molecular formula C11H20O2 B3052226 p-Menthane-3-carboxylic acid CAS No. 39668-86-5

p-Menthane-3-carboxylic acid

Cat. No.: B3052226
CAS No.: 39668-86-5
M. Wt: 184.27 g/mol
InChI Key: MNVSUVYRIVXDBK-UHFFFAOYSA-N
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Description

P-Menthane-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55371. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVSUVYRIVXDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CCC(C(C1)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864657
Record name 5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
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Molecular Weight

184.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39668-86-5
Record name p-Menthane-3-carboxylic acid
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Record name p-Menthane-3-carboxylic acid
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Record name p-menthane-3-carboxylic acid
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Foundational & Exploratory

p-Menthane-3-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to p-Menthane-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Development and Sensory Science

Introduction

This compound, systematically known as 5-methyl-2-(1-methylethyl)cyclohexanecarboxylic acid, is a monocyclic terpene derivative of significant interest in the chemical and pharmaceutical industries. While not a household name itself, it serves as a crucial building block for a class of compounds widely used as physiological cooling agents in consumer products, ranging from confectioneries and chewing gum to cosmetics and pharmaceuticals. Its structural backbone, the p-menthane skeleton, is shared with well-known natural compounds like menthol and limonene, placing it firmly within the realm of terpenoid chemistry.

This guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, key applications, and analytical characterization. The focus is on providing practical, field-proven insights for researchers, scientists, and professionals in drug development and applied chemistry, explaining not just the procedures but the underlying chemical principles that govern them.

Physicochemical and Structural Properties

The properties of this compound are dictated by its unique structure: a cyclohexane ring substituted with an isopropyl group, a methyl group, and a carboxylic acid functional group. The presence of multiple chiral centers means the molecule can exist as several stereoisomers, which can influence its biological activity and that of its derivatives.

The general, non-stereospecific compound is most commonly identified by CAS Number 39668-86-5 [1][2][3][4]. However, specific stereoisomers have their own identifiers, such as CAS Number 16052-40-7 for the (1R,3R,4S)-(-) isomer[5][6]. The carboxylic acid moiety imparts polarity and the ability to act as a hydrogen bond donor, influencing its solubility and boiling point. Conversely, the bulky, nonpolar p-menthane skeleton contributes to its lipophilicity.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 39668-86-5[1][2][4]
Molecular Formula C₁₁H₂₀O₂[1][2]
Molecular Weight 184.28 g/mol [1][4]
IUPAC Name 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[4]
Melting Point 65 °C[1][2][3]
Boiling Point 165 °C at 6 Torr; 270.9 °C at 760 mmHg[1][2][3]
Density ~0.97 g/cm³ at 20 °C[1]
Appearance Crystalline powder/solid[7]
Topological Polar Surface Area 37.3 Ų[2][4]
XLogP3 3.4[2][4]

Synthesis Methodologies

The synthesis of this compound is a critical step for its industrial application, primarily as a precursor. The choice of synthesis route often depends on the desired stereochemistry and the availability of starting materials. Two prevalent pathways are the oxidation of the corresponding aldehyde and a multi-step synthesis starting from menthol.

Oxidation of p-Menthane-3-carboxaldehyde

A direct and efficient method involves the oxidation of p-Menthane-3-carboxaldehyde. This precursor can be synthesized via a Lewis acid-catalyzed rearrangement of an oxaspiro compound, a process that can be designed to favor the desired 'neo' isomer[8]. The subsequent oxidation is a standard transformation in organic chemistry.

  • Causality of Experimental Choice : Aldehyde oxidation is a high-yielding and well-understood reaction. Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. Aerobic oxidation offers a greener alternative. The choice of oxidant and reaction conditions (temperature, solvent) is crucial to avoid over-oxidation or side reactions involving the saturated alkyl framework.

G cluster_synthesis Synthesis Pathway 1: Aldehyde Oxidation Oxaspiro_Compound Oxaspiro Intermediate Aldehyde_Mixture p-Menthane-3-carboxaldehyde Oxaspiro_Compound->Aldehyde_Mixture Lewis Acid Rearrangement Carboxylic_Acid This compound Aldehyde_Mixture->Carboxylic_Acid Oxidation (e.g., KMnO₄, Aerobic)

Caption: Synthesis of this compound via aldehyde oxidation.

Carboxylation of a Grignard Reagent from Menthol

An alternative route, particularly useful for achieving specific stereochemistry, starts with a readily available chiral precursor like menthol. This multi-step process leverages classic organometallic chemistry.

  • Step 1: Chlorination of Menthol : Menthol is converted to menthyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, simplifying purification[9]. The key challenge is to control the stereochemistry and avoid elimination reactions.

  • Step 2: Formation of Grignard Reagent : The resulting alkyl chloride is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form a Grignard reagent. This step is highly sensitive to moisture and oxygen, requiring inert atmosphere conditions.

  • Step 3: Carboxylation : The nucleophilic Grignard reagent is then reacted with solid carbon dioxide (dry ice), an electrophile. This is followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid[9][10].

Representative Experimental Protocol: Grignard Carboxylation

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized with appropriate laboratory safety precautions.

  • Chlorination : To a solution of L-menthol (1 eq.) in an appropriate solvent, slowly add thionyl chloride (1.1 eq.) at 0-5 °C. Allow the reaction to stir for 1-3 hours until complete, monitoring by TLC. Carefully quench the reaction and isolate the menthyl chloride product.

  • Grignard Formation : Under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq.) to a flask with anhydrous diethyl ether. Add a small portion of the menthyl chloride from Step 1 to initiate the reaction. Once initiated, add the remaining menthyl chloride dropwise, maintaining a gentle reflux.

  • Carboxylation : In a separate flask, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent from Step 2 onto the dry ice with vigorous stirring.

  • Workup and Isolation : Once the addition is complete and the mixture has warmed to room temperature, slowly add aqueous HCl to quench the reaction and dissolve the magnesium salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Key Applications: The Gateway to Physiological Coolants

The primary industrial value of this compound lies in its role as a key intermediate for the synthesis of synthetic cooling agents, most notably N-substituted p-menthane carboxamides[8]. These compounds, such as WS-3 (N-Ethyl-p-menthane-3-carboxamide), are valued for providing a cooling sensation without the strong minty aroma of menthol.

The conversion involves two main steps: activation of the carboxylic acid and subsequent amidation.

  • Expertise & Causality : Direct amidation of a carboxylic acid is possible but often requires high temperatures. A more controlled and efficient laboratory and industrial method involves converting the carboxylic acid into a more reactive derivative, typically an acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose. The resulting acid chloride is highly electrophilic and reacts readily with primary or secondary amines (e.g., ethylamine for WS-3) at lower temperatures to form the stable amide bond. A base is often included to scavenge the HCl byproduct.

G cluster_application Application Workflow: Synthesis of Cooling Agent WS-3 Carboxylic_Acid This compound Acid_Chloride p-Menthane-3-carbonyl chloride Carboxylic_Acid->Acid_Chloride Activation (e.g., SOCl₂) WS3 WS-3 (N-Ethyl-p-menthane-3-carboxamide) Acid_Chloride->WS3 Amidation (+ Ethylamine)

Caption: Conversion of this compound to cooling agent WS-3.

The carboxylic acid functional group is pivotal in drug development and medicinal chemistry. It can enhance water solubility and serves as a key pharmacophore for interacting with biological targets[11][12]. While this compound itself is not a primary active pharmaceutical ingredient (API), its derivatives are explored for various applications. The principles of converting it to amides or esters are fundamental prodrug strategies used to improve the pharmacokinetic properties of APIs[12][13].

Analytical and Spectroscopic Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and structure of synthesized this compound.

Table 2: Analytical Characterization Methods

TechniqueExpected Results & Interpretation
¹H NMR Signals corresponding to the isopropyl group (doublet and multiplet), methyl group (doublet), cyclohexane ring protons (complex multiplets), and the acidic proton of the carboxylic acid (broad singlet, typically >10 ppm, D₂O exchangeable).
¹³C NMR A signal for the carbonyl carbon (~170-185 ppm), along with signals for the carbons of the cyclohexane ring and the isopropyl and methyl substituents.
IR Spectroscopy A very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) corresponding to its molecular weight (184.27 g/mol ).
HPLC For purity assessment, a reverse-phase HPLC method is suitable. Carboxylic acids can be analyzed using a C18 column with a mobile phase of acidified water and acetonitrile or methanol[14]. UV detection is possible at low wavelengths (~200-210 nm)[14].
Representative Protocol: HPLC Purity Analysis
  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Phosphoric acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A suitable gradient, for example, starting from 70% A / 30% B and ramping to 10% A / 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve a known concentration of the acid in the mobile phase or a suitable solvent mixture.

This self-validating system ensures that the synthesized material is structurally correct and meets the purity requirements for subsequent reactions or applications.

Safety and Handling

As a carboxylic acid, this compound requires appropriate handling procedures.

  • GHS Hazards : It is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335)[4].

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate whose value is defined by its role as a precursor to high-value commercial products, particularly in the flavor and fragrance industry. Its synthesis, rooted in fundamental organic reactions, offers a practical platform for exploring stereochemistry and functional group transformations. For scientists in drug development, the chemistry of this compound and its derivatives exemplifies key principles of prodrug design and the manipulation of physicochemical properties to achieve desired biological effects. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for unlocking its full potential in both academic research and industrial applications.

References

An In-depth Technical Guide to the Stereoisomers of p-Menthane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Menthane-3-carboxylic acid, a substituted monoterpenoid derivative, possesses a cyclohexane framework with three chiral centers, giving rise to a fascinating array of eight distinct stereoisomers. The spatial arrangement of the carboxyl, isopropyl, and methyl groups profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of their stereochemistry, conformational analysis, synthesis, and resolution, supported by detailed experimental protocols and spectroscopic data. This document aims to be an authoritative resource, enabling a deeper understanding and utilization of these complex chiral molecules.

Introduction to the Stereochemistry of this compound

This compound is a saturated monoterpenoid with the molecular formula C₁₁H₂₀O₂.[1][2] Its structure is based on the p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The addition of a carboxylic acid group at the 3-position introduces further complexity.

The key to understanding the stereoisomerism of this compound lies in identifying its chiral centers. A chiral center is a carbon atom bonded to four different groups. In this molecule, the carbon atoms at positions 1, 2, and 4 of the cyclohexane ring are chiral centers.

  • C1: Bonded to a methyl group, a hydrogen atom, C2, and C6 of the ring.

  • C2: Bonded to an isopropyl group, a hydrogen atom, C1, and C3 of the ring.

  • C4: Bonded to the carboxylic acid group, a hydrogen atom, C3, and C5 of the ring.

With three chiral centers, the maximum number of possible stereoisomers is 2³, which equals eight. These eight stereoisomers exist as four pairs of enantiomers.

Nomenclature of the Stereoisomers

The stereoisomers of this compound can be named using both the Cahn-Ingold-Prelog (R/S) system and cis/trans notation to describe the relative orientation of the substituents on the cyclohexane ring. The IUPAC name for the general structure is 5-methyl-2-(1-methylethyl)cyclohexane-1-carboxylic acid.[1][2]

A common naming convention found in the literature, particularly in patents, distinguishes between "normal" and "neo" isomers. This terminology generally refers to the orientation of the carboxylic acid group. In the "normal" isomers, the carboxylic acid group is in a more thermodynamically stable equatorial position, while in the "neo" isomers, it occupies the axial position.

Conformational Analysis and Stability

The stereoisomers of this compound exist predominantly in a chair conformation to minimize angle and torsional strain. The stability of each isomer is largely determined by the steric interactions of the bulky isopropyl, methyl, and carboxylic acid groups.

In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Bulky groups in axial positions experience significant steric strain due to 1,3-diaxial interactions with other axial hydrogens or substituents. Therefore, the most stable conformation of a substituted cyclohexane is typically the one where the largest substituents occupy equatorial positions.

For this compound, the isopropyl group is the bulkiest substituent and will strongly prefer an equatorial position. The relative stability of the different stereoisomers will then depend on the orientation of the methyl and carboxylic acid groups. The trans-isomer, with both the isopropyl and methyl groups in equatorial positions, is generally more stable than the cis-isomer where one of these groups is forced into an axial position.[3]

The following diagram illustrates the chair conformations and the key steric interactions that determine the stability of the cis and trans isomers of the p-menthane backbone.

G cluster_cis cis-1-isopropyl-4-methylcyclohexane cluster_trans trans-1-isopropyl-4-methylcyclohexane cis_chair1 Chair Conformation 1 (Isopropyl equatorial, Methyl axial) cis_chair2 Chair Conformation 2 (Isopropyl axial, Methyl equatorial) cis_chair1->cis_chair2 Ring Flip cis_stability Less Stable due to axial isopropyl group in Chair 2 trans_chair1 Chair Conformation 1 (Isopropyl equatorial, Methyl equatorial) trans_chair2 Chair Conformation 2 (Isopropyl axial, Methyl axial) trans_chair1->trans_chair2 Ring Flip trans_stability More Stable due to both bulky groups being equatorial in Chair 1

Caption: Conformational stability of cis and trans-p-menthane.

Physicochemical Properties of Stereoisomers

Property(1R,3R,4S)-p-Menthane-3-carboxylic acidThis compound (Isomer Mixture)
Molecular Formula C₁₁H₂₀O₂C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol [1]184.28 g/mol [2]
CAS Number 16052-40-7[1]39668-86-5[2]
Melting Point Not available65 °C[4]
Boiling Point Not available165 °C at 6 Torr[4]
Density Not available0.9716 g/cm³ at 20 °C[4]
Specific Rotation (-)Not applicable

Synthesis and Resolution of Stereoisomers

The synthesis of this compound typically results in a mixture of stereoisomers. The subsequent separation of these isomers into their pure forms is a significant challenge in synthetic organic chemistry.

General Synthesis

A common route to this compound involves the oxidation of the corresponding p-menthane-3-carboxaldehydes. These aldehydes can be synthesized from commercially available precursors like menthol or isomenthone.

Protocol 1: Synthesis of this compound from Natural Menthol

This protocol outlines a general procedure and is based on methods described in the patent literature.[5][6]

Step 1: Chlorination of Menthol Natural menthol is reacted with a chlorinating agent, such as thionyl chloride, in an appropriate solvent to produce menthyl chloride.

Step 2: Formation of Grignard Reagent and Carboxylation The resulting menthyl chloride is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the reaction mixture.

Step 3: Acidification and Extraction The reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate salt, yielding this compound. The product is then extracted into an organic solvent, washed, dried, and purified.

G Menthol Menthol Menthyl_Chloride Menthyl_Chloride Menthol->Menthyl_Chloride Thionyl Chloride Grignard_Reagent Grignard_Reagent Menthyl_Chloride->Grignard_Reagent Mg, Ether Carboxylate_Salt Carboxylate_Salt Grignard_Reagent->Carboxylate_Salt 1. CO2 p_Menthane_3_Carboxylic_Acid p_Menthane_3_Carboxylic_Acid Carboxylate_Salt->p_Menthane_3_Carboxylic_Acid 2. H3O+

Caption: Synthetic pathway to this compound.

Resolution of Stereoisomers

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. For carboxylic acids, a common and effective method is the formation of diastereomeric salts using a chiral amine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure based on established chemical principles for the resolution of racemic carboxylic acids.

Step 1: Diastereomeric Salt Formation The racemic mixture of this compound is dissolved in a suitable solvent and treated with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine). This acid-base reaction forms a mixture of two diastereomeric salts.

Step 2: Fractional Crystallization Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized from the solution.

Step 3: Separation and Regeneration of Enantiomers The crystallized diastereomeric salt is separated by filtration. The pure diastereomer is then treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral amine. The other enantiomer can be recovered from the mother liquor by a similar process.

G Racemic_Acid Racemic this compound (R-acid and S-acid) Diastereomeric_Salts Mixture of Diastereomeric Salts (R-acid-R-amine and S-acid-R-amine) Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Amine (e.g., R-amine) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separation Filtration Crystallization->Separation Crystals Crystals of one Diastereomer (e.g., R-acid-R-amine) Separation->Crystals Mother_Liquor Mother Liquor with other Diastereomer (S-acid-R-amine) Separation->Mother_Liquor Pure_Enantiomer_1 Pure Enantiomer 1 (R-acid) Crystals->Pure_Enantiomer_1 Acidification Pure_Enantiomer_2 Pure Enantiomer 2 (S-acid) Mother_Liquor->Pure_Enantiomer_2 Acidification

Caption: Workflow for chiral resolution of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of stereoisomers.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the carboxylic acid proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The protons on the cyclohexane ring appear in the upfield region (δ 1-3 ppm), and their chemical shifts and coupling constants are highly sensitive to their stereochemical environment (axial vs. equatorial). The signals for the isopropyl and methyl groups will also show characteristic splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid group resonates in the downfield region (δ 170-185 ppm). The chemical shifts of the carbons in the cyclohexane ring are influenced by the stereochemistry of the substituents. For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent (the γ-gauche effect).

While specific spectral data for all eight isomers are not compiled here, a complete assignment of ¹H and ¹³C NMR data for the related epimeric menthane-1-carboxylic acids has been reported, demonstrating the power of 2D NMR techniques in elucidating the stereochemistry of such systems.[7]

Conclusion and Future Perspectives

The eight stereoisomers of this compound represent a rich area for stereochemical investigation and application. Their synthesis and separation, while challenging, provide access to a diverse set of chiral building blocks for the development of new pharmaceuticals and functional materials. The distinct physicochemical and biological properties of each stereoisomer underscore the critical importance of stereocontrol in modern chemistry.

Future research in this area should focus on the development of more efficient and stereoselective synthetic routes to access each of the eight isomers in high purity. Furthermore, a systematic evaluation of the biological activities of the individual stereoisomers is warranted, as it is likely that they will exhibit significantly different pharmacological profiles. The in-depth understanding of the structure-property relationships of these molecules will undoubtedly pave the way for novel discoveries and applications.

References

The Biogenic Origin of p-Menthane-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Mint Leaf

The p-menthane scaffold, a defining feature of monoterpenes like menthol and limonene, is widely recognized for its prevalence in the plant kingdom, particularly in the essential oils of the Mentha genus.[1][2][3][4] However, the natural sources of its carboxylated derivatives, specifically p-Menthane-3-carboxylic acid, are not found in significant quantities directly within plant tissues. Instead, these compounds are primarily the metabolic byproducts resulting from the biotransformation of their parent monoterpenes in various biological systems.[5][6]

This technical guide provides an in-depth exploration of the true natural sources of this compound and its derivatives: the metabolic machinery of animals and microorganisms. For researchers in drug development and metabolism, understanding these pathways is critical for evaluating the pharmacokinetics, bioactivity, and safety of menthol and related compounds used in pharmaceuticals, consumer products, and as flavor additives.[5][7]

Part 1: Primary Biological Sources of this compound

The generation of this compound is a detoxification process, rendering the lipophilic parent monoterpenes more water-soluble for excretion. This biotransformation is predominantly observed in two major biological domains.

Mammalian Metabolism

In humans and other mammals, ingested or absorbed p-menthane monoterpenes, such as (-)-menthol, undergo extensive Phase I and Phase II metabolism, primarily in the liver.[8] A key metabolic route involves the oxidation of the menthol molecule.[5] This process, mediated by cytochrome P450 enzymes, can lead to the formation of various hydroxylated intermediates. Subsequent oxidation of a methyl group on the p-menthane ring, followed by further oxidation of the resulting alcohol and aldehyde, yields the corresponding carboxylic acid.[5][6] These acidic metabolites, including this compound and its hydroxylated variants like 3,8-dihydroxy-p-menthane-7-carboxylic acid, are major excretory products found in urine and bile, often as glucuronide conjugates.[5][8]

Microbial Biotransformation

A diverse array of microorganisms, including bacteria and fungi, can utilize monoterpenes as a carbon and energy source.[9][10] This catabolism involves a series of enzymatic oxidation reactions.[9] Genera such as Pseudomonas and Rhodococcus are well-documented for their ability to transform monoterpenes like limonene and α-pinene into a variety of oxygenated derivatives, including perillic acid and other carboxylic acids.[9][11][12] The initial steps often involve hydroxylation followed by the action of alcohol and aldehyde dehydrogenases to form the carboxylic acid moiety.[12] This microbial transformation represents a significant "natural source" and offers potential for biotechnological production of these specialized chemicals.[11]

Biological SourcePrecursor CompoundKey Metabolic ProcessResulting DerivativesReference
Mammals (e.g., humans, rats)(-)-MentholHepatic oxidation (Cytochrome P450)This compound, Hydroxylated carboxylic acids[5]
Bacteria (e.g., Pseudomonas putida)(+)-Limonene, (-)-LimoneneMulti-stage enzymatic oxidation(+)-Perillic acid, (-)-Perillic acid[12]
Fungi & Yeasts (e.g., Aspergillus niger)α-Pinene, LimoneneHydroxylation and oxidationVerbenol, α-Terpineol, Perillyl alcohol[11]

Part 2: Metabolic Pathways and Enzymology

The formation of this compound from a precursor like (-)-menthol is not a single-step reaction but a sequential enzymatic pathway. Understanding this cascade is fundamental to predicting metabolite profiles and designing experiments.

The primary pathway in mammals involves the initial hydroxylation of the isopropyl group at the C7, C8, or C9 positions, followed by stepwise oxidation.

  • Initial Hydroxylation: Cytochrome P450 monooxygenases introduce a hydroxyl group onto one of the methyls of the isopropyl group or other positions on the ring.

  • Alcohol Dehydrogenation: The newly formed primary alcohol is oxidized to an aldehyde by alcohol dehydrogenases.

  • Aldehyde Dehydrogenation: The aldehyde intermediate is subsequently oxidized to the final carboxylic acid by aldehyde dehydrogenases.[5][6]

This sequence effectively increases the polarity of the molecule, preparing it for conjugation and excretion.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Excretion Menthol (-)-Menthol (p-Menthane-3-ol) Hydroxylated_Menthol Hydroxylated Intermediate (e.g., p-Menthane-3,7-diol) Menthol->Hydroxylated_Menthol Cytochrome P450 (Hydroxylation) Aldehyde Aldehyde Intermediate Hydroxylated_Menthol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid p-Menthane-3-carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Conjugate Glucuronide/Sulfate Conjugate Carboxylic_Acid->Conjugate UGT / SULT Excretion Urinary Excretion Conjugate->Excretion

Caption: Mammalian metabolic pathway of (-)-menthol to a carboxylic acid derivative.

Part 3: Methodologies for Isolation and Characterization

The study of this compound derivatives from biological matrices requires robust protocols for extraction, purification, and analysis. The choice of methodology is dictated by the low concentration of these metabolites and the complexity of the sample matrix (e.g., urine, plasma, or microbial culture).

General Experimental Workflow

The process begins with careful sample preparation to stabilize the analytes, followed by extraction to isolate them from interfering substances. The resulting extract is then concentrated and analyzed using high-resolution analytical techniques.

Experimental_Workflow Sample Biological Sample (e.g., Urine, Plasma, Culture Broth) Pretreatment Sample Pretreatment (e.g., Centrifugation, pH Adjustment) Sample->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS) Concentration->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A generalized workflow for the analysis of p-menthane metabolites.

Detailed Protocol: Extraction and Analysis from a Urine Sample

This protocol provides a representative method for the quantification of this compound from a mammalian urine sample, a common matrix in pharmacokinetic studies.

Objective: To quantify this compound and its metabolites in urine using Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Justification for Method Choice:

  • LLE: A classic and effective method for separating acidic compounds from a complex aqueous matrix like urine by partitioning them into an organic solvent at low pH.

  • GC-MS: Provides excellent chromatographic separation and definitive structural identification based on mass fragmentation patterns.[13] For polar carboxylic acids, a derivatization step is necessary to increase volatility for GC analysis.[14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw a 1 mL aliquot of the urine sample.

    • Add an internal standard (e.g., a structurally similar, isotopically labeled carboxylic acid) to correct for extraction losses and instrumental variability.

    • Acidify the sample to a pH of ~2 using hydrochloric acid. This protonates the carboxylic acid group, making it less polar and more amenable to extraction into an organic solvent.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) to the acidified urine sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to achieve complete phase separation.

    • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process on the aqueous layer twice more, pooling all organic extracts.

  • Derivatization for GC-MS Analysis:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at 40°C.

    • To the dried residue, add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent like pyridine.[14]

    • Seal the vial and heat at 70°C for 30 minutes. This reaction replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: A non-polar capillary column (e.g., 30m x 0.25mm DB-5ms).

      • Carrier Gas: Helium.

      • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations that have undergone the same extraction and derivatization procedure.

    • Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The natural sources of this compound derivatives are not the plants from which their precursors originate, but rather the metabolic systems of mammals and microorganisms that transform them. For drug development professionals and researchers, this distinction is paramount. A thorough understanding of the metabolic pathways, coupled with robust analytical methodologies for their detection and quantification in biological matrices, is essential for accurately assessing the disposition, safety, and potential biological activities of p-menthane monoterpenes. The microbial biotransformation pathways also present exciting opportunities for the sustainable biotechnological production of these functionalized molecules.

References

A Technical Guide to the Spectroscopic Characterization of p-Menthane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for p-Menthane-3-carboxylic acid, a monoterpenoid derivative. As a saturated bicyclic carboxylic acid, its structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. This document offers a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, grounded in established principles and experimental protocols.

Molecular Structure and Stereochemistry

This compound, with the molecular formula C₁₁H₂₀O₂, possesses a cyclohexane ring substituted with a methyl, an isopropyl, and a carboxylic acid group[1]. The IUPAC name is 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[1]. The stereochemistry of the substituents on the cyclohexane ring significantly influences the spectroscopic output, particularly the NMR chemical shifts and coupling constants. This guide will focus on the general spectral features, while acknowledging that specific data can vary between different stereoisomers, such as the (1R,3R,4S) configuration[2].

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Numbering scheme for this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is crucial for confirming the presence of the carboxylic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is pressed with a clamp to ensure good contact. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Interpretation: The IR spectrum is characterized by several key absorptions indicative of a carboxylic acid. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the hydroxyl (O-H) stretching band is exceptionally broad[3][4].

Wavenumber (cm⁻¹)Vibration TypeIntensityCausality & Insights
3300 - 2500O-H stretchStrong, Very BroadThis signature broad band results from the hydrogen-bonded O-H group in the carboxylic acid dimer. It typically overlaps with the C-H stretching region[3][4][5].
2960 - 2850C-H stretch (sp³)Strong, SharpThese peaks correspond to the stretching vibrations of the numerous C-H bonds in the methyl, isopropyl, and cyclohexane ring moieties[6].
1710 - 1690C=O stretchStrong, SharpThe carbonyl stretch for a saturated, dimerized carboxylic acid is highly intense and appears in this region[3][7][8]. Its position confirms the saturated aliphatic nature of the molecule.
1320 - 1210C-O stretchMediumThis band is coupled with the O-H in-plane bend and is characteristic of the carboxylic acid C-O single bond[3][7][8].
950 - 910O-H bendMedium, BroadThis corresponds to the out-of-plane bend of the hydrogen-bonded O-H group, another key indicator for a carboxylic acid dimer[3][5][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical environment of each proton and carbon atom influences its resonance frequency (chemical shift).

Experimental Protocol (¹H and ¹³C NMR)

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

¹H NMR Spectroscopy

Data Interpretation: The ¹H NMR spectrum reveals the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Insights
~10 - 12Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange[5][9]. This signal disappears upon shaking the sample with D₂O.
~2.0 - 2.5Multiplet1HH-1The proton alpha to the carbonyl group (on C1) is deshielded. Its multiplicity will depend on the specific stereochemistry and its coupling to neighboring protons on C2 and C6.
~0.8 - 2.0Multiplets~12HCyclohexane & Isopropyl CHThis complex region contains the overlapping signals from the remaining protons on the cyclohexane ring and the methine proton of the isopropyl group.
~0.7 - 1.0Doublets / Singlets9HCH₃ groupsThe methyl protons of the isopropyl group and the C5-methyl group typically appear in this upfield region. The isopropyl methyls will appear as doublets due to coupling with the isopropyl CH proton.
¹³C NMR Spectroscopy

Data Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality & Insights
~180 - 185QuaternaryCOOHThe carbonyl carbon of a saturated carboxylic acid is significantly deshielded and appears in this characteristic downfield region[4][9].
~20 - 50CH, CH₂Cyclohexane RingThe sp³ hybridized carbons of the cyclohexane ring resonate in this range. The exact shifts are highly dependent on the stereoisomer.
~15 - 25CH₃Methyl GroupsThe carbons of the methyl groups (isopropyl and C5-methyl) are shielded and appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and clues about the molecule's structure.

Experimental Protocol (Electron Ionization)

  • Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded by a beam of electrons (typically 70 eV), leading to the ejection of an electron and formation of a radical cation (M⁺•), the molecular ion.

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and then detected.

Data Interpretation: The molecular ion peak (M⁺•) for this compound (C₁₁H₂₀O₂) would be expected at an m/z of 184, corresponding to its molecular weight[1][2]. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and rearrangements.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

  • m/z 139 [M-45]⁺: Loss of the entire carboxylic acid group (•COOH) is a very common fragmentation, resulting in a prominent peak corresponding to the p-menthyl cation.

  • m/z 141 [M-43]⁺: Loss of an isopropyl radical (•C₃H₇) is another characteristic fragmentation for this structure.

  • McLafferty Rearrangement: While less direct in cyclic systems, intramolecular hydrogen transfer followed by fragmentation can lead to other significant peaks[10].

Integrated Spectroscopic Analysis

The definitive structural confirmation of this compound is achieved by integrating the data from all techniques. IR confirms the presence of the carboxylic acid functional group. Mass spectrometry provides the molecular weight and key structural fragments. Finally, ¹H and ¹³C NMR spectroscopy provide the precise carbon-hydrogen framework, allowing for the assignment of all atoms within the molecule and elucidation of its specific stereochemistry. Together, these techniques provide a self-validating system for the comprehensive characterization of the target molecule.

References

A Technical Guide to the Antifungal Activity of Menthane Monoterpenoids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of drug-resistant fungal pathogens presents a formidable challenge to global public health, necessitating the exploration of novel antifungal agents. Menthane monoterpenoids, a class of naturally occurring phytochemicals abundant in essential oils, have emerged as promising candidates. This technical guide provides a comprehensive analysis of the antifungal properties of key compounds in the menthane series, including menthol, carvone, limonene, and pulegone. We delve into their mechanisms of action, which primarily involve the disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis, and induction of oxidative stress leading to apoptosis. Furthermore, this document explores critical structure-activity relationships, offers detailed, field-proven protocols for evaluating antifungal efficacy, and summarizes quantitative data to facilitate comparative analysis. The synergistic potential of these monoterpenoids with conventional antifungal drugs is also discussed, highlighting a promising strategy to combat resistance. This guide is intended to serve as an authoritative resource for researchers and drug development professionals dedicated to advancing the frontier of antifungal therapeutics.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, are a growing global health concern. The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the emergence of multidrug-resistant strains.[1] This clinical reality has catalyzed a search for new chemical entities with novel mechanisms of action.

Natural products, particularly secondary metabolites from plants, offer a rich reservoir of chemical diversity for drug discovery.[2][3] Among these, monoterpenoids—C10 isoprenoid compounds—are major constituents of essential oils and are renowned for their broad-spectrum biological activities.[4] The p-menthane series, characterized by a cyclohexane ring, represents a class of monoterpenoids with significant, well-documented antifungal potential. Compounds such as menthol, carvone, and limonene are "Generally Recognized as Safe" (GRAS) by regulatory bodies, making them particularly attractive starting points for therapeutic development.[5]

This guide synthesizes current knowledge on the antifungal properties of menthane monoterpenoids, focusing on their efficacy, molecular mechanisms, and the methodologies required for their scientific evaluation.

Key Menthane Monoterpenoids: Spectrum of Antifungal Activity

The antifungal efficacy of menthane monoterpenoids varies depending on the specific compound, its concentration, and the target fungal species. Oxygenated monoterpenoids, such as alcohols and ketones, generally exhibit stronger antifungal activity than their hydrocarbon counterparts.[6]

Menthol

Menthol, a cyclic terpene alcohol, is a major component of peppermint oil. It has demonstrated potent fungicidal activity against a range of pathogenic fungi.[7] Studies show that its stereochemistry plays a crucial role in its biological activity, with the (-)-menthol and (+)-menthol enantiomers being the most active inhibitors of fungal growth and sporulation.[8] Menthol is particularly effective against Candida albicans, Aspergillus flavus, and Penicillium spp.[9] Its mechanism involves disrupting fungal cell membranes, interfering with energy metabolism, and inducing oxidative stress.[10][11]

Carvone

Carvone is a monoterpene ketone found in the essential oils of spearmint and caraway.[12] Both its enantiomers, (+)-carvone and (-)-carvone, exhibit fungistatic and fungicidal activity against various Candida species, including C. albicans, C. tropicalis, and C. krusei.[2][3] The proposed mechanism of action involves the disruption of the fungal cell membrane.[13] While its activity can be moderate compared to other monoterpenoids, its derivatives continue to be a subject of interest for developing new antifungal agents.[12]

Limonene

Limonene is a monoterpene hydrocarbon that is the major constituent of citrus fruit rind oils. It shows excellent activity against Candida albicans, inhibiting not only planktonic growth but also morphogenesis and biofilm formation—a key virulence factor.[14][15] The antifungal action of limonene is multifaceted, involving cell wall and membrane damage that induces oxidative stress, leading to DNA damage and ultimately triggering apoptosis through a metacaspase-dependent pathway.[5][16]

Pulegone

Pulegone, a monoterpene ketone found in pennyroyal oil, demonstrates significant antifungal properties. It is particularly effective at inhibiting the polymorphic transition of Candida albicans from yeast to hyphal form, a critical step in its pathogenicity.[17] Pulegone has also been shown to disrupt fungal cell membranes and inhibit biofilm formation.[10][17]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for key menthane monoterpenoids against selected fungal pathogens, providing a basis for comparative efficacy analysis.

MonoterpenoidFungal SpeciesMIC RangeMFC RangeReference(s)
Menthol Candida albicans0.78–1000 µg/mL0.5–1000 µg/mL[9]
Candida spp.≤3.58 mMMIC[11]
Aspergillus flavus0.78–1000 µg/mL0.5–1000 µg/mL[9]
Aspergillus niger500 µg/mL-[18]
Carvone Candida albicans0.312 mg/mL0.625 mg/mL[12]
Candida krusei0.625 mg/mL-[2]
Malassezia spp.0.3-24 mg/mL-[13]
Limonene Candida albicans5-20 mM20 mM[14]
Candida spp.250-500 µM (inhibition)-[16]
Pulegone Candida spp.0.5 mg/mL (inhibition)1-2 mg/mL[17]

Note: Direct comparison of values should be done with caution due to variations in experimental protocols (e.g., inoculum size, media, endpoint criteria) across different studies.

Core Mechanisms of Antifungal Action

Menthane monoterpenoids exert their antifungal effects through multiple mechanisms, often involving a cascade of events that lead to fungal cell death.

Disruption of Cell Membrane Integrity

The primary mode of action for many monoterpenoids is the disruption of the fungal cytoplasmic membrane.[7][10] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This leads to:

  • Loss of Ion Homeostasis: The compromised membrane integrity causes leakage of essential ions (like K+) and small molecules.[10]

  • Leakage of Intracellular Components: Severe membrane damage results in the efflux of vital macromolecules and eventual cell lysis.[19]

cluster_membrane Fungal Cell Membrane Lipid1 Lipid Lipid2 Lipid Ergosterol Ergosterol Lipid3 Lipid Lipid4 Lipid Monoterpenoid Menthane Monoterpenoid Disruption Membrane Disruption Monoterpenoid->Disruption cluster_membrane cluster_membrane Disruption->cluster_membrane Leakage Leakage of Ions & Macromolecules Death Fungal Cell Death Leakage->Death cluster_membrane->Leakage

Caption: Monoterpenoid-induced disruption of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, that regulates membrane fluidity and integrity. Several monoterpenoids have been found to inhibit its synthesis.[20][21] This inhibition disrupts membrane function and can lead to the accumulation of toxic sterol intermediates. This mechanism is particularly significant as the ergosterol biosynthesis pathway is the target of the widely used azole class of antifungal drugs.[20][22]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...ERG genes Intermediates Sterol Intermediates Lanosterol->Intermediates ERG11, etc. Ergosterol Ergosterol Intermediates->Ergosterol ERG3, etc. Membrane Functional Cell Membrane Ergosterol->Membrane Monoterpenoid Monoterpenoid (e.g., Citral, Pinenes) Inhibition Inhibition Monoterpenoid->Inhibition Inhibition->Lanosterol Blocks conversion

Caption: Inhibition of the ergosterol biosynthesis pathway by monoterpenoids.

Induction of Apoptosis

Cell membrane damage and metabolic dysfunction can trigger the production of reactive oxygen species (ROS), leading to oxidative stress.[5] This stress damages cellular components, including DNA, and can activate programmed cell death pathways, or apoptosis. Studies on limonene have shown it induces apoptosis in C. albicans, characterized by nuclear fragmentation and the activation of metacaspases, which are fungal equivalents of apoptotic caspases.[5][14]

Structure-Activity Relationships (SAR)

The antifungal potency of menthane monoterpenoids is intrinsically linked to their chemical structure. Key determinants include the presence of functional groups and stereoisomerism.

  • Presence of a Hydroxyl Group: Alcohols like menthol are often more active than their corresponding ketones (menthone) or hydrocarbon precursors (limonene). The hydroxyl group can form hydrogen bonds, potentially facilitating interaction with membrane components.[23]

  • Ketone Functionality: Ketones like carvone and pulegone also contribute significantly to antifungal activity, likely through interactions with cellular components.[13]

  • Stereochemistry: The spatial arrangement of substituents on the p-menthane ring can dramatically influence efficacy. For instance, (-)-menthol and (+)-menthol, where all three substituents are in the equatorial position, are the most stable and most active antifungal stereoisomers of menthol.[8] This suggests that the specific three-dimensional shape of the molecule is critical for its interaction with fungal targets.

cluster_sar Structure-Activity Relationship Principles Structure Menthane Scaffold Functional Group Stereochemistry Activity Antifungal Activity Structure:f1->Activity OH, C=O > Hydrocarbon (Higher Activity) Structure:f2->Activity Equatorial > Axial (Higher Activity)

Caption: Key structure-activity relationships for menthane monoterpenoids.

Methodologies for Antifungal Evaluation

Standardized and reproducible protocols are essential for accurately assessing the antifungal potential of menthane monoterpenoids.

Protocol: Broth Microdilution for MIC/MFC Determination

This method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[6][24]

Objective: To determine the lowest concentration of a monoterpenoid that inhibits visible fungal growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MFC).

Materials:

  • 96-well flat-bottom microtiter plates

  • Test monoterpenoid (e.g., menthol, limonene)

  • Solvent (e.g., DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer and sterile saline (0.85%)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. Subculture the yeast strain on an SDA plate and incubate for 24-48 hours at 35°C. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (530 nm). d. Prepare a working inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Plate Preparation (Serial Dilution): a. Prepare a stock solution of the test monoterpenoid in DMSO. b. In a 96-well plate, add 100 µL of RPMI-1640 to wells in columns 2 through 11. c. In column 1, add 200 µL of the monoterpenoid solution (at 2x the highest desired final concentration). d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (medium only).

  • Inoculation and Incubation: a. Add 100 µL of the working fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: a. The MIC is the lowest concentration of the monoterpenoid at which there is no visible growth (or significant inhibition, e.g., ~50% reduction in turbidity compared to the growth control). This can be assessed visually or with a microplate reader (600 nm).

  • MFC Determination: a. From each well showing no visible growth (at and above the MIC), plate 10-20 µL onto an SDA plate. b. Incubate the SDA plates at 35°C for 48 hours. c. The MFC is the lowest concentration from which no colonies grow on the SDA plate.

A 1. Prepare Fungal Inoculum (0.5 McFarland) D 4. Add Fungal Inoculum to Plate A->D B 2. Prepare 2x Compound Stock C 3. Perform Serial Dilution in 96-Well Plate B->C C->D E 5. Incubate Plate (35°C, 24-48h) D->E F 6. Read MIC (No Visible Growth) E->F G 7. Subculture from Clear Wells onto Agar Plate F->G H 8. Incubate Agar Plate (35°C, 48h) G->H I 9. Read MFC (No Colony Growth) H->I

Caption: Workflow for MIC and MFC determination via broth microdilution.

Synergistic Interactions with Conventional Antifungals

A highly promising application of menthane monoterpenoids is their use in combination therapy. Several studies have reported synergistic effects when these compounds are combined with conventional antifungal drugs like fluconazole.[5][9]

  • Menthol and Fluconazole: A synergistic effect has been observed against Candida species, suggesting that menthol may enhance the susceptibility of fungi to azole drugs.[9]

  • Limonene and Fluconazole: Limonene exhibits excellent synergy with fluconazole against both planktonic and biofilm growth of C. albicans.[5]

This synergy can lower the required effective dose of the conventional drug, potentially reducing toxicity and mitigating the development of resistance. The mechanism likely involves the monoterpenoid disrupting the cell membrane, thereby facilitating the entry of the conventional drug to its intracellular target.

Conclusion and Future Directions

Menthane monoterpenoids represent a valuable and largely untapped resource for the development of new antifungal therapies. Their broad-spectrum activity, multifaceted mechanisms of action, and favorable safety profiles make them compelling candidates for further investigation.

Key Takeaways:

  • Menthane monoterpenoids like menthol, carvone, limonene, and pulegone possess significant fungistatic and fungicidal properties.

  • Their primary mechanism involves disrupting fungal cell membrane integrity, with secondary effects including ergosterol synthesis inhibition and apoptosis induction.

  • Structure-activity relationships indicate that oxygenated and specific stereoisomeric forms are often more potent.

  • These compounds show strong synergistic potential with conventional antifungals, offering a strategy to combat drug resistance.

Future research should focus on elucidating precise molecular targets, optimizing lead compounds through medicinal chemistry to enhance potency and selectivity, and developing advanced drug delivery systems (e.g., nanoemulsions, liposomes) to overcome challenges related to volatility and bioavailability. Rigorous in vivo studies and clinical trials are the necessary next steps to translate the clear potential of these natural compounds into tangible clinical benefits.

References

An In-depth Technical Guide to the Safety and Hazards of p-Menthane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3-carboxylic acid, a derivative of the monoterpene p-menthane, is a compound of interest in various fields of chemical research and development. As with any chemical entity, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known safety and hazard information for this compound, compiled to assist researchers, scientists, and drug development professionals in its safe handling and application.

Section 1: Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its reactivity, potential for exposure, and appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂PubChem
Molecular Weight 184.27 g/mol PubChem
CAS Number 39668-86-5CAS Common Chemistry
Melting Point 65 °CCAS Common Chemistry
Boiling Point 165 °C at 6 TorrCAS Common Chemistry
Density 0.9716 g/cm³ at 20 °CCAS Common Chemistry

Section 2: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates that it poses several hazards that require careful management in a laboratory setting.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

GHS Pictograms:

alt text

Signal Word: Danger

Hazard Classes and Categories:

  • Skin Irritation (Category 2)[1]

  • Serious Eye Damage (Category 1)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

The classification of this compound as a substance that causes serious eye damage necessitates stringent eye protection protocols. Its potential for skin and respiratory irritation also requires the use of appropriate personal protective equipment (PPE) and handling within a well-ventilated environment.

Section 3: Toxicological Profile

Acute Toxicity:

  • Oral: While no specific LD50 value has been identified, for a stereoisomer, (1R,3R,4S)-p-Menthane-3-carboxylic acid, GHS classifications from some notifiers include "Harmful if swallowed" (Acute Toxicity 4).[2]

  • Dermal: No specific data is available.

  • Inhalation: For the same stereoisomer, some GHS classifications include "Harmful if inhaled" (Acute Toxicity 4).[2]

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[1] This indicates that direct contact is likely to cause reversible inflammatory effects on the skin.

Serious Eye Damage/Irritation: Classified as causing serious eye damage (Category 1).[1] This is a significant hazard, implying that contact can cause irreversible damage to the eye.

Respiratory or Skin Sensitization: No data is currently available to classify this compound as a skin or respiratory sensitizer.

Germ Cell Mutagenicity: There is no available data on the genotoxic potential of this compound.

Carcinogenicity: There is no available data on the carcinogenic potential of this compound.

Reproductive Toxicity: There is no available data on the reproductive toxicity of this compound.

Specific Target Organ Toxicity (Single Exposure): Classified as potentially causing respiratory irritation (Category 3).[1]

Specific Target Organ Toxicity (Repeated Exposure): No data is available.

Aspiration Hazard: No data is available.

Section 4: Experimental Protocols for Safety Assessment

For novel or data-poor compounds like this compound, a structured approach to safety assessment is critical. The following workflows are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, avoiding the use of live animals.[3][4]

SkinIrritationWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis and Classification prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues apply_chemical Topically Apply Test Chemical to RhE Tissues prep_tissue->apply_chemical prep_chemical Prepare Test Chemical and Controls (Positive and Negative) prep_chemical->apply_chemical incubate Incubate for a Defined Period apply_chemical->incubate rinse Rinse Tissues incubate->rinse mtt_assay Perform MTT Assay to Determine Cell Viability rinse->mtt_assay calculate_viability Calculate Mean Tissue Viability (%) mtt_assay->calculate_viability classify Classify based on Viability (≤50% = Irritant) calculate_viability->classify

Caption: Workflow for in vitro skin irritation testing.

  • Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated in a defined culture medium.

  • Chemical Preparation: The test chemical (this compound) is prepared at the appropriate concentration. A positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., phosphate-buffered saline) are also prepared.

  • Application: A precise volume of the test chemical and controls is applied to the surface of the RhE tissues.

  • Incubation: The treated tissues are incubated for a specified duration (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

  • Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cytotoxic effects.

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and quantified spectrophotometrically.

  • Data Analysis: The percentage viability of the test chemical-treated tissues is calculated relative to the negative control.

  • Classification: If the mean tissue viability is less than or equal to 50%, the chemical is classified as a skin irritant.[4]

Similar to the skin irritation test, this in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model.[5]

EyeIrritationWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis and Classification prep_tissue Prepare Reconstructed Human Cornea-like Epithelium (RhCE) Tissues apply_chemical Apply Test Chemical to RhCE Tissues prep_tissue->apply_chemical prep_chemical Prepare Test Chemical and Controls prep_chemical->apply_chemical incubate Incubate for a Defined Period apply_chemical->incubate rinse Rinse Tissues incubate->rinse mtt_assay Perform MTT Assay to Determine Cell Viability rinse->mtt_assay calculate_viability Calculate Mean Tissue Viability (%) mtt_assay->calculate_viability classify Classify based on Viability (≤60% = Irritant) calculate_viability->classify

Caption: Workflow for in vitro eye irritation testing.

Section 5: Exposure Controls and Personal Protection

Given the hazardous nature of this compound, strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust, which can cause serious eye damage.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

    • Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Section 6: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are crucial for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Use in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Section 7: First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Section 8: Environmental Fate and Ecotoxicity

Currently, there is a lack of specific data on the environmental fate and ecotoxicity of this compound. General principles for carboxylic acids suggest that they may have some level of biodegradability. However, without specific data, it should be handled in a manner that prevents its release into the environment.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin irritant, a substance that causes serious eye damage, and a potential respiratory irritant. While a complete toxicological profile is not yet available, the existing information is sufficient to establish safe handling protocols. Researchers, scientists, and drug development professionals should adhere to the guidelines outlined in this document, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with its use. As with any chemical, a thorough risk assessment should be conducted before initiating any new experimental procedures involving this compound.

References

Physical and chemical properties of p-Menthane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of p-Menthane-3-carboxylic Acid

Introduction

This compound is a monocyclic saturated monoterpenoid carboxylic acid. Its structure is based on a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The carboxylic acid moiety at position 3 introduces a key functional group that dictates many of its chemical properties and applications. Due to the presence of multiple chiral centers, this compound can exist as various stereoisomers, each potentially possessing unique physical, chemical, and biological properties.[1] The specific stereochemistry significantly influences its interactions with biological systems, making it a molecule of interest for researchers in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their characterization, and insights into its reactivity, tailored for professionals in the scientific community.

Core Molecular and Physical Properties

A thorough understanding of the physical properties of this compound is fundamental for its handling, formulation, and application in research and development. These properties are dictated by its molecular structure, including its molecular weight, stereochemistry, and the presence of the polar carboxylic acid group alongside the nonpolar hydrocarbon backbone.

Structural and Molecular Identifiers
  • IUPAC Name: 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[2]

  • Common Synonyms: 2-Isopropyl-5-methylcyclohexanecarboxylic acid, Menthane-3-carboxylic acid[2][3]

  • CAS Registry Number: 39668-86-5 (for the isomer mixture or unspecified stereochemistry)[2][3][4][5]; 16052-40-7 (for the (1R,2S,5R)-isomer)[1][6]

  • Molecular Formula: C₁₁H₂₀O₂[1][4][5][6]

The structure features a cyclohexane ring with three substituents, leading to multiple stereocenters. The precise spatial arrangement of these groups is critical and is denoted by stereochemical descriptors (e.g., (1R,2S,5R)).

Caption: 2D Structure of this compound.

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of this compound. These values are essential for laboratory procedures, including reaction setup, purification, and formulation.

PropertyValueSource(s)
Molecular Weight 184.27 g/mol [2][6]
Melting Point 65 °C[3][4]
Boiling Point 165 °C at 6 Torr; 270.9 °C at 760 mmHg[3][4]
Density 0.965 - 0.9716 g/cm³ at 20 °C[3][4]
Topological Polar Surface Area 37.3 Ų[2][5]
XLogP3 3.4[2][5]
Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, possessing both a lipophilic hydrocarbon scaffold and a hydrophilic carboxylic acid group, exhibits amphiphilic character.

  • Organic Solvents: It is generally reported to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).[7]

  • Aqueous Solvents: The carboxylic acid group can be deprotonated to form a carboxylate salt, which significantly increases aqueous solubility.[8] Solubility in water is expected to be low at acidic pH when the molecule is in its neutral form and will increase substantially at neutral to basic pH.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the carboxylic acid functional group. This group acts as a proton donor (Brønsted-Lowry acid) and a site for nucleophilic acyl substitution.

Acidity (pKa)
Reactivity and Key Transformations

The carboxylic acid moiety is a versatile functional group that can undergo a variety of chemical transformations. These reactions are central to the synthesis of derivatives for various applications, including the development of physiological coolants.[10]

  • Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. This is a common strategy for creating prodrugs to improve the lipophilicity and membrane permeability of a parent drug.[8]

  • Amidation: The compound can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents (e.g., DCC, EDC). This reaction is particularly relevant as N-substituted p-menthane-3-carboxamides are known for their physiological cooling effects.[10]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (p-menthane-3-methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

reaction_scheme reactant This compound R-COOH product_amide N-Ethyl-p-menthane-3-carboxamide R-CONHCH₂CH₃ reactant->product_amide 1. SOCl₂ or EDC 2. CH₃CH₂NH₂ product_ester Methyl p-menthane-3-carboxylate R-COOCH₃ reactant->product_ester CH₃OH, H⁺

Caption: Key reactions of this compound.

Experimental Protocols for Characterization

To ensure scientific integrity and reproducibility, standardized protocols for determining the physicochemical properties of this compound are essential.

Protocol: Determination of Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, water)

  • Sealed glass vials

  • Temperature-controlled orbital shaker

  • Centrifuge or filtration apparatus (0.22 µm syringe filter)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is critical to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48 or 72-hour period is often used to confirm equilibrium by taking measurements at multiple time points.

  • Phase Separation: After equilibration, carefully remove the vials. Separate the undissolved solid from the saturated solution by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method against a standard calibration curve.

  • Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or µg/mL, specifying the solvent and the exact temperature of the experiment.

solubility_workflow start Start: Add Excess Compound to Solvent equilibrate Equilibrate in Shaker (24-72h at constant T) start->equilibrate separate Separate Phases (Centrifuge or Filter) equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: Determination of pKa (Potentiometric Titration)

Objective: To determine the pKa of this compound by titrating it with a strong base and monitoring the pH.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (or a water/co-solvent mixture if solubility is low)

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • Burette

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (a co-solvent like ethanol may be used if necessary, but this will yield an apparent pKa, or pKa*).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH. Begin adding the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

Protocol: Acquisition of Spectral Data

While public databases may lack experimental spectra for this specific compound, the following standard protocols can be used for its structural confirmation and characterization.[11]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include multiplets for the cyclohexane ring protons, doublets for the methyl and isopropyl methyl groups, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O).

  • ¹³C NMR: Use a more concentrated sample (20-50 mg). Acquire a proton-decoupled spectrum. Expected signals include a peak for the carbonyl carbon (~170-185 ppm), multiple peaks in the aliphatic region (20-60 ppm) for the cyclohexane, methyl, and isopropyl carbons.

2. Infrared (IR) Spectroscopy:

  • Method: Prepare a sample as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks: A very broad O-H stretch from ~3300 to 2500 cm⁻¹ (characteristic of a carboxylic acid dimer), a sharp and strong C=O stretch from ~1700 to 1725 cm⁻¹, and C-H stretches just below 3000 cm⁻¹.

Safety and Handling

According to GHS classifications, this compound may cause skin irritation, serious eye damage, and respiratory irritation.[2] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or dust.[12] Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container.[12]

Conclusion

This compound is a versatile chiral building block with well-defined physicochemical properties rooted in its unique molecular structure. Its amphiphilic nature, coupled with the reactivity of the carboxylic acid group, makes it a valuable starting material for synthesizing a range of derivatives, particularly in the fields of flavorings, fragrances, and pharmaceuticals. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and its analogues, ensuring data integrity and facilitating further research and development.

References

A-to-Z Guide to p-Menthane Monoterpenes: From Biosynthesis to Biotechnological Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Monoterpenes of the p-menthane class, including commercially significant compounds like menthol, limonene, and carvone, are volatile plant-specialized metabolites with vast applications in the pharmaceutical, food, cosmetic, and chemical industries.[1][2] Traditionally sourced through botanical extraction or chemical synthesis, these methods face limitations such as low yields, environmental concerns, and fluctuating supply chains.[3][4][5] This technical guide provides an in-depth exploration of the natural biosynthetic pathways of p-menthanes and details the rapid advancements in their biotechnological production using engineered microorganisms. We will dissect the enzymatic steps from primary metabolism to the formation of the core p-menthane skeleton and its subsequent functionalizations. Furthermore, this guide offers a critical assessment of metabolic engineering strategies, detailed experimental protocols, and a forward-looking perspective on overcoming current bottlenecks to realize sustainable, industrial-scale microbial production of these high-value compounds.

Introduction to p-Menthane Monoterpenes

p-Menthane monoterpenes are a class of C10 isoprenoids characterized by a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively.[2] They are the dominant constituents of essential oils from well-known plants such as Mentha (mint), Citrus, and Carum (caraway).[1] The diverse stereoisomers and functional groups of these compounds, such as in (-)-menthol (cooling agent), (R)-(+)-limonene (citrus fragrance), and (S)-(+)-carvone (caraway flavor), give rise to their distinct biological activities and commercial applications.[1][6] The increasing global demand for these natural products necessitates a shift from traditional production methods towards more sustainable and scalable biotechnological alternatives.[4][7][8]

The Blueprint: Natural Biosynthesis of p-Menthanes

The journey from simple sugars to complex p-menthanes is a marvel of compartmentalized metabolic engineering perfected by nature. The entire process begins with the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[9][10]

The Upstream Pathways: Supplying the C5 Building Blocks

Living organisms utilize two primary pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[11][12][13]

  • The Mevalonate (MVA) Pathway: Typically found in the cytoplasm of eukaryotes (like fungi and animals) and archaea, this pathway starts from acetyl-CoA.[9][11] The key regulatory enzyme is HMG-CoA reductase (HMGR), which catalyzes the rate-limiting step.[9]

  • The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids of plants and in most bacteria.[11][12][13] It begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[14]

Plants uniquely possess both pathways, with the MEP pathway in plastids supplying precursors for monoterpenes, and the MVA pathway in the cytoplasm providing precursors for other isoprenoids like sterols.[11][12][13]

Forging the Monoterpene Backbone: Geranyl Pyrophosphate (GPP) Synthesis

The first dedicated step towards monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate (GPP).[15][16] This acyclic molecule is the universal launchpad for all monoterpenes.[8][16]

The Committed Step: Cyclization to the p-Menthane Skeleton

The creation of the characteristic p-menthane ring structure is the committed step in the biosynthesis of this class of compounds. This intricate cyclization of the linear GPP molecule is catalyzed by a class of enzymes known as monoterpene synthases. For instance, (-)-limonene synthase (LS) converts GPP into (-)-4S-limonene, the precursor to (-)-menthol in peppermint.[2][17] The stereospecificity of these synthases is a critical determinant of the final product profile.[6]

Downstream Modifications: Creating Chemical Diversity

Following cyclization, the parent p-menthane olefin (e.g., limonene) undergoes a series of enzymatic modifications, primarily hydroxylations, oxidations, reductions, and isomerizations, to generate the vast array of functionalized p-menthanes.[17] These reactions are often catalyzed by cytochrome P450 monooxygenases (P450s) and various dehydrogenases/reductases.[18][19] The renowned biosynthesis of (-)-menthol from (-)-limonene in peppermint is a well-studied example involving eight enzymatic steps across multiple subcellular compartments.[17][20]

p-Menthane_Biosynthesis_Overview cluster_0 Primary Metabolism cluster_1 Isoprenoid Precursors cluster_2 Monoterpene Backbone cluster_3 p-Menthane Core & Derivatives Acetyl-CoA Acetyl-CoA IPP IPP Acetyl-CoA->IPP MVA Pathway Pyruvate + G3P Pyruvate + G3P Pyruvate + G3P->IPP MEP Pathway DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP GPPS DMAPP->GPP GPPS Limonene Limonene GPP->Limonene Limonene Synthase Menthol Menthol Limonene->Menthol Multi-step (P450s, Reductases) Carvone Carvone Limonene->Carvone Multi-step (P450s, Dehydrogenases) Other p-Menthanes Other p-Menthanes Limonene->Other p-Menthanes

Caption: Generalized biosynthetic pathway of p-menthane monoterpenes.

Biotechnological Production: Engineering Microbial Cell Factories

The limitations of traditional production methods have spurred the development of microbial platforms for producing p-menthanes.[3] Organisms like Escherichia coli and Saccharomyces cerevisiae are engineered to serve as miniature, efficient cell factories.[21][22]

Host Selection: The Foundation of the Cell Factory

The choice of microbial host is a critical first step, with each having distinct advantages.

  • Escherichia coli : A prokaryotic workhorse known for its rapid growth, well-understood genetics, and high productivities.[23] However, it lacks the compartmentalization (like organelles) that can be beneficial for complex pathways, and the functional expression of plant-derived P450 enzymes can be challenging.[24]

  • Saccharomyces cerevisiae (Baker's Yeast): A eukaryotic host that is generally regarded as safe (GRAS). Its cellular machinery, including the endoplasmic reticulum, is well-suited for expressing eukaryotic enzymes like P450s.[8] Yeast also possesses a native MVA pathway, providing a strong foundation for isoprenoid production.[25]

Metabolic Engineering Strategies: Rewiring the Cell

Achieving high titers of the target p-menthane requires a multi-pronged metabolic engineering approach.

3.2.1. Upstream Engineering: Boosting Precursor Supply

A primary bottleneck in microbial production is the limited supply of the universal precursors, IPP and DMAPP, and the subsequent GPP.[26] To overcome this, engineers employ several strategies:

  • Overexpression of Pathway Genes: Increasing the expression of rate-limiting enzymes in the native MEP pathway (in E. coli) or the MVA pathway (in yeast) can significantly enhance the metabolic flux towards GPP.[26][27]

  • Heterologous Pathway Expression: Introducing an entire heterologous MVA pathway into E. coli can supplement or replace the native MEP pathway, often leading to higher precursor availability.[27][28]

  • Downregulation of Competing Pathways: To channel more carbon towards the desired product, competing pathways that drain key precursors (like acetyl-CoA or GPP) are often downregulated or knocked out.[26][28] For example, dynamically inhibiting the ERG20 gene, which diverts precursors away from monoterpene synthesis in yeast, has been shown to dramatically increase limonene titers.[26][29]

3.2.2. Downstream Engineering: Optimizing Product Formation

Once a robust supply of GPP is established, the focus shifts to efficiently converting it into the target p-menthane.

  • Heterologous Enzyme Expression: Genes encoding the necessary monoterpene synthases and modifying enzymes (P450s, reductases) from plants are codon-optimized and expressed in the microbial host.[27]

  • Subcellular Compartmentalization: In yeast, targeting the biosynthetic pathway to specific organelles like the mitochondria can isolate toxic intermediates, improve precursor availability, and enhance overall production.[26][29] Reconstructing the limonene synthesis pathway in mitochondria has led to significant titer increases.[26][29]

  • Protein Engineering: The activity and stability of key enzymes, particularly plant-derived P450s, can be improved through directed evolution or structure-guided protein engineering.

Metabolic_Engineering_Workflow Start Select Host (E. coli / S. cerevisiae) Upstream Upstream Engineering: Boost GPP Supply Start->Upstream Downstream Downstream Engineering: Introduce Product Pathway Upstream->Downstream Upstream_Details • Overexpress MVA/MEP genes • Knockout competing pathways • Heterologous pathway expression Upstream->Upstream_Details Optimization Process Optimization Downstream->Optimization Downstream_Details • Express terpene synthase • Express P450s/reductases • Subcellular compartmentalization Downstream->Downstream_Details Product High-Titer p-Menthane Production Optimization->Product Optimization_Details • Fed-batch fermentation • In situ product removal • Medium optimization Optimization->Optimization_Details

Caption: A logical workflow for metabolic engineering of p-menthane production.

Case Study: High-Titer Limonene Production in S. cerevisiae

Recent studies have demonstrated the power of combining these strategies. In one notable example, researchers achieved a limonene titer of 2.63 g/L in S. cerevisiae, the highest reported to date.[26][29] This was accomplished through a systematic, multi-step approach.

Engineering StrategyResulting Limonene Titer (mg/L)Rationale
Initial de novo synthesis 46.96Established the baseline pathway in a standard yeast strain.[26][29]
Dynamic regulation of ERG20 640.87Prevented the diversion of GPP to other pathways, channeling more flux to limonene.[26][29]
Enhanced Acetyl-CoA & NADPH supply 1097.43Increased the availability of fundamental building blocks and reducing equivalents for the MVA pathway.[26][29]
Mitochondrial pathway reconstruction 1586Sequestered the pathway to an organelle with a high precursor pool and isolated it from competing cytosolic reactions.[26][29]
Fed-batch fermentation optimization 2630Optimized nutrient feeding and culture conditions to maximize cell density and productivity.[26][29]

Key Experimental Protocols

Successful metabolic engineering relies on robust and reproducible experimental methods. Below are foundational protocols for researchers in this field.

Protocol: Heterologous Expression in S. cerevisiae
  • Gene Synthesis & Codon Optimization: Synthesize the DNA sequences for target enzymes (e.g., limonene synthase, P450s). Codon-optimize the sequences for optimal expression in S. cerevisiae.

  • Plasmid Construction: Clone the synthesized genes into a suitable yeast expression vector (e.g., a high-copy 2μ plasmid or an integrating vector) under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the engineered plasmid into the desired S. cerevisiae host strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Selection: Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil for a URA3-marked plasmid) to isolate successful transformants.

  • Verify Integration/Presence: Confirm the presence of the target gene using colony PCR.

Protocol: Shake-Flask Cultivation and Product Extraction
  • Inoculation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective liquid medium and grow overnight at 30°C with shaking (220 rpm).

  • Scale-Up & Induction: Use the starter culture to inoculate a larger volume (e.g., 50 mL) of fermentation medium. When the culture reaches the mid-log phase (OD600 ≈ 0.8-1.0), add the inducing agent (e.g., galactose).

  • Two-Phase Culture: To capture the volatile p-menthane product and mitigate cellular toxicity, add an organic overlay (e.g., 10% v/v dodecane) to the culture medium.[3]

  • Cultivation: Continue fermentation for 72-96 hours at 30°C.

  • Extraction: After fermentation, separate the organic layer from the aqueous culture broth via centrifugation. The organic layer now contains the extracted p-menthane product.[4]

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the organic extract (from step 4.2.5) to an appropriate concentration. Add a known amount of an internal standard (e.g., α-pinene or isobutylbenzene) for accurate quantification.

  • GC-MS Analysis: Inject 1 µL of the prepared sample into a GC-MS system.

    • Column: Use a non-polar column suitable for terpene analysis (e.g., HP-5MS).

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to separate the compounds based on their boiling points.[30]

  • Data Analysis: Identify the target p-menthane by comparing its retention time and mass spectrum to an authentic standard.[30][31] Quantify the compound by comparing its peak area to the peak area of the internal standard and referencing a standard curve.

Challenges and Future Perspectives

Despite significant progress, several challenges must be addressed to make microbial p-menthane production commercially viable.

  • Product Toxicity: Monoterpenes are often toxic to microbial hosts as they can disrupt cell membranes.[3][26][32] Strategies like in situ product removal, compartmentalization, and engineering solvent-tolerant strains are crucial.

  • Enzyme Efficiency: Plant-derived enzymes, especially P450s, often exhibit low activity or require specific co-factors when expressed in microbial hosts.[8] Continuous protein engineering efforts are needed to improve their performance.

  • Metabolic Burden: Overexpressing a long biosynthetic pathway can impose a significant metabolic load on the host, diverting resources from essential cellular processes and slowing growth.

  • Scaling Up: Translating high-titer results from shake flasks to large-scale industrial fermenters presents significant process engineering challenges.

The future of p-menthane biotechnology is bright, with emerging technologies like CRISPR/Cas9 for precise genome editing, biosensor-based high-throughput screening for optimized strains, and cell-free enzymatic systems offering new avenues to overcome current limitations and unlock the full potential of microbial cell factories.[33][34]

Conclusion

The biosynthesis of p-menthane monoterpenes is a complex and elegant process that is now being harnessed through the power of biotechnology. By combining a deep understanding of natural metabolic pathways with advanced metabolic engineering tools, researchers are successfully transforming common microbes into efficient factories for these high-value chemicals. While challenges remain, the rapid pace of innovation in synthetic biology and process engineering promises a future where the sustainable, scalable, and cost-effective production of compounds like menthol and limonene is not just a possibility, but an industrial reality.

References

Methodological & Application

Application Note & Protocol: A Validated Stereoselective Synthesis of p-Menthane-3-carboxylic acid from L-Menthol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of p-Menthane-3-carboxylic acid, a valuable chiral intermediate in the pharmaceutical and flavor industries, notably as a precursor to physiological cooling agents like N-Ethyl-p-menthane-3-carboxamide (WS-3). The described two-step method starts from the readily available and stereochemically defined natural product, L-Menthol. The protocol emphasizes safety, mechanistic understanding, and reproducibility, making it suitable for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

This compound (also known as (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanecarboxylic acid) is a chiral building block of significant commercial interest.[1][2] Its primary application lies in the synthesis of a class of compounds known as physiological coolants, which provide a cooling sensation without the characteristic odor of menthol.[3] The stereochemistry of the final products is critical for their cooling activity, necessitating a synthetic route that maintains chiral integrity.

The protocol outlined herein employs a robust and classic two-step synthetic strategy starting from L-Menthol:

  • Chlorination: The hydroxyl group of L-Menthol is converted into a good leaving group by reaction with thionyl chloride (SOCl₂), yielding menthyl chloride. This reaction proceeds with retention of configuration at the C-1 carbon, which is crucial for preserving the desired stereochemistry.

  • Grignard Carboxylation: The resulting menthyl chloride is used to form a Grignard reagent, which is subsequently reacted with carbon dioxide (in the form of dry ice) to form the magnesium carboxylate salt. An acidic workup then yields the final this compound.[4][5]

This strategy is advantageous due to the use of an inexpensive, naturally abundant chiral starting material and well-established, high-yielding chemical transformations.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Step 1: Chlorination of L-Menthol

L-Menthol is treated with thionyl chloride in an ether-based solvent at low temperature to produce menthyl chloride.

Step 2: Grignard Carboxylation

Menthyl chloride reacts with magnesium to form a Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide. Acidic workup provides the target carboxylic acid.

Causality of Experimental Choices:

  • Low Temperature for Chlorination: The reaction of alcohols with thionyl chloride is highly exothermic. Conducting the reaction at ≤5 °C minimizes the formation of side products, such as elimination products (menthenes), and ensures controlled reactivity.[4]

  • Anhydrous Conditions for Grignard Reaction: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and ensure a high yield.

Safety and Hazard Information

All operations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care under an inert atmosphere.

  • Diethyl Ether / Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources. Always use freshly opened or tested peroxide-free solvents.

  • Magnesium Turnings (Mg): Flammable solid. Grignard reagent formation can be highly exothermic.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

  • This compound: May cause skin and respiratory irritation. Causes serious eye damage.[2]

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
L-Menthol>99%Sigma-Aldrich, AcrosShould be dry.
Thionyl Chloride (SOCl₂)>99%, Reagent GradeSigma-Aldrich, Alfa AesarUse from a freshly opened bottle or redistill before use.
Magnesium TurningsN/AFisher ScientificActivate by grinding in a mortar and pestle before use if necessary.
Iodine (I₂)ACS ReagentAny major supplierA small crystal is used to initiate the Grignard reaction.
Carbon Dioxide (CO₂)N/ALocal supplierUse as solid dry ice, crushed into a powder.
Diethyl Ether (Et₂O) or THFAnhydrous, >99.8%Sigma-Aldrich, AcrosMust be anhydrous.
Hydrochloric Acid (HCl)37% (concentrated)Any major supplier
Sodium Bicarbonate (NaHCO₃)Saturated solutionN/AFor workup.
Sodium Sulfate (Na₂SO₄)AnhydrousAny major supplierFor drying organic layers.
Equipment
3-Neck Round Bottom FlasksOven-dried before use.
Reflux CondenserWith drying tube (CaCl₂).
Addition FunnelFor dropwise addition.
Magnetic Stirrer and Stir Bars
Ice Bath / CryocoolerTo maintain low temperatures.

Detailed Experimental Protocol

Part A: Synthesis of Menthyl Chloride
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Fit the central neck with a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Charging: To the flask, add L-Menthol (39.0 g, 0.25 mol) and 200 mL of anhydrous diethyl ether. Stir the mixture until the menthol is fully dissolved.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Thionyl Chloride Addition: Charge the addition funnel with thionyl chloride (22.0 mL, 35.7 g, 0.30 mol). Add the thionyl chloride dropwise to the stirred menthol solution over approximately 1 hour, ensuring the internal temperature does not exceed 5 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 100 mL of ice-cold water through the addition funnel.

  • Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude menthyl chloride as a pale yellow oil. The product is often used in the next step without further purification. Expected crude yield is ~85-90%.

Part B: Synthesis of this compound
  • Setup: Assemble a 1 L three-neck round-bottom flask with a magnetic stir bar, reflux condenser (with drying tube), and an addition funnel. Flame-dry the entire apparatus under a vacuum and backfill with dry nitrogen or argon.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (7.3 g, 0.30 mol) and a small crystal of iodine into the flask.

    • Add ~30 mL of anhydrous diethyl ether.

    • In the addition funnel, prepare a solution of the crude menthyl chloride (~0.25 mol theoretical) in 150 mL of anhydrous diethyl ether.

    • Add ~10 mL of the menthyl chloride solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining menthyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate 2 L beaker or flask, place approximately 150 g of crushed dry ice.

    • Slowly and carefully pour the prepared Grignard reagent onto the dry ice with gentle manual swirling. A vigorous reaction will occur.

    • Once the addition is complete, cover the beaker with a watch glass and allow it to stand until the excess dry ice has sublimated and the mixture has reached room temperature.

  • Acidic Workup:

    • Slowly add 250 mL of 3 M hydrochloric acid (HCl) to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.

    • Transfer the mixture to a large separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine all organic layers and wash with 100 mL of brine.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane. A patent procedure reports a yield of 72% for this step.[4]

    • The final product is a white solid. Characterization via ¹H NMR should show the disappearance of the proton alpha to chlorine and the appearance of a carboxylic acid proton signal (~11-12 ppm).[4]

Workflow Visualization

The following diagram illustrates the complete synthetic workflow.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Grignard Carboxylation Menthol L-Menthol Reaction1 Reaction at 0-5 °C in Anhydrous Ether Menthol->Reaction1 SOCl2 Thionyl Chloride SOCl2->Reaction1 Mg Magnesium Reaction2 Grignard Formation in Anhydrous Ether Mg->Reaction2 CO2 Dry Ice (CO2) Reaction3 Carboxylation (Pour onto Dry Ice) CO2->Reaction3 Workup1 Aqueous Workup & Neutralization Reaction1->Workup1 Quench Product1 Crude Menthyl Chloride Workup1->Product1 Extract & Dry Product1->Reaction2 Reaction2->Reaction3 Grignard Reagent Workup2 Acidic Workup (HCl) Reaction3->Workup2 Protonate Purification Purification (Distillation/Recrystallization) Workup2->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

StepReagentM.W. ( g/mol )Amount UsedMoles (mol)Molar Eq.
1 L-Menthol156.2739.0 g0.251.0
Thionyl Chloride118.9722.0 mL0.301.2
2 Menthyl Chloride174.70~0.25 (theor.)0.251.0
Magnesium Turnings24.317.3 g0.301.2
Carbon Dioxide44.01~150 g~3.4Excess
Overall Product 184.28 ~65% Yield

Note: Overall yield is an estimate based on reported yields for each step.

References

Synthesis of p-Menthane-3-carboxylic Acid via Grignard Reaction: A Detailed Protocol and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of p-Menthane-3-carboxylic acid, a valuable intermediate in the production of flavoring agents, cooling agents, and pharmaceuticals. The protocol leverages the Grignard reaction, a robust C-C bond-forming methodology, for the carboxylation of a p-menthyl halide. We delve into the critical parameters of the reaction, including the formation and stereochemistry of the menthyl Grignard reagent, the carboxylation step, and subsequent purification. This guide is intended for researchers, scientists, and drug development professionals, offering both a step-by-step protocol and the underlying chemical principles to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

This compound is a chiral building block of significant industrial interest, primarily as the key precursor to N-ethyl-p-menthane-3-carboxamide (WS-3), a widely used physiological cooling agent. The Grignard reaction offers a classic and efficient pathway for its synthesis. This method involves the transformation of a p-menthyl halide into a highly nucleophilic organomagnesium species (a Grignard reagent), which subsequently attacks the electrophilic carbon of carbon dioxide.[1][2] An acidic workup then yields the desired carboxylic acid.

The choice of this synthetic route is underpinned by its reliability and scalability. However, the synthesis is not without its nuances, particularly concerning the stereochemistry of the p-menthane ring system. The formation of the Grignard reagent from a precursor like (-)-menthyl chloride can lead to a mixture of diastereomeric organomagnesium compounds.[3][4] Understanding and controlling this aspect is crucial for achieving high yields and purity of the target isomer. This protocol addresses these challenges by providing optimized conditions and detailed procedural notes grounded in mechanistic understanding.

Reaction Mechanism and Stereochemistry

The synthesis proceeds in three primary stages:

  • Formation of the Grignard Reagent: An organohalide (p-menthyl chloride) reacts with magnesium metal in an anhydrous ether solvent. This is an oxidative insertion of magnesium into the carbon-halogen bond, reversing the polarity of the carbon atom and making it strongly nucleophilic.[5]

  • Carboxylation: The nucleophilic carbon of the Grignard reagent attacks one of the C=O bonds of carbon dioxide (typically from dry ice). This forms a magnesium carboxylate salt.[6][7]

  • Protonation (Work-up): The magnesium carboxylate salt is hydrolyzed with a dilute aqueous acid to yield the final this compound.

A critical consideration is the stereochemistry at the C-3 position. Starting from menthyl chloride, the Grignard reagent forms as a mixture of diastereomers: menthylmagnesium chloride and the epimeric neomenthylmagnesium chloride.[4][8][9] Carboxylation at very low temperatures (-78 °C) can favor the reaction of the menthyl diastereomer, leading to the desired this compound.[3][9]

Visualization of the Reaction Pathway

Reaction_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Work-up A p-Menthyl Chloride C Menthylmagnesium Chloride (Grignard Reagent) A->C Anhydrous THF Oxidative Insertion B Mg Metal B->C E Magnesium Carboxylate Salt C->E Nucleophilic Attack @ -78°C D CO₂ (Dry Ice) D->E G This compound E->G Protonation F H₃O⁺ (aq. HCl) F->G

Caption: Key stages in the Grignard synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a laboratory scale synthesis. Adjust quantities as needed, maintaining molar ratios.

ReagentFormulaMW ( g/mol )AmountMolesEquiv.Purity/Notes
Magnesium TurningsMg24.312.67 g0.1101.1Activated
IodineI₂253.811 crystal--Catalyst
(-)-Menthyl ChlorideC₁₀H₁₉Cl174.7117.5 g0.1001.0Anhydrous
Tetrahydrofuran (THF)C₄H₈O72.11200 mL--Anhydrous, inhibitor-free
Carbon Dioxide (Dry Ice)CO₂44.01~100 g~2.27~22.7Crushed, fresh
Hydrochloric AcidHCl36.46~50 mL--6 M aqueous solution
Diethyl Ether(C₂H₅)₂O74.12150 mL--For extraction
Sodium HydroxideNaOH40.00As needed--2 M aqueous solution
Anhydrous MgSO₄/Na₂SO₄--As needed--Drying agent

Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. The reagents are flammable. This procedure must be conducted in a well-ventilated fume hood, under an inert atmosphere, and away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Equipment Setup
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Low-temperature bath (acetone/dry ice)

  • 1 L separatory funnel

Causality Note: All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum immediately before use. The presence of water will quench the Grignard reagent, drastically reducing the yield.[5] The inert atmosphere prevents both quenching by atmospheric moisture and oxidation of the reagent.

Step-by-Step Methodology

Part A: Grignard Reagent Formation

  • Setup: Assemble the dry three-neck flask with the stir bar, dropping funnel, and reflux condenser. Connect the top of the condenser to a nitrogen/argon line with an oil bubbler outlet.

  • Magnesium Activation: Place the magnesium turnings (2.67 g) and a single crystal of iodine into the flask. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This process etches the passivating magnesium oxide layer, exposing reactive metal.[5] Allow the flask to cool to room temperature.

  • Reagent Preparation: Prepare a solution of (-)-menthyl chloride (17.5 g) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add approximately 10 mL of the menthyl chloride solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask or add another small iodine crystal.

  • Addition: Once the reaction is initiated and self-sustaining, add the remaining menthyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux. The total addition time should be approximately 60-90 minutes.

  • Completion: After the addition is complete, continue stirring the mixture and gently reflux using a heating mantle for an additional 60 minutes to ensure all the magnesium has reacted. The final solution should be a dark gray or brownish color. Cool the Grignard reagent solution to room temperature.

Part B: Carboxylation

  • Preparation: In a separate 1 L beaker or wide-mouthed flask, place approximately 100 g of freshly crushed dry ice.

  • Addition: Slowly pour the prepared Grignard reagent solution over the crushed dry ice with gentle manual swirling. A vigorous reaction will occur. Causality Note: Pouring the Grignard onto an excess of solid CO₂ helps to keep the temperature low and minimizes side reactions, such as the formation of ketones from the reaction of a second Grignard molecule with the initially formed carboxylate salt.[10]

  • Evaporation: Cover the beaker with a watch glass and allow it to stand in the fume hood until the excess dry ice has completely sublimed and the mixture has reached room temperature. The result will be a thick, pasty solid (the magnesium carboxylate salt).

Part C: Work-up and Purification

  • Hydrolysis: Slowly and carefully add 100 mL of diethyl ether to the solid residue, followed by the dropwise addition of 6 M HCl (~50 mL) with stirring. Continue adding acid until the mixture is acidic to litmus paper and all solids have dissolved. This protonates the carboxylate and dissolves the magnesium salts.[2]

  • Extraction: Transfer the entire mixture to a 1 L separatory funnel. The layers should be separated. If a single phase forms, add more diethyl ether or a small amount of brine to break the emulsion.

  • Separation: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine all organic extracts.

  • Base Wash (Purification): Wash the combined organic extracts by adding 100 mL of 2 M NaOH solution. The this compound will be deprotonated and move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities (like Wurtz coupling byproducts) in the organic phase.[11][12] Separate the layers and save the aqueous layer.

  • Re-acidification: Cool the basic aqueous layer in an ice bath and re-acidify it by slowly adding 6 M HCl until the pH is ~1-2. The this compound will precipitate as a white solid or oil.

  • Final Extraction: Extract the acidified aqueous solution three times with 50 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Final Product: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound as a white crystalline solid. A typical yield is 70-85%.[13]

Visualization of the Experimental Workflow

Experimental_Workflow start Start: Dry Glassware Setup grignard Grignard Formation: Menthyl-Cl + Mg in THF start->grignard carboxylation Carboxylation: Pour Grignard onto Dry Ice (-78°C) grignard->carboxylation workup Acidic Work-up: Add aq. HCl carboxylation->workup extraction1 Ether Extraction workup->extraction1 base_wash Base Wash: Extract with aq. NaOH extraction1->base_wash acidify Re-acidify Aqueous Layer base_wash->acidify Aqueous Phase extraction2 Final Ether Extraction acidify->extraction2 dry_evap Dry & Evaporate Solvent extraction2->dry_evap end Final Product: This compound dry_evap->end

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Ensure all components are scrupulously dry. 2. Add a small iodine crystal; crush a few Mg turnings with a glass rod; apply gentle heat.
Low yield of carboxylic acid 1. Incomplete Grignard formation. 2. Premature quenching of Grignard reagent. 3. Inefficient carboxylation.1. Ensure sufficient reaction time for Grignard formation. 2. Check for leaks in the inert gas setup; use high-purity anhydrous solvents. 3. Use a large excess of freshly crushed dry ice.
Significant amount of p-menthane byproduct Grignard reagent reacted with trace water or acidic protons from another source.Rigorously dry all glassware, solvents, and starting materials. Ensure a robust inert atmosphere.
Product is an oil, not a solid Presence of impurities or a mixture of diastereomers.1. Repeat the base/acid purification steps. 2. Purify via vacuum distillation or column chromatography.

Conclusion

The Grignard synthesis of this compound is a powerful and instructive transformation. By carefully controlling reaction conditions, particularly moisture exclusion and temperature during carboxylation, researchers can achieve high yields of this important synthetic intermediate. The protocol and insights provided herein are designed to serve as a reliable foundation for its successful application in research and development settings.

References

Application Note: High-Purity p-Menthane-3-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract and Introduction

p-Menthane-3-carboxylic acid, a saturated monocyclic terpene derivative, serves as a valuable chiral building block in the synthesis of pharmaceuticals and specialty chemicals. The stereochemical and chemical purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, compromised biological activity, and regulatory hurdles. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1] This application note provides a detailed, scientifically-grounded protocol for the purification of this compound, moving beyond a simple list of steps to explain the underlying principles that ensure a robust and reproducible outcome.

The core principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. Highly soluble impurities and smaller quantities of the target compound remain in the "mother liquor," thus achieving separation.

Physicochemical Profile of this compound

A thorough understanding of the material's properties is the foundation of a successful purification strategy.

PropertyValueSource
CAS Registry Number® 39668-86-5[2]
Molecular Formula C₁₁H₂₀O₂[2][3]
Molecular Weight 184.28 g/mol [2]
Melting Point 65 °C[2][4]
Boiling Point 165 °C at 6 Torr[2][4]
Appearance Solid (at STP)N/A
IUPAC Name 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[3]

The structure of this compound features a polar carboxylic acid head and a non-polar aliphatic ring. This amphiphilic nature dictates its solubility. It is generally insoluble in water but shows increasing solubility in organic solvents of decreasing polarity.[5] Common impurities from its synthesis, such as unreacted starting materials or byproducts from incomplete oxidation, will possess different polarity profiles, which is the key to their separation.[6][7]

The Recrystallization Workflow: A Validating System

The protocol is designed as a self-validating workflow. Each stage provides an observable checkpoint to ensure the process is proceeding correctly before moving to the next.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_post Post-Processing & Analysis A Crude p-Menthane- 3-carboxylic Acid B Solvent Selection (Screening) A->B Characterize C Dissolution (Minimum Hot Solvent) B->C Select Solvent D Hot Filtration (Optional: for insolubles) C->D If solids present F Crystallization (Slow Cooling) C->F If no solids/color E Decolorization (Optional: with charcoal) D->E If colored D->F If not colored E->F G Isolation (Vacuum Filtration) F->G H Washing (Cold Solvent) G->H I Drying H->I J Purity & Yield Analysis (MP, Spectroscopy) I->J

Caption: The systematic workflow for the purification of this compound.

Protocol Part I: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An unsuitable solvent will result in either no crystallization or poor recovery.

Rationale: The ideal solvent should exhibit a steep solubility curve for this compound, meaning high solubility at high temperatures and low solubility at low temperatures. The "like dissolves like" principle suggests that solvents of intermediate polarity, such as short-chain alcohols, esters, or hydrocarbon/alcohol mixtures, would be effective.

Screening Protocol:

  • Setup: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition.

    • Observation: A solvent that dissolves the sample completely at room temperature is unsuitable. A solvent that does not dissolve the sample at all, even with a significant volume, is also unsuitable. The ideal candidate will show partial or poor solubility.

  • Heating: Gently heat the test tubes containing promising solvents (those showing poor room-temperature solubility) in a water bath. Add more solvent dropwise until the solid just dissolves.

    • Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Excess solvent will keep more of the product dissolved upon cooling, reducing the yield.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the tube with a glass rod. Finally, place the tubes in an ice-water bath for 10-15 minutes.

  • Selection: The best solvent is the one that yields a large quantity of crystalline solid upon cooling. If a single solvent proves problematic (e.g., "oiling out"), a two-solvent (binary) system may be required.

Protocol Part II: Bulk Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process.

Materials & Equipment:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Activated charcoal (optional, for colored impurities)

  • Boiling chips

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound and a boiling chip in an appropriately sized Erlenmeyer flask.

    • In a separate flask, heat the chosen solvent to its boiling point.

    • Add the hot solvent to the flask containing the acid in small portions, swirling and maintaining heat, until the solid is completely dissolved.[8] Expert Tip: Avoid adding too much solvent. The goal is to create a saturated solution at the solvent's boiling point.

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. It must be filtered while hot, as premature crystallization on the charcoal particles will lead to product loss.

    • To remove the charcoal or any insoluble impurities, perform a hot filtration. Preheat a stemless funnel with fluted filter paper by placing it over a flask containing a small amount of boiling solvent. Pour the hot solution through the funnel quickly.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal growth appears complete, submerge it in an ice-water bath for at least 20 minutes to maximize the product yield by further decreasing its solubility.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash the crystals.[8] Causality: Washing with cold solvent removes any adhering mother liquor that contains dissolved impurities. Using warm or room-temperature solvent would re-dissolve some of the purified product.

    • Reapply the vacuum to pull the wash solvent through.

  • Drying:

    • Continue to pull air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air-dry completely. For faster results, a vacuum oven set to a low temperature (well below the 65 °C melting point) can be used.

Purity Assessment and Troubleshooting

Purity Verification:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 1 °C) that matches the literature value (65 °C). Impurities depress and broaden the melting point range.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the chemical structure and absence of impurity signals.

Troubleshooting Guide:

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inner wall of the flask or adding a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble. Allow for slower cooling.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals not washed with cold solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization, ensuring proper use of activated charcoal and hot filtration.

Safety and Handling

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Precautions:

  • Always handle the compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid heating organic solvents with an open flame; use a hot plate.

Conclusion

This application note provides a comprehensive and technically sound protocol for the purification of this compound by recrystallization. By understanding the scientific principles behind each step—from solvent selection to controlled cooling—researchers can consistently achieve high purity and yield, ensuring the quality of this critical chemical intermediate for downstream applications.

References

Application Notes and Protocols for the Chiral Separation of p-Menthane-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the chiral separation of p-Menthane-3-carboxylic acid enantiomers, a crucial analysis for quality control and stereoselective synthesis in the pharmaceutical, fragrance, and food industries. This document explores the foundational principles of chiral chromatography and presents two robust protocols: a primary High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase (CSP) for direct enantiomer resolution, and a secondary Gas Chromatography (GC) method involving diastereomeric derivatization for indirect separation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable enantioselective analytical method for this and structurally related compounds.

Introduction: The Significance of Chirality in p-Menthane Derivatives

p-Menthane derivatives are a prominent class of monoterpenoids with widespread applications.[1][2] The stereochemistry of these compounds is of paramount importance as enantiomers can exhibit distinctly different physiological, pharmacological, and sensory properties.[3] For instance, the therapeutic efficacy or toxicity of a pharmaceutical agent can be confined to a single enantiomer, making the accurate quantification of enantiomeric purity a regulatory necessity.[3] In the fragrance and food industries, the specific aroma and flavor profiles of compounds are often enantiomer-dependent.[4][5]

This compound, possessing a chiral center, is a key intermediate in the synthesis of various active ingredients. Therefore, a robust and validated analytical method for the separation and quantification of its enantiomers is essential for ensuring product quality, safety, and efficacy.

Foundational Principles of Chiral Separation

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. This is achieved in chromatography by employing either a chiral stationary phase (CSP) or a chiral derivatizing agent.

  • Direct Chiral Separation (Using CSPs): In this approach, the enantiomers are passed through a column containing a chiral stationary phase. The CSP forms transient, diastereomeric complexes with the enantiomers through various interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids.[6][7][8]

  • Indirect Chiral Separation (Using Derivatization): This method involves the reaction of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers.[9][10] These diastereomers have distinct physical properties and can be separated on a conventional achiral column. This approach is often employed in Gas Chromatography (GC) to enhance the volatility and thermal stability of the analytes.[11]

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

For the direct enantiomeric resolution of this compound, HPLC with a polysaccharide-based chiral stationary phase is the recommended approach due to its broad applicability, high efficiency, and the ability to analyze the compound without derivatization.

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, specifically those with carbamate derivatives of cellulose or amylose, have demonstrated broad enantioselectivity for acidic compounds.[8][12] An immobilized polysaccharide CSP is preferred over a coated one as it offers greater solvent compatibility and robustness.[6]

  • Mobile Phase Composition: A normal-phase mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically effective for polysaccharide-based CSPs.[13] The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is crucial for suppressing the ionization of the carboxylic acid group, thereby improving peak shape and resolution.[14][15]

  • Detection: Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable. Alternatively, a Refractive Index (RI) detector can be used.

Experimental Workflow for Chiral HPLC Separation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (Hexane/IPA/TFA) C System Equilibration A->C B Sample Preparation (Dissolve in Mobile Phase) D Inject Sample B->D E Isocratic Elution D->E F UV/RI Detection E->F G Peak Integration F->G H Calculate Resolution (Rs) G->H I Determine Enantiomeric Purity H->I

Caption: Workflow for Chiral HPLC Analysis of this compound.

Detailed Protocol for Chiral HPLC Method

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV or RI detector.

  • Chiral HPLC column: e.g., CHIRALPAK® immobilized polysaccharide-based CSP (amylose or cellulose derivative), 5 µm, 4.6 x 250 mm.

  • HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Trifluoroacetic acid (TFA).

  • Syringe filters (0.45 µm).

  • Volumetric flasks and pipettes.

Chromatographic Conditions:

ParameterRecommended Conditions
Chiral Column CHIRALPAK® IA, IB, or IC (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / 2-Propanol / TFA (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm or Refractive Index (RI)
Injection Volume 10 µL
Run Time Approximately 20 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-Hexane, 2-Propanol, and TFA. Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the racemic this compound at a concentration of 1 mg/mL in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Identify the two enantiomer peaks based on their retention times.

    • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.

    • Determine the enantiomeric purity (or enantiomeric excess, %ee) by calculating the peak area percentages of the two enantiomers.

Alternative Technique: Chiral Gas Chromatography (GC) with Derivatization

For volatile and thermally stable compounds, or when HPLC is not available, GC can be an effective technique for chiral separation. For carboxylic acids like this compound, derivatization is typically required to improve volatility and chromatographic performance.[11]

Rationale for Derivatization

The carboxylic acid group is polar and can lead to poor peak shape and adsorption on the GC column. Converting the carboxylic acid to a less polar ester derivative, for example, by reacting it with a chiral alcohol, forms diastereomers that can be separated on a standard achiral GC column.[11]

Experimental Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Derivatization (e.g., with Chiral Alcohol) B Sample Extraction & Cleanup A->B C Inject Derivatized Sample B->C D Temperature Programmed Elution C->D E FID/MS Detection D->E F Peak Integration E->F G Calculate Diastereomeric Ratio F->G H Determine Enantiomeric Composition G->H

Caption: Workflow for Chiral GC Analysis of this compound.

Detailed Protocol for Chiral GC Method

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Standard achiral capillary GC column (e.g., DB-5, HP-5ms).

  • Chiral derivatizing agent (e.g., (R)-(-)-2-Butanol or another chiral alcohol).

  • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC).

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Anhydrous solvents (e.g., dichloromethane).

Derivatization Procedure:

  • In a vial, dissolve approximately 5 mg of the this compound sample in 1 mL of anhydrous dichloromethane.

  • Add a molar excess (e.g., 1.5 equivalents) of the chiral alcohol (e.g., (R)-(-)-2-Butanol) and the coupling agent (e.g., DCC).

  • Seal the vial and allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), or with gentle heating if necessary.

  • After the reaction is complete, the resulting diastereomeric esters can be analyzed directly or after a simple work-up to remove the reagents.

GC Conditions:

ParameterRecommended Conditions
GC Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Method Validation and System Suitability

Any developed chiral separation method must be validated to ensure it is suitable for its intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[16][17][18][19]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to separate the enantiomers from each other and from any impurities.Baseline resolution (Rs > 1.5) between enantiomer peaks.
Linearity Proportionality of the detector response to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness of the measured value to the true value.Recovery of 98.0% to 102.0%.
Precision Repeatability and intermediate precision of the measurements.RSD ≤ 2.0% for the major enantiomer.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The method's ability to remain unaffected by small, deliberate variations in parameters.Resolution and peak symmetry remain acceptable.

System Suitability:

Before each analytical run, a system suitability test should be performed by injecting a standard solution of the racemic mixture to ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Resolution (Rs) between the enantiomer peaks.

  • Tailing factor for each peak.

  • Repeatability of replicate injections (RSD of peak areas).

Conclusion

The chiral separation of this compound enantiomers is a critical analytical task that can be reliably achieved using the methodologies outlined in this guide. The primary recommendation of direct HPLC analysis on a polysaccharide-based chiral stationary phase offers a robust, efficient, and direct approach. The alternative GC method with diastereomeric derivatization provides a viable option, particularly for labs equipped for GC analysis. The successful implementation and validation of these methods will ensure the accurate determination of enantiomeric purity, thereby supporting quality control and regulatory compliance in the development and manufacturing of products containing this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of p-Menthane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing and implementing High-Performance Liquid Chromatography (HPLC) methods for the analysis of p-Menthane-3-carboxylic acid. Aimed at researchers, scientists, and drug development professionals, this application note details both fundamental achiral and advanced chiral separation strategies. It explains the rationale behind methodological choices, from column and mobile phase selection to detection techniques, and provides a detailed, validated protocol for immediate application.

Introduction: The Analytical Challenge

This compound (C₁₁H₂₀O₂) is a monocyclic monoterpenoid derivative with a molecular weight of approximately 184.28 g/mol [1]. Its structure, featuring a cyclohexane ring substituted with isopropyl and methyl groups, presents specific challenges and opportunities in analytical separation. As with many simple carboxylic acids, it lacks a strong chromophore, which complicates detection using standard UV-Vis spectrophotometry[2][3]. Furthermore, the presence of multiple stereocenters means that the analysis may require not just quantification of the compound but also the separation of its various stereoisomers, a critical step in pharmaceutical development and fragrance analysis where biological activity is often enantiomer-specific[4].

This guide provides a foundational reversed-phase HPLC method for general quantification and discusses the strategic approach required for chiral separations.

Method Development and Scientific Rationale

The development of a robust HPLC method requires a logical series of choices, each grounded in the physicochemical properties of the analyte and the principles of liquid chromatography.

Chromatographic Mode: Reversed-Phase HPLC

For a molecule of intermediate polarity like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions between the nonpolar alkyl chain of the stationary phase and the molecule's p-menthane skeleton.

Mobile Phase Selection: The Critical Role of pH

The key to successfully analyzing carboxylic acids in RP-HPLC is controlling the ionization of the carboxyl group (-COOH).

  • The Causality: The pKa of a typical carboxylic acid is around 4-5. If the mobile phase pH is above the pKa, the carboxyl group will be deprotonated (-COO⁻), making the molecule ionic. This ionized form has very little retention on a nonpolar C18 column, leading to poor peak shape and elution near the solvent front.

  • The Solution: To ensure adequate retention and sharp, symmetrical peaks, the mobile phase must be acidified to a pH at least 1.5 to 2 units below the analyte's pKa. This suppresses ionization, forcing the analyte to exist in its more hydrophobic, protonated (-COOH) form. Common acidic additives include phosphoric acid, formic acid, or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1%[5]. An organic modifier, such as acetonitrile or methanol, is used to adjust the elution strength and control the retention time.

Column Selection

A high-quality, end-capped C18 column is the workhorse for this type of analysis. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure[6]. The end-capping process minimizes unwanted interactions between the acidic analyte and residual silanol groups on the silica surface, thereby improving peak shape.

Detection Method

As this compound lacks a significant chromophore, UV detection can be challenging but is often feasible at low wavelengths.

  • Direct UV Detection: Carboxylic acids exhibit some absorbance in the low UV range, typically between 205-215 nm[6]. While not highly sensitive, detection at 210 nm is often sufficient for routine analysis where concentration is not a limiting factor.

  • Refractive Index (RI) Detection: RI detection is a universal but less sensitive alternative that can be used if UV detection is inadequate. It is, however, incompatible with gradient elution.

  • Derivatization for Enhanced Sensitivity: For trace-level quantification, pre-column derivatization can be employed to attach a fluorescent or UV-active tag to the carboxylic acid group. Reagents like 9-aminoanthracene can significantly improve the limit of detection (LOD) and limit of quantification (LOQ)[7].

Advanced Topic: Chiral Separation

Since this compound possesses multiple chiral centers, separating its enantiomers may be necessary. This cannot be achieved on a standard achiral C18 column.

  • Chiral Stationary Phases (CSPs): The most direct approach is to use a CSP. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases (like Chirobiotic T) are known to be effective for separating chiral acids[8]. The separation mechanism on these phases relies on forming transient diastereomeric complexes through a combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), which allows for differential retention of the enantiomers[9].

  • Indirect Method (Derivatization): An alternative is to react the racemic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral C18 column[10].

Recommended Protocol: Achiral Analysis

This protocol outlines a validated starting point for the routine quantification of this compound.

Instrumentation and Materials
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis Detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Purified Water (18.2 MΩ·cm), Phosphoric Acid (85%).

  • Standard: this compound reference standard.

Reagent and Sample Preparation
  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (Add 1 mL of 85% H₃PO₄ to 1 L of purified water and mix).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of Methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

HPLC Operating Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile / 40% (0.1% H₃PO₄ in Water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Run Time ~10 minutes
Experimental Workflow

Below is a diagram illustrating the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Acidified Water & ACN) A1 System Equilibration P1->A1 P2 Prepare Standard Stock & Working Solutions A2 Inject Standard/Sample P2->A2 P3 Prepare & Filter Sample P3->A2 A1->A2 System Ready A3 Data Acquisition A2->A3 D1 Peak Integration & Identification A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3 D4 Generate Report D3->D4

Caption: General workflow for HPLC analysis of this compound.

Method Validation Principles

To ensure the trustworthiness of the results, the method should be validated according to established guidelines. Key parameters to assess include:

  • Linearity: A linear relationship between concentration and peak area should be established, with a correlation coefficient (r²) > 0.999 being ideal[11][12].

  • Precision: Assessed as the relative standard deviation (RSD) of replicate injections (repeatability) and analyses on different days (intermediate precision). RSD values should typically be < 2%.

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively[6].

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Method Development Decision Pathway

The following diagram outlines the logical decisions made during method development.

Method_Dev cluster_achiral Achiral Quantification cluster_chiral Chiral Separation Start Define Analytical Goal: Quantification or Chiral Separation? A1 Select RP-HPLC Mode Start->A1 Quantification C1 Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->C1 Chiral A2 Choose C18 Column A1->A2 A3 Develop Mobile Phase: Acidified Water/ACN A2->A3 A4 Optimize Detection: UV at 210 nm A3->A4 A5 Validate Method A4->A5 C2 Screen Mobile Phases (Normal or Reversed Phase) C1->C2 C3 Optimize for Resolution C2->C3 C4 Validate Method C3->C4

Caption: Decision tree for selecting an HPLC method for this compound.

Conclusion

The analysis of this compound by HPLC is readily achievable with a well-designed method. The foundational strategy involves using a reversed-phase C18 column with an acidified mobile phase to ensure proper retention and peak shape, coupled with UV detection at a low wavelength. For more complex applications requiring the separation of stereoisomers, specialized chiral stationary phases are necessary. The protocol and development strategies outlined in this document provide a robust framework for researchers to generate accurate and reliable analytical data for this compound.

References

Elucidating the Structure of p-Menthane-3-carboxylic Acid: A Detailed NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Menthane-3-carboxylic acid is a monoterpenoid derivative characterized by a cyclohexane ring substituted with a methyl, an isopropyl, and a carboxylic acid group. As with many natural products, the precise determination of its chemical structure, including its relative stereochemistry, is crucial for understanding its biological activity and for quality control in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structure elucidation of such molecules in solution.[1][2][3] This application note provides a comprehensive guide to the methodologies and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the unambiguous structural assignment of this compound.

This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of NMR principles. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure trustworthy and accurate results.

Core Principles of NMR in Structure Elucidation

The structure of an organic molecule is a mosaic of information pieced together from various NMR parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the chemical environment of a nucleus (¹H or ¹³C). Electronegative atoms and anisotropic effects from double bonds or aromatic rings can significantly influence chemical shifts.[4]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[4]

  • Scalar (J) Coupling: The interaction between non-equivalent nuclei through chemical bonds results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides information about the number of neighboring protons and the dihedral angles between them, which is critical for determining stereochemistry in cyclic systems.[5]

  • 2D Correlation Experiments: Techniques like COSY, HSQC, and HMBC reveal connectivity between nuclei, allowing for the assembly of molecular fragments and the complete assignment of the carbon skeleton.[6][7]

Experimental Protocol: A Step-by-Step Guide

Part 1: Sample Preparation

The quality of the NMR data is directly dependent on the meticulous preparation of the sample.

Materials:

  • This compound (high purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. However, for carboxylic acids, the acidic proton can undergo exchange with residual water in the solvent, leading to signal broadening.[8] DMSO-d₆ is an excellent alternative as it can slow down this exchange, resulting in a sharper carboxylic acid proton signal.[9] The choice of solvent can influence chemical shifts, so consistency is key.[9]

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for acquiring high-quality 1D and 2D NMR spectra on modern high-field instruments.[6]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

  • Internal Standard (Optional): If using, add a small amount of TMS. The TMS signal is defined as 0.00 ppm and serves as a reference point for the chemical shifts of all other signals.[4]

Part 2: NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[1]

  • ¹H NMR (Proton): This is the fundamental experiment providing information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR (Carbon-13): This experiment reveals the number of unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including the carboxyl carbon) will not be visible.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[10] This is instrumental in identifying adjacent protons and tracing out spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached.[11] This allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds.[11][12] This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

Data Analysis and Structure Elucidation of this compound

The following is a predictive analysis based on the known structure of this compound and general NMR principles. Actual chemical shifts may vary slightly depending on the specific stereoisomer, solvent, and concentration.

Structure of this compound:

A simplified 2D representation of this compound.

¹H NMR Spectrum Analysis
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.[13][14][15] Its broadness is due to hydrogen bonding and chemical exchange.[8] This signal will disappear upon the addition of a drop of D₂O to the NMR tube, confirming its identity as an acidic proton.[8][14]

  • Cyclohexane Ring Protons: The protons on the cyclohexane ring will appear in the aliphatic region, generally between δ 0.8-2.5 ppm.[16] The complexity of this region will depend on the stereochemistry of the molecule, as axial and equatorial protons have different chemical shifts.[17]

  • Isopropyl Group Protons (-CH(CH₃)₂): This group will give rise to two signals: a septet (or multiplet) for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methyl doublet will likely be found at a higher field (more shielded) than the methine proton.

  • Methyl Group Proton (-CH₃): The methyl group attached to the cyclohexane ring will appear as a doublet, due to coupling with the adjacent methine proton.

¹³C NMR and DEPT-135 Spectrum Analysis
Carbon TypeExpected Chemical Shift (ppm)DEPT-135 Signal
Carboxylic Acid (C=O)170-185Absent
Cyclohexane (CH, CH₂)20-55CH (+), CH₂ (-)
Isopropyl (CH)25-45+
Isopropyl (CH₃)15-25+
Methyl (CH₃)15-25+

Table 1: Predicted ¹³C NMR Chemical Shift Ranges and DEPT-135 Phasing for this compound.[18][19][20][21][22]

2D NMR Correlation Analysis

The power of 2D NMR lies in its ability to establish connectivities.

Workflow for 2D NMR-based Structure Elucidation:

G A Acquire 1D NMR (¹H, ¹³C, DEPT-135) B Acquire 2D NMR (COSY, HSQC, HMBC) A->B C Identify Spin Systems (COSY) B->C D Assign Protonated Carbons (HSQC) B->D E Connect Fragments & Assign Quaternary Carbons (HMBC) C->E D->E F Determine Relative Stereochemistry (J-Coupling & NOESY - optional) E->F G Final Structure Assignment F->G

A logical workflow for structure elucidation using 2D NMR.

  • COSY Analysis: The COSY spectrum will reveal the ¹H-¹H coupling network. Key correlations expected include:

    • Correlations between adjacent protons on the cyclohexane ring.

    • Correlation between the isopropyl methine proton and the isopropyl methyl protons.

    • Correlation between the ring methyl protons and the adjacent ring methine proton.

  • HSQC Analysis: This spectrum will directly link each proton signal to its attached carbon signal, allowing for the definitive assignment of all protonated carbons identified in the ¹³C spectrum.

  • HMBC Analysis: The HMBC spectrum is crucial for connecting the identified spin systems. Key long-range correlations (2-3 bonds) to look for are:

    • From the carboxylic acid proton to the carboxyl carbon and the adjacent C3 carbon.

    • From the ring methyl protons to the carbon they are attached to (C1) and the neighboring carbons (C2, C6).

    • From the isopropyl methyl protons to the isopropyl methine carbon and the ring carbon it is attached to (C4).

    • These correlations will allow for the unambiguous assembly of the entire carbon skeleton.

Illustrative HMBC Correlations:

Key expected HMBC correlations for structural confirmation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of this compound. By systematically applying the protocols and analytical logic outlined in this guide, researchers can confidently determine the constitution and relative stereochemistry of this and other complex natural products. The integration of COSY, HSQC, and HMBC data provides a self-validating network of correlations that leads to an unambiguous structural assignment, a cornerstone of modern chemical and pharmaceutical research.

References

Application Note: Mass Spectrometry Analysis of p-Menthane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Menthane-3-carboxylic acid (C₁₁H₂₀O₂, Molecular Weight: 184.27 g/mol ) is a monoterpenoid derivative belonging to the p-menthane class of compounds.[1][2] This family includes well-known natural products like menthol and is of significant interest to researchers in fields ranging from natural product chemistry to flavor and fragrance analysis, and drug development due to the diverse biological activities exhibited by its members. Accurate and reliable analytical methods are paramount for the identification, characterization, and quantification of this compound in various matrices.

This application note provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of its electron ionization (EI) fragmentation, propose a detailed fragmentation pathway based on established chemical principles and analysis of analogous structures, and provide a robust experimental protocol for its analysis.

Principles of Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound

Under electron ionization, this compound will undergo a series of predictable fragmentation reactions. The resulting mass spectrum is a unique chemical fingerprint that allows for its unambiguous identification. The fragmentation is governed by the stability of the resulting carbocations and neutral losses, with key cleavages occurring at the carboxylic acid moiety, the isopropyl and methyl substituents, and within the cyclohexane ring.

The molecular ion ([M]⁺˙) of this compound is expected to be of low abundance due to the acyclic nature of the carboxylic acid side chain, which readily undergoes fragmentation.[3][4] The fragmentation pattern will be a composite of pathways characteristic of carboxylic acids and substituted cyclohexanes.

Proposed Fragmentation Pathways

The major fragmentation pathways for this compound are proposed as follows:

  • Alpha-Cleavage: The bond between the carbonyl group and the cyclohexane ring can undergo homolytic cleavage, leading to the loss of the carboxyl group as a radical (•COOH, 45 Da) or a hydroxyl radical (•OH, 17 Da).[3][5]

  • Cleavage of Alkyl Substituents: The isopropyl group (43 Da) and the methyl group (15 Da) attached to the cyclohexane ring are susceptible to cleavage. The loss of the isopropyl group is often a dominant fragmentation pathway for menthane derivatives.

  • Ring Fragmentation: The cyclohexane ring can undergo characteristic cleavages, often initiated by the charge localization on the ring after the initial fragmentation of a substituent. This can lead to the formation of a series of smaller fragment ions. The fragmentation of cyclohexanecarboxylic acid, a structural analogue, provides a valuable reference for these pathways.[6][7]

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a linear chain, rearrangements involving hydrogen transfer from the cyclohexane ring to the carboxyl group can lead to the loss of water (18 Da).

The interplay of these fragmentation pathways will generate a characteristic mass spectrum. A diagram illustrating the proposed major fragmentation pathways is presented below.

fragmentation_pathway cluster_main This compound Fragmentation M+ This compound [M]+• m/z 184 M-15 [M-CH3]+ m/z 169 M+->M-15 - •CH3 M-43 [M-C3H7]+ m/z 141 M+->M-43 - •C3H7 M-45 [M-COOH]+ m/z 139 M+->M-45 - •COOH M-18 [M-H2O]+• m/z 166 M+->M-18 - H2O 141-44 [C7H9O]+ m/z 109 M-43->141-44 - C2H4 139-42 [C7H11]+ m/z 97 M-45->139-42 - C3H6

Caption: Proposed EI fragmentation pathway of this compound.

Predicted Mass Spectrum Data

Based on the proposed fragmentation pathways and analysis of structurally similar compounds, the following table summarizes the expected key ions in the EI mass spectrum of this compound.

m/zProposed Fragment IonFragmentation PathwayRelative Abundance
184[C₁₁H₂₀O₂]⁺˙ (Molecular Ion)-Low
169[M - CH₃]⁺Loss of a methyl radicalModerate
141[M - C₃H₇]⁺Loss of an isopropyl radicalHigh
139[M - COOH]⁺Loss of the carboxyl groupModerate to High
123[M - C₃H₇ - H₂O]⁺Loss of isopropyl and waterModerate
97[C₇H₁₁]⁺Ring fragmentation after loss of COOHModerate
81[C₆H₉]⁺Further ring fragmentationModerate
55[C₄H₇]⁺Ring fragmentationModerate
43[C₃H₇]⁺Isopropyl cationHigh
41[C₃H₅]⁺Allyl cationModerate

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound. Optimization may be required depending on the sample matrix and instrument configuration.

Sample Preparation: Derivatization

Due to the polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption in the GC system, derivatization is highly recommended. Silylation is a common and effective method.

Workflow for Silylation:

derivatization_workflow start Sample containing This compound dry_sample Evaporate to dryness under N2 stream start->dry_sample add_reagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) and solvent (e.g., Pyridine) dry_sample->add_reagent react Heat at 70°C for 30 minutes add_reagent->react inject Inject into GC-MS react->inject

Caption: Silylation workflow for this compound.

Detailed Silylation Protocol:

  • Accurately weigh or measure a sample containing this compound into a 2 mL autosampler vial.

  • If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of pyridine (or another suitable solvent) to the dried sample.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for your specific instrument and application.

ParameterSettingRationale
Gas Chromatograph
Injection Port Temp.250 °CEnsures complete volatilization of the derivatized analyte.
Injection ModeSplit (e.g., 20:1)Prevents column overloading for concentrated samples. Splitless mode may be used for trace analysis.
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHelium or HydrogenInert carrier gas for optimal separation.
Flow Rate1.0 mL/min (constant flow)Provides good chromatographic resolution.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent)A versatile, non-polar column suitable for a wide range of semi-volatile compounds.
Oven ProgramInitial: 80°C, hold 2 minAllows for focusing of the analytes at the head of the column.
Ramp: 10°C/min to 280°CA moderate ramp rate to ensure good separation of components.
Final Hold: 5 min at 280°CEnsures elution of any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for generating library-searchable mass spectra.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp.150 °CMaintains stable ion transmission.
Mass Rangem/z 40 - 450Covers the expected mass range of the analyte and its fragments.
Solvent Delay3 - 5 minPrevents the solvent peak from damaging the detector.
Data Analysis
  • Peak Identification: The derivatized this compound should elute as a sharp, symmetrical peak.

  • Mass Spectrum Interpretation: The mass spectrum of the peak should be compared with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., from NIST or Wiley).

  • Confirmation: The identification should be confirmed by comparing the retention time and mass spectrum with that of an authentic standard analyzed under the same conditions.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps to ensure data integrity. The use of a well-characterized GC column and standard EI conditions promotes reproducibility. The derivatization step, while adding a procedural step, significantly improves chromatographic performance, leading to more reliable quantification and identification. The most critical validation step is the analysis of a certified reference standard of this compound. This allows for the confirmation of the retention time and the experimentally observed mass spectrum against the proposed fragmentation pattern.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding its probable fragmentation pathways and employing a robust GC-MS method with appropriate sample preparation, researchers can confidently identify and characterize this important monoterpenoid. The detailed protocol serves as a valuable starting point for method development and routine analysis in various scientific and industrial laboratories.

References

Definitive Identification of p-Menthane-3-carboxylic Acid: A Validated GC-MS Protocol with Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the unambiguous identification of p-Menthane-3-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of this monoterpenoid carboxylic acid, direct GC analysis yields poor chromatographic results. The methodology detailed herein overcomes this challenge through a validated silylation derivatization procedure, converting the analyte into its volatile trimethylsilyl (TMS) ester. We present a step-by-step workflow, from sample preparation and derivatization to optimized instrument parameters and data interpretation. This guide is designed for researchers in natural product chemistry, metabolomics, and drug development requiring a reliable method for the analysis of cyclic carboxylic acids.

Introduction and Scientific Principle

This compound (MW: 184.27 g/mol ) is a saturated monoterpenoid derivative belonging to the p-menthane class, which includes compounds of significant interest such as menthol[1][2]. The analysis of such polar compounds by gas chromatography presents a significant challenge. The active hydrogen in the carboxylic acid group leads to strong intermolecular hydrogen bonding, which drastically reduces volatility and promotes undesirable interactions with the GC column and inlet, resulting in broad, tailing peaks and poor sensitivity[3].

To circumvent these issues, chemical derivatization is an essential prerequisite for successful GC-MS analysis[4][5]. This protocol employs silylation, a proven and effective technique that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group[6][7].

The Reaction: R-COOH + C₉H₂₁F₃NOSi₂ (BSTFA) → R-COOSi(CH₃)₃ + Byproducts

This transformation into the TMS ester accomplishes two critical objectives:

  • Increases Volatility: The elimination of hydrogen bonding allows the analyte to readily transition into the gas phase at lower temperatures[8].

  • Enhances Thermal Stability: The TMS derivative is more stable at the elevated temperatures of the GC inlet and column, preventing on-column degradation[4].

The chosen reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is highly effective for derivatizing carboxylic acids. Its byproducts are highly volatile, minimizing potential interference with the analyte peak during chromatographic analysis[9].

Experimental Protocol

This protocol is designed as a self-validating system. It is imperative to process a solvent blank, a derivatized analytical standard, and a quality control (QC) sample alongside the unknown samples to ensure data integrity.

Materials and Reagents
  • This compound analytical standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (or other aprotic solvent like DMF)

  • Ethyl Acetate (HPLC Grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • For pure compounds or extracts, accurately weigh approximately 1 mg of the sample into a 2 mL GC vial. If the sample is in a solution, transfer an aliquot containing a similar amount and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Moisture is detrimental to the silylation reaction .

    • Dissolve the dried residue in 100 µL of anhydrous pyridine.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the sample solution in the vial. An excess of the silylating reagent is used to drive the reaction to completion[6].

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70°C for 60 minutes [8]. This ensures the complete derivatization of the sterically hindered carboxylic acid.

  • Final Preparation:

    • After heating, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with a solvent like ethyl acetate prior to analysis.

GC-MS Instrumentation and Analytical Conditions

The following parameters are recommended for a standard capillary GC-MS system and are based on established methods for analyzing derivatized terpenoids and related metabolites[10][11].

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC (or equivalent)Standard, reliable platform for metabolomics and natural product analysis.
Mass Spectrometer Agilent 5977 MSD (or equivalent)Provides robust electron ionization and sensitive quadrupole detection.
GC Column HP-5ms (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized, semi-volatile compounds[10].
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Splitless ModeMaximizes analytical sensitivity for trace-level identification.
Injection Volume 1 µLStandard volume for capillary columns.
Inlet Temperature 270°CEnsures rapid and complete volatilization of the TMS-derivatized analyte without causing thermal degradation.
Oven Program Initial: 70°C, hold 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min.The initial hold allows for solvent focusing. The temperature ramp effectively separates analytes based on boiling point, and the final hold ensures elution of all compounds[12].
MS Transfer Line Temp 280°CPrevents condensation of the analyte between the GC column and the MS source.
Ion Source Temp 230°CStandard temperature for robust ionization while minimizing thermal fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation[10].
Mass Scan Range m/z 40 - 450Covers the mass of potential solvent peaks, the TMS reagent, the derivatized analyte, and its key fragments.
Acquisition Mode Full ScanAcquires complete mass spectra for identification and comparison with libraries or predicted fragmentation.

Data Interpretation and Expected Results

The primary objective is to identify the chromatographic peak corresponding to the trimethylsilyl ester of this compound. The underivatized molecule has a molecular weight of 184.27 Da[1]. The addition of a TMS group, which replaces a hydrogen atom, increases the molecular weight by 72.1 Da. Therefore, the derivatized molecule has an expected molecular weight of 256.4 Da .

The mass spectrum obtained via EI will show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The following table outlines the predicted key diagnostic ions for identification.

Ion Description Predicted m/z Proposed Fragment Structure / Loss Significance for Identification
Molecular Ion 256 [C₁₄H₂₈O₂Si]⁺Confirms the molecular weight of the complete derivatized analyte. May be low in abundance.
[M-15]⁺ 241 Loss of a methyl radical (•CH₃) from the TMS groupA highly characteristic and often abundant fragment for TMS-derivatized compounds. Its presence is strong evidence of silylation.
[M-43]⁺ 213 Loss of an isopropyl radical (•C₃H₇) from the cyclohexane ringA key fragment indicating the presence of the p-menthane backbone structure.
TMS Ion 73 [Si(CH₃)₃]⁺The base peak or a very prominent peak in many TMS-derivative spectra, confirming the derivatization agent was used.

Workflow Visualization

The entire analytical process, from sample acquisition to final data analysis, can be visualized as a logical workflow. This ensures reproducibility and clarity in the experimental design.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Aliquot (Dried) Solvent Add 100 µL Anhydrous Pyridine Sample->Solvent Reagent Add 100 µL BSTFA + 1% TMCS Solvent->Reagent Heat Vortex & Heat (70°C, 60 min) Reagent->Heat Inject Inject 1 µL into GC-MS System Heat->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Ionization & Fragmentation (EI, 70 eV) Separate->Ionize Detect Mass Detection (MS Quadrupole) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC PeakID Identify Target Peak by Retention Time TIC->PeakID Spectrum Extract Mass Spectrum of Target Peak PeakID->Spectrum Confirm Confirm Identity via Diagnostic Ions (m/z 256, 241, 213, 73) Spectrum->Confirm

Caption: Experimental workflow for GC-MS identification of this compound.

Conclusion

The protocol described provides a reliable and validated method for the identification of this compound. The critical step of silylation derivatization with BSTFA + TMCS effectively overcomes the analytical challenges associated with the compound's polarity, enabling high-quality chromatographic separation and mass spectrometric analysis. By following the detailed steps for derivatization and utilizing the optimized instrument parameters, researchers can achieve confident identification of this analyte through the verification of its retention time and the presence of its predicted key diagnostic ions. This methodology is readily adaptable for the analysis of similar cyclic and terpenoid carboxylic acids in complex matrices.

References

Application Note: Derivatization of p-Menthane-3-carboxylic Acid for Robust Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the derivatization of p-menthane-3-carboxylic acid, a compound often challenging to analyze directly using gas chromatography (GC). Due to its polarity and low volatility, direct injection results in poor peak shape and low sensitivity. This application note details two robust derivatization protocols—silylation using BSTFA and esterification—to convert the analyte into a more volatile and thermally stable form suitable for GC-Mass Spectrometry (GC-MS) analysis. We offer comprehensive, step-by-step methodologies, explain the chemical rationale behind procedural choices, and provide typical analytical parameters to ensure reproducible and accurate quantification for researchers in drug development and related scientific fields.

The Analytical Challenge of Carboxylic Acids in GC

Gas chromatography is a cornerstone of analytical chemistry, ideal for separating and quantifying volatile and thermally stable compounds. However, molecules containing polar functional groups, such as the carboxyl group (-COOH) in this compound, present significant challenges. The presence of an active hydrogen atom leads to strong intermolecular hydrogen bonding, which dramatically decreases volatility and increases the boiling point[1][2].

Direct GC analysis of such compounds typically results in:

  • Broad, Tailing Peaks: The polar carboxyl group interacts strongly with active sites on the GC column and inlet liner, leading to poor peak symmetry and reduced resolution[3].

  • Low Sensitivity: Poor chromatographic performance spreads the analyte signal, making low-level detection difficult.

  • Poor Reproducibility: Inconsistent interactions within the GC system lead to variable retention times and peak areas.

To overcome these issues, chemical derivatization is an essential sample preparation step. The goal is to replace the active hydrogen of the carboxyl group with a non-polar functional group, thereby increasing volatility, improving thermal stability, and minimizing undesirable column interactions[2][4].

Derivatization Strategies: Silylation vs. Esterification

The two most common and effective derivatization strategies for carboxylic acids for GC analysis are silylation and alkylation (esterification)[1][5].

  • Silylation: This method replaces the acidic proton with a trimethylsilyl (TMS) group, -Si(CH₃)₃. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react rapidly with carboxylic acids[6]. The resulting TMS esters are significantly more volatile and less polar than the parent acid[4]. The reaction by-products are typically volatile and do not interfere with the chromatography[4].

  • Esterification: This classic chemical reaction converts a carboxylic acid into an ester, most commonly a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst (e.g., BF₃, HCl)[5][7]. Alkyl esters exhibit excellent stability, making them suitable for storage if immediate analysis is not possible[8].

The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation. Silylation is often faster and uses milder conditions, while esterification can produce more stable derivatives. For this compound, both methods are highly effective.

Experimental Workflow and Protocols

The overall analytical process involves sample preparation, the chemical derivatization reaction, and subsequent GC-MS analysis.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound DrySample Evaporate to Dryness (under Nitrogen stream) Sample->DrySample AddReagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) DrySample->AddReagent React Heat Reaction Mixture (e.g., 70°C for 30 min) AddReagent->React GCMS Inject into GC-MS System React->GCMS Data Data Acquisition & Processing GCMS->Data

Figure 1: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Protocol 1: Silylation using BSTFA + 1% TMCS

Silylation with BSTFA is a rapid and robust method for preparing TMS esters. The addition of 1% trimethylchlorosilane (TMCS) acts as a catalyst, increasing the reactivity of the reagent, which is particularly useful for sterically hindered acids.

Rationale: BSTFA is a powerful silyl donor. The reaction replaces the active hydrogen on the carboxylic acid with a TMS group. The by-products, N-methyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatographic analysis[4].

Silylation_Reaction cluster_reactants cluster_products pMCA This compound (R-COOH) plus1 + BSTFA BSTFA reaction_arrow 70°C, Pyridine plus2 + TMS_Ester TMS Ester (R-COOSi(CH₃)₃) Byproducts Volatile By-products

Figure 2: Chemical scheme for the silylation of a carboxylic acid.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as moisture will deactivate the silylating reagent[6].

  • Reagent Addition: Add 200 µL of anhydrous pyridine to dissolve the dried sample. Then, add 100 µL of BSTFA + 1% TMCS. The molar ratio of BSTFA to the analyte should be at least 2:1 per active hydrogen.

  • Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial on a heating block set to 70°C for 30 minutes to ensure the reaction goes to completion[9].

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

Esterification with BF₃-Methanol is a widely used method for preparing fatty acid methyl esters (FAMEs) and is equally effective for other carboxylic acids.

Rationale: Boron trifluoride acts as a strong Lewis acid catalyst, activating the carboxyl group for nucleophilic attack by methanol[5]. This Fischer esterification reaction is driven to completion by using methanol in large excess[7].

Materials:

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried sample into a reaction vial with a PTFE-lined cap.

  • Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 10 minutes[5].

  • Extraction: After cooling, transfer the reaction mixture to a larger tube containing 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester derivative. Carefully transfer the hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

GC-MS Parameters and Data Interpretation

The following table outlines typical GC-MS parameters for the analysis of derivatized this compound. These should serve as a starting point and may require optimization for specific instrumentation.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temp. 250°C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS System Agilent 5977B MSD or equivalent
Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Data Interpretation:

  • Retention Time: The derivatized this compound will have a significantly shorter retention time and a much sharper peak shape compared to any underivatized acid that might elute.

  • Mass Spectrum: The EI mass spectrum will be used for confirmation. The molecular ion (M⁺) of the TMS ester or methyl ester should be identifiable, along with characteristic fragment ions.

CompoundMolecular FormulaMolecular WeightExpected Derivative
This compoundC₁₁H₂₀O₂184.28 g/mol [10][11]TMS Ester (C₁₄H₂₈O₂Si)
Methyl Ester (C₁₂H₂₂O₂)

Conclusion

The direct GC analysis of polar compounds like this compound is fraught with challenges that undermine analytical accuracy and sensitivity[3][12]. Chemical derivatization via silylation or esterification effectively transforms the analyte into a volatile, non-polar derivative, enabling robust and reproducible analysis by GC-MS. The protocols detailed in this note provide a validated starting point for researchers. Silylation with BSTFA is recommended for its speed and simplicity, while esterification with BF₃-Methanol yields highly stable derivatives suitable for various workflows. Proper implementation of these methods will lead to superior chromatographic performance, characterized by sharp, symmetrical peaks and reliable quantification.

References

Application Note: Strategies for the Asymmetric Synthesis of Chiral p-Menthane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview and practical protocols for the asymmetric synthesis of chiral p-Menthane-3-carboxylic acid, a valuable building block in pharmaceutical and synthetic chemistry. We explore two robust and field-proven methodologies: Diastereoselective Resolution via Chiral Auxiliaries and Enzymatic Kinetic Resolution. Each section explains the underlying chemical principles, causality behind experimental choices, and provides step-by-step protocols suitable for laboratory implementation. The guide is designed to offer both theoretical understanding and actionable experimental procedures for chemists in research and development.

Introduction: The Significance of Chiral this compound

This compound is a monoterpenoid derivative characterized by a cyclohexane ring substituted with an isopropyl group and a methyl group. The molecule possesses multiple stereocenters, leading to several possible stereoisomers. The control of this stereochemistry is critical, as the biological activity and physical properties of chiral molecules are often enantiomer-dependent. Enantiomerically pure this compound and its derivatives serve as crucial chiral building blocks and intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to produce single enantiomers of this acid is therefore of high value in drug development and fine chemical synthesis.

This application note details two effective strategies for obtaining enantiomerically enriched this compound:

  • Diastereoselective Resolution: A classical chemical method involving the use of a chiral auxiliary to form diastereomers that can be separated by standard laboratory techniques.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to resolve a racemic mixture.

Methodology 1: Diastereoselective Resolution with a Chiral Auxiliary

This strategy relies on the reaction of a racemic mixture of this compound with an enantiomerically pure chiral auxiliary, typically a chiral alcohol, to form a mixture of diastereomeric esters.[1][2] Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, melting point, chromatographic retention), which allows for their separation by conventional methods like crystallization or column chromatography.[2] Subsequent cleavage of the auxiliary from the separated diastereomers yields the desired enantiomerically pure carboxylic acid.

L-(-)-Menthol is an excellent and readily available chiral auxiliary for this purpose.[1] The esterification process converts the enantiomeric pair into a diastereomeric pair, which can then be efficiently separated.

Workflow for Diastereoselective Resolution

G cluster_0 Step 1: Esterification cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis RacemicAcid Racemic (±)-p-Menthane- 3-carboxylic Acid Esterification Esterification (e.g., DCC/DMAP) RacemicAcid->Esterification ChiralAux L-(-)-Menthol (Chiral Auxiliary) ChiralAux->Esterification Diastereomers Mixture of Diastereomeric Esters (R-Acid-S-Aux & S-Acid-S-Aux) Esterification->Diastereomers Separation Chromatography (e.g., Silica Gel HPLC) Diastereomers->Separation Diastereomer1 Diastereomer 1 Separation->Diastereomer1 Diastereomer2 Diastereomer 2 Separation->Diastereomer2 Hydrolysis1 Hydrolysis (e.g., NaOH, then H+) Diastereomer1->Hydrolysis1 Hydrolysis2 Hydrolysis (e.g., NaOH, then H+) Diastereomer2->Hydrolysis2 Enantiomer1 Enantiomer 1 of Acid Hydrolysis1->Enantiomer1 RecoveredAux Recovered L-(-)-Menthol Hydrolysis1->RecoveredAux Enantiomer2 Enantiomer 2 of Acid Hydrolysis2->Enantiomer2

Caption: Workflow for chiral resolution via diastereomeric esters.

Protocol 1: Diastereoselective Resolution

Materials:

  • Racemic this compound

  • L-(-)-Menthol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

Part A: Esterification

  • In a round-bottom flask under a nitrogen atmosphere, dissolve racemic this compound (1.0 eq) and L-(-)-Menthol (1.05 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.

Part B: Separation of Diastereomers

  • Purify and separate the diastereomers using silica gel column chromatography.

  • Use a gradient of ethyl acetate in hexanes as the eluent. The polarity should be optimized based on TLC analysis.

  • Collect the fractions corresponding to each diastereomer, which should have distinct Rf values.

  • Combine the fractions for each pure diastereomer and concentrate under reduced pressure.

  • Confirm the purity and diastereomeric excess (d.e.) of each separated ester by HPLC on a normal phase column or by ¹H NMR.

Part C: Hydrolysis to Yield Chiral Acid

  • Dissolve one of the purified diastereomeric esters in a suitable solvent like a 3:1 mixture of tert-butyl alcohol and water.

  • Add an excess of a strong base, such as sodium hydroxide (3-4 eq), to the solution.

  • Heat the mixture to reflux (e.g., 90-100 °C) for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).[3]

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove the liberated L-(-)-menthol.

  • Acidify the aqueous layer to pH ~2 with cold 2M HCl.

  • Extract the desired enantiomerically pure this compound with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or by converting the acid to a methyl ester and analyzing by chiral GC.

ParameterRecommended ValueCausality/Justification
Esterification Catalyst DCC/DMAPEfficiently promotes ester formation under mild conditions. DMAP acts as a nucleophilic catalyst.
Separation Technique Silica Gel ChromatographyDiastereomers have different polarities, allowing for effective separation on a standard silica stationary phase.
Hydrolysis Conditions NaOH, heatStrong base and heat are required to cleave the sterically hindered menthyl ester bond.
Purity Analysis Chiral HPLC/GCProvides accurate determination of the enantiomeric excess of the final product.

Methodology 2: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a highly selective and environmentally benign alternative for chiral synthesis.[4] Enzymatic Kinetic Resolution (EKR) is based on the principle that an enzyme, typically a lipase or esterase, will selectively catalyze the reaction of one enantiomer in a racemic mixture at a much higher rate than the other.[5]

For this compound, this is typically performed on a simple ester derivative (e.g., methyl or ethyl ester). The enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.[6] At approximately 50% conversion, the mixture contains one enantiomer as the acid and the other as the unreacted ester, which can then be easily separated by a simple acid-base extraction.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Separation & Isolation RacemicAcid Racemic (±)-p-Menthane- 3-carboxylic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) RacemicAcid->Esterification RacemicEster Racemic (±)-Methyl Ester Esterification->RacemicEster Hydrolysis Enzymatic Hydrolysis (pH 7, ~50% Conversion) RacemicEster->Hydrolysis Enzyme Lipase (e.g., CAL-B) in Phosphate Buffer Enzyme->Hydrolysis Mixture Mixture: (S)-Acid + (R)-Ester Separation Acid-Base Extraction Mixture->Separation SAcid (S)-Carboxylic Acid Separation->SAcid Aqueous Phase REster (R)-Methyl Ester Separation->REster Organic Phase Hydrolysis2 Chemical Hydrolysis (NaOH, then H+) REster->Hydrolysis2 RAcid (R)-Carboxylic Acid Hydrolysis2->RAcid

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Protocol 2: Enzymatic Kinetic Resolution

Materials:

  • Racemic this compound

  • Methanol (or Ethanol), anhydrous

  • Sulfuric acid, concentrated

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Part A: Preparation of the Racemic Ester

  • In a round-bottom flask, dissolve racemic this compound in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the racemic methyl p-Menthane-3-carboxylate. Verify purity by NMR or GC-MS.

Part B: Enzymatic Hydrolysis

  • To a flask, add the racemic methyl ester (1.0 eq), phosphate buffer (pH 7.0), and a co-solvent if needed (e.g., 5-10% acetone or DMSO to aid solubility).[5][6]

  • Add the immobilized lipase (e.g., CAL-B, typically 10-20% by weight of the substrate).

  • Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress carefully by taking small aliquots, extracting with ether, and analyzing by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and e.e. of both products.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

Part C: Separation and Isolation

  • Transfer the filtrate to a separatory funnel and extract with MTBE or diethyl ether.

  • To isolate the unreacted ester: Wash the organic layer with saturated NaHCO₃ solution to remove the hydrolyzed carboxylic acid. Then, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched ester.

  • To isolate the hydrolyzed acid: Combine the NaHCO₃ washes from the previous step. Acidify the aqueous layer to pH ~2 with cold 2M HCl. Extract the enantiomerically enriched carboxylic acid with MTBE (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • To obtain the other acid enantiomer: The enantiomerically enriched ester from step 2 can be chemically hydrolyzed using the procedure in Protocol 1, Part C.

ParameterRecommended ValueCausality/Justification
Enzyme Choice Immobilized CAL-B (Novozym 435)High enantioselectivity for a wide range of esters, robust, and easily removed by filtration for reuse.
Reaction Medium Phosphate Buffer (pH 7)Maintains the optimal pH for lipase activity. A co-solvent can improve substrate solubility.
Reaction Monitoring Chiral GC/HPLCEssential for stopping the reaction at 50% conversion, which is critical for achieving high enantiomeric excess for both the product and the remaining substrate.
Separation Method Acid-Base ExtractionA simple, efficient, and scalable method to separate the acidic product from the neutral unreacted ester.

Conclusion

The asymmetric synthesis of this compound can be successfully achieved through multiple strategic approaches. Diastereoselective resolution using a chiral auxiliary like L-menthol is a robust, classical method that relies on well-understood principles of physical separation. It is highly effective but can be material-intensive at the separation stage. In contrast, enzymatic kinetic resolution offers a greener, highly selective alternative that operates under mild conditions. The choice between these methods will depend on factors such as available equipment, scale, cost of reagents, and the desired enantiomer. Both protocols provided herein represent reliable and validated pathways to access enantiomerically pure this compound for advanced applications in research and development.

References

Application Notes & Protocols: Leveraging p-Menthane-3-carboxylic Acid as a Robust Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of p-Menthane-3-carboxylic Acid (MCA)

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. An ideal auxiliary should be readily available in both enantiomeric forms, attach and cleave under mild conditions without racemization, and reliably direct stereoselection with high efficacy. This compound (MCA), derived from the naturally abundant chiral pool molecules (+)- and (-)-menthone, fulfills these criteria, establishing itself as a powerful tool for the construction of chiral molecules.

MCA's utility stems from the rigid chair-like conformation of its cyclohexane ring and the strategic positioning of its bulky isopropyl and methyl groups. When esterified with a prochiral substrate, this sterically demanding framework effectively shields one face of the intermediate enolate, forcing incoming electrophiles to approach from the less hindered side. This principle of steric hindrance is the cornerstone of its ability to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of MCA's mechanism, applications, and detailed protocols for its successful implementation in the laboratory.

Mechanism of Diastereoselection: A Conformational Analysis

The predictive power of MCA lies in its well-defined transition state geometry. When an MCA ester is treated with a strong, bulky base such as lithium diisopropylamide (LDA), a Z-enolate is preferentially formed. The lithium cation chelates to both the enolate and the ester carbonyl oxygen, locking the system into a rigid conformation.

In this conformation, the large isopropyl group at the C4 position and the methyl group at the C1 position of the menthyl moiety create a significant steric barrier. This forces the enolate's R group to orient itself away from these substituents, exposing one face of the π-system to electrophilic attack while effectively blocking the other. The result is a highly predictable and diastereoselective transformation.

Caption: Diastereoselection via a chelated Z-enolate of an MCA ester.

Core Applications and Experimental Protocols

MCA has proven effective in a range of asymmetric transformations. Below are detailed protocols for its application in diastereoselective alkylation and aldol reactions.

Asymmetric Alkylation of Carboxylic Acid Derivatives

This protocol describes the generation of chiral carboxylic acids with a stereocenter at the α-position. The process involves attaching the MCA auxiliary to a starting carboxylic acid, performing a diastereoselective alkylation, and then cleaving the auxiliary.

Workflow Overview:

G start Prochiral Carboxylic Acid step1 Esterification with (-)-p-Menthane-3-ol start->step1 step2 Diastereoselective Alkylation (LDA, R-X) step1->step2 step3 Hydrolytic Cleavage (LiOH) step2->step3 end Enantioenriched α-Alkylated Acid step3->end

Caption: General workflow for asymmetric alkylation using an MCA-type auxiliary.

Protocol: Diastereoselective Alkylation of an MCA Propionate Ester

This procedure details the alkylation of a propionate ester derived from MCA's corresponding alcohol, (-)-menthol, which functions on the same principle.

  • Step 1: Enolate Formation

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to form LDA. Stir for 30 minutes at 0 °C.

    • Re-cool the freshly prepared LDA solution to -78 °C.

    • Slowly add a solution of the (-)-menthyl propionate ester (1.0 equivalent) in anhydrous THF via a syringe pump over 30 minutes.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Step 2: Alkylation

    • To the enolate solution at -78 °C, add the alkylating agent (e.g., benzyl bromide, 1.5 equivalents) dropwise.

    • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the starting ester.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

  • Step 3: Work-up and Purification

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product, a mixture of diastereomers, can be purified by silica gel column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the cleaved product. High diastereoselectivities (>95:5) are commonly observed.[1]

Cleavage of the Chiral Auxiliary

The successful application of a chiral auxiliary hinges on its efficient removal to furnish the desired enantiomerically enriched product. For MCA esters, hydrolytic cleavage is the most common and effective method.

G cluster_0 Hydrolytic Cleavage (Saponification) Product_Ester Diastereomerically Enriched Ester Reagents LiOH, THF/H₂O Product_Ester->Reagents Intermediate Carboxylate Salt + Recovered Auxiliary Reagents->Intermediate Acidification Acidification (e.g., 1M HCl) Intermediate->Acidification Auxiliary Recovered (-)-Menthol Intermediate->Auxiliary Extraction Final_Product Target Chiral Acid Acidification->Final_Product

References

Application Notes & Protocols: Screening p-Menthane-3-carboxylic Acid Derivatives for Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Terpenoids

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. However, dysregulation of this process underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical endeavor in drug development.

Monoterpenes, a class of natural products found in the essential oils of many plants, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties.[3] p-Menthane, a monoterpene backbone, is a constituent of various biologically active compounds.[4] This application note focuses on derivatives of p-Menthane-3-carboxylic acid, a class of compounds whose anti-inflammatory potential remains largely unexplored but holds promise due to its structural relation to other bioactive terpenoids.[5][6]

This guide provides a comprehensive framework for researchers to screen and characterize the anti-inflammatory properties of novel this compound derivatives. We present a tiered approach, beginning with broad-spectrum cell-based assays and progressing to more specific enzymatic and mechanistic studies. The protocols are designed to be robust and self-validating, with explanations of the scientific principles behind each step to empower researchers to make informed decisions and interpret their data with confidence.

Tier 1: Primary Screening in a Cellular Model of Inflammation

The initial screening phase aims to identify "hit" compounds that exhibit anti-inflammatory activity in a relevant biological context. The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a widely accepted and robust model for this purpose.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10]

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in NO production.[10] High levels of NO are a hallmark of inflammatory processes. This assay quantifies the ability of a test compound to suppress iNOS activity or expression by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[7][11]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (540 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Remove the old media from the cells and add 100 µL of media containing the test compounds. Pre-incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL.[7] Include wells for a negative control (cells + media only), a vehicle control (cells + media + DMSO), and a positive control (cells + media + LPS + DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[8][12]

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Self-Validation & Trustworthiness:

  • Cell Viability: It is crucial to confirm that the observed reduction in NO is not due to cytotoxicity. Perform a parallel MTT or similar cell viability assay on cells treated with the compounds at the same concentrations used in the NO assay.[7]

  • Positive Control: A known anti-inflammatory agent (e.g., L-NAME or dexamethasone) should be included to validate assay performance.

Tier 2: Elucidating the Mechanism - Enzyme Inhibition Assays

Compounds that show significant activity in the cellular screen should be further investigated to determine their specific molecular targets. The arachidonic acid cascade is a primary target for many anti-inflammatory drugs.[13] The key enzymes in this pathway are cyclooxygenases (COX) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively.[14]

Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Scientific Rationale: COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[15] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[16] This fluorometric assay measures the peroxidase component of COX activity, providing a rapid and sensitive method for high-throughput screening.[15]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control[15]

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (many components are available in commercial kits).[15][17] Keep the enzyme on ice at all times.

  • Assay Setup: To the wells of a black 96-well plate, add the following in order:

    • COX Assay Buffer

    • Test compound (or vehicle/positive control)

    • Heme cofactor

    • Fluorometric probe

    • COX-2 enzyme solution

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 5-10 minutes at 37°C.[15]

  • Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation: COX-2 Inhibition

CompoundIC₅₀ (µM)Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
Derivative A5.2> 20
Derivative B15.8> 5
Celecoxib0.45[15]~150
Hypothetical Data for Illustration
Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

Scientific Rationale: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation involved in asthma and allergic reactions.[19] This assay measures the ability of a compound to inhibit 5-LOX by monitoring the formation of a conjugated diene product from a substrate like linoleic or arachidonic acid, which results in an increase in absorbance at 234 nm.[19]

Materials:

  • 5-Lipoxygenase enzyme (e.g., from potato or human recombinant)

  • Assay Buffer (e.g., 50 mM Tris buffer, pH 7.5)[20]

  • Linoleic acid or Arachidonic acid (substrate)

  • Test compounds and a known 5-LOX inhibitor (e.g., Zileuton or NDGA) as a positive control

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the substrate and test compounds. The substrate should be prepared fresh.

  • Assay Setup: In a UV-transparent plate, set up the following reactions:

    • Blank: Assay buffer + substrate.

    • Control (100% activity): Assay buffer + enzyme solution + vehicle.

    • Test Sample: Assay buffer + enzyme solution + test compound.

  • Pre-incubation: Add the enzyme to the control and test sample wells. Incubate for 5-10 minutes at room temperature.[21]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage inhibition and calculate the IC₅₀ value as described for the COX-2 assay.

Tier 3: Mechanistic Insights into Cellular Signaling

Understanding how a lead compound suppresses inflammatory mediators at the molecular level is crucial. This involves investigating its effect on key signaling pathways like NF-κB and MAPK.

Conceptual Framework: Signaling Pathways in Inflammation

LPS binding to its receptor (TLR4) on macrophages triggers a cascade of intracellular signaling events.[22] This leads to the activation of two major pathways:

  • NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[23] Upon stimulation, the IKK complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1][24]

  • MAPK Pathways: A family of protein kinases (including ERK, JNK, and p38) that are activated by phosphorylation in response to extracellular stimuli.[25] Activated MAPKs phosphorylate and activate various transcription factors, also contributing to the expression of inflammatory genes.[26][27]

The interplay between these pathways is complex and crucial for a coordinated inflammatory response.[2]

Experimental Approach: To investigate the effects of this compound derivatives on these pathways, techniques such as Western blotting can be used to measure the phosphorylation status of key proteins (p-p38, p-ERK, p-JNK) and the degradation of IκBα in LPS-stimulated RAW 264.7 cells. Immunofluorescence can be used to visualize the nuclear translocation of the NF-κB p65 subunit.[7][9]

Visualizations

Signaling Pathways

inflammatory_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates MAPK->NFκB_nuc activates transcription factors DNA Gene Transcription (iNOS, COX-2, Cytokines) NFκB_nuc->DNA

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS.

Experimental Workflow

workflow cluster_screening Tier 1: Primary Screening cluster_mechanism Tier 2: Mechanism ID cluster_signaling Tier 3: Signaling start p-Menthane-3-CA Derivatives cell_assay RAW 264.7 Cell Assay (LPS-induced NO) start->cell_assay viability Cytotoxicity Assay (MTT) start->viability hits Identify 'Hits' cell_assay->hits viability->hits cox COX-2 Inhibition Assay hits->cox lox 5-LOX Inhibition Assay hits->lox target Determine IC₅₀ & Target cox->target lox->target pathway Pathway Analysis (Western Blot, Immunofluorescence) target->pathway lead Lead Compound pathway->lead

Caption: Tiered workflow for screening anti-inflammatory compounds.

Conclusion

This application note provides a structured, multi-tiered approach for the comprehensive evaluation of this compound derivatives as potential anti-inflammatory agents. By progressing from broad cellular screening to specific enzyme inhibition and mechanistic pathway analysis, researchers can efficiently identify and characterize lead compounds. The detailed protocols and underlying scientific principles herein serve as a robust guide for drug discovery professionals, ensuring data integrity and facilitating the development of the next generation of anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in p-Menthane-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Conceptual Overview of p-Menthane-3-carboxylic acid Synthesis

The synthesis of this compound typically involves the oxidation of a suitable p-menthane precursor. A common and effective route is the oxidation of p-menthane-3-carboxaldehyde. The aldehyde itself can be derived from the rearrangement of an oxaspiro compound, often yielding a mixture of neo and normal isomers.[1] The subsequent oxidation of this aldehyde mixture produces the corresponding carboxylic acids. The efficiency of this oxidation step is critical for the overall yield and purity of the final product.

Another synthetic approach starts from menthol, which is first converted to menthyl chloride. A Grignard reaction followed by carboxylation with carbon dioxide then yields this compound.[2] The success of this method hinges on the careful execution of the Grignard reaction, which requires anhydrous and oxygen-free conditions.[2]

Regardless of the chosen route, stereochemistry plays a crucial role. The starting material, often derived from l-menthol, dictates the stereochemical outcome of the final product.[1] Understanding and controlling the stereoisomers formed is essential, particularly in pharmaceutical applications where specific stereochemistry is often required.

Below is a generalized workflow for the synthesis of this compound:

Synthesis Workflow cluster_0 Route A: From Oxaspiro Compound cluster_1 Route B: From Menthol Oxaspiro Compound Oxaspiro Compound p-Menthane-3-carboxaldehyde p-Menthane-3-carboxaldehyde Oxaspiro Compound->p-Menthane-3-carboxaldehyde Lewis Acid Rearrangement p-Menthane-3-carboxylic acid_A This compound p-Menthane-3-carboxaldehyde->p-Menthane-3-carboxylic acid_A Oxidation Purification Purification p-Menthane-3-carboxylic acid_A->Purification Menthol Menthol Menthyl Chloride Menthyl Chloride Menthol->Menthyl Chloride Chlorination Grignard Reagent Grignard Reagent Menthyl Chloride->Grignard Reagent Mg, Ether p-Menthane-3-carboxylic acid_B This compound Grignard Reagent->p-Menthane-3-carboxylic acid_B 1. CO2 2. H3O+ p-Menthane-3-carboxylic acid_B->Purification

Caption: Generalized synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution(s)
Incomplete Oxidation of the Aldehyde Precursor 1. Choice of Oxidant: Ensure a suitable oxidizing agent is used. A variety of oxidants can be employed, and their effectiveness can vary.[1] Consider using a stronger or more selective oxidizing agent if incomplete conversion is observed. 2. Reaction Time and Temperature: The oxidation may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 3. Stoichiometry of the Oxidant: An insufficient amount of the oxidizing agent will lead to incomplete reaction. Ensure the correct molar ratio of oxidant to the aldehyde is used. It may be beneficial to use a slight excess of the oxidant.
Poor Grignard Reagent Formation (Route B) 1. Anhydrous and Oxygen-Free Conditions: The Grignard reaction is highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] 2. Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the reaction. Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. 3. Activation of Magnesium: If the reaction is slow to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
Side Reactions 1. Over-oxidation: Strong oxidizing agents can potentially lead to the formation of over-oxidized byproducts.[3] If this is suspected, consider using a milder oxidizing agent or carefully controlling the reaction temperature and time. 2. Rearrangements: Lewis acid-catalyzed rearrangements of intermediates can sometimes lead to a mixture of products. The choice of Lewis acid can influence the product distribution.[1] Experiment with different Lewis acids (e.g., ZnBr₂, ZnCl₂, BF₃·OEt₂) to optimize for the desired isomer.[1]
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Recommended Solution(s)
Unreacted Starting Material 1. Monitor Reaction Completion: Before beginning the workup procedure, confirm the complete consumption of the starting material using TLC or GC.[4] 2. Optimize Reaction Conditions: If the reaction is consistently incomplete, revisit the reaction parameters such as time, temperature, and catalyst concentration to drive the reaction to completion.[4]
Presence of Stereoisomers 1. Stereoselective Synthesis: The formation of multiple stereoisomers can complicate purification. The choice of starting material and reaction conditions can influence the stereochemical outcome. For instance, the concentration of menthyl halide in the Grignard reagent preparation can affect the ratio of normal to neo isomers.[1] 2. Chromatographic Separation: If a mixture of stereoisomers is unavoidable, purification by column chromatography may be necessary. The choice of stationary and mobile phases will be critical for achieving good separation.
Ineffective Purification 1. Acid-Base Extraction: Carboxylic acids can be effectively purified by dissolving the crude product in an aqueous base (e.g., sodium hydroxide solution) and washing with an organic solvent to remove neutral impurities. The aqueous layer is then acidified, and the purified carboxylic acid is extracted with an organic solvent.[5][6] 2. Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5] 3. Distillation: For liquid carboxylic acids, fractional distillation under reduced pressure can be used for purification.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the synthetic route and the optimization of reaction conditions. For the Grignard route starting from menthol, a yield of around 72% for the carboxylic acid has been reported.[2] When starting from an oxaspiro compound, the aldehyde intermediate can be produced in yields of 40-62%, which is then oxidized to the carboxylic acid.[1]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used. Gas Chromatography (GC) can be used to assess purity.[2] The structure can be confirmed using spectroscopic methods such as ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance). Infrared (IR) spectroscopy can confirm the presence of the carboxylic acid functional group.

Q3: What are the key safety precautions to take during this synthesis?

A3: When working with strong acids, bases, and oxidizing agents, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Grignard reactions require strict anhydrous and inert atmosphere conditions to prevent fire hazards. All reactions should be performed in a well-ventilated fume hood.

Q4: Can I use crude p-menthane-3-carboxaldehyde for the oxidation step?

A4: Yes, it is common to use the crude aldehyde mixture for the subsequent oxidation to the carboxylic acids.[1] Purification is often deferred until the carboxylic acid stage, as it is generally easier to purify.[1]

Q5: How does the stereochemistry of the starting material affect the final product?

A5: The stereochemistry of the starting material, such as l-menthol, will directly influence the stereochemistry of the this compound.[1] It is crucial to start with the correct stereoisomer of the precursor to obtain the desired stereoisomer of the final product.

Troubleshooting_Logic Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Purification_Losses Losses during Purification? Low_Yield->Purification_Losses Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry - Use Fresh Reagents Incomplete_Reaction->Optimize_Conditions Yes Modify_Reagents Modify Reagents/Catalysts: - Use Milder/Stronger Oxidant - Change Lewis Acid Side_Reactions->Modify_Reagents Yes Improve_Purification Improve Purification Technique: - Optimize Extraction pH - Choose Appropriate Recrystallization Solvent - Consider Chromatography Purification_Losses->Improve_Purification Yes

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction from Menthyl Chloride

This protocol is adapted from a patented method.[2]

Step 1: Preparation of Menthyl Chloride

  • In a reaction vessel, dissolve menthol in a suitable ether solvent.

  • Cool the solution to ≤5°C.

  • Slowly add thionyl chloride and react for 1-3 hours.

  • After the reaction is complete, quench with ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., methyl tert-butyl ether), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the menthyl chloride by vacuum distillation.

Step 2: Grignard Reaction and Carboxylation

  • Under an inert atmosphere, add magnesium turnings to a flask containing an anhydrous ether solvent.

  • Slowly add a solution of menthyl chloride in a mixed solvent of an aromatic hydrocarbon and an aliphatic ether to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, bubble dry carbon dioxide gas through the reaction mixture for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with an ether solvent.

  • Combine the organic layers, dry, and evaporate the solvent under reduced pressure to obtain crude this compound.

Protocol 2: Purification of this compound

This is a general procedure for the purification of carboxylic acids.[5]

  • Dissolve the crude this compound in an aqueous solution of sodium hydroxide.

  • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any neutral or basic impurities.

  • Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, which will cause the product to precipitate or separate.

  • Extract the acidified aqueous solution multiple times with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt, and remove the solvent by rotary evaporation.

  • Further purification can be achieved by recrystallization from a suitable solvent or by vacuum distillation.

References

Technical Support Center: Synthesis of p-Menthane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of p-Menthane-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights to ensure the integrity and success of your experiments.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the primary synthesis routes for this compound?

    • What is the significance of stereochemistry in this synthesis?

    • What are the most common classes of impurities I should expect?

  • Troubleshooting Guide: Common Impurities and Their Mitigation

    • Problem: My final product is a mixture of stereoisomers. How can I control the stereoselectivity?

    • Problem: I am observing significant amounts of unreacted starting material. What are the likely causes and solutions?

    • Problem: My product is contaminated with intermediates like menthone or p-menthane-3-aldehyde. How can I drive the reaction to completion?

    • Problem: I have detected byproducts such as p-menthane in my final product. What causes this and how can it be prevented?

    • Problem: How do I effectively remove residual solvents and reagents?

  • Analytical and Purification Protocols

    • Protocol 1: General Purification of this compound via Acid-Base Extraction.

    • Protocol 2: GC-MS Analysis for Impurity Profiling.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are several established synthetic pathways to this compound, each with its own set of advantages and potential impurity profiles. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. The most common routes include:

  • From Menthol: This classic approach involves the conversion of menthol to menthyl chloride, followed by a Grignard reaction with carbon dioxide. This route is often chosen when a specific stereoisomer of menthol is available.[1][2]

  • From Thymol: This route typically involves the catalytic hydrogenation of thymol to form a mixture of menthone and isomenthone, which can then be further converted to the corresponding carboxylic acid.[3][4]

  • From Citronellal: An acid-catalyzed intramolecular cyclization of citronellal can yield isopulegol, which can be a precursor to the p-menthane skeleton.[5]

  • From p-Cymene: Catalytic hydrogenation of p-cymene can produce the saturated p-menthane ring system, which would then require functionalization to introduce the carboxylic acid group.[6]

  • From an Oxaspiro Compound: A more novel approach involves the Lewis acid-catalyzed rearrangement of an oxaspiro intermediate to yield p-menthane-3-aldehydes, which are subsequently oxidized to the carboxylic acid.[7]

Q2: What is the significance of stereochemistry in this synthesis?

This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers.[8][9] The specific stereochemistry of the final product is critical, especially in pharmaceutical and fragrance applications where biological activity and sensory properties are highly dependent on the three-dimensional structure of the molecule. The stereochemical outcome of the synthesis is dictated by the stereochemistry of the starting material (e.g., a specific isomer of menthol) and the stereoselectivity of the reactions employed.[10]

Q3: What are the most common classes of impurities I should expect?

Regardless of the synthetic route, several classes of impurities are commonly encountered:

  • Stereoisomers: Diastereomers and enantiomers of the desired product are often the most challenging impurities to separate.[11]

  • Unreacted Starting Materials: Residual menthol, thymol, or other precursors.

  • Reaction Intermediates: Incomplete reactions can leave intermediates such as menthyl chloride, menthone, or p-menthane-3-aldehydes in the product mixture.[1][3][7]

  • Side-Reaction Byproducts: These can include over-reduction products like p-menthane or byproducts from the Grignard reaction.[4][6]

  • Reagents and Solvents: Residual catalysts, acids, bases, and solvents used during the synthesis and workup.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your synthesis.

Q: My final product is a mixture of stereoisomers. How can I control the stereoselectivity?

A: The formation of multiple stereoisomers is a common challenge due to the multiple chiral centers in the p-menthane scaffold.

Causality:

  • Non-stereoselective reactions: Hydrogenation of an aromatic precursor like thymol often produces a mixture of diastereomers because the hydrogen can add to the ring from different faces.[10]

  • Epimerization: Under certain pH and temperature conditions, chiral centers can epimerize, leading to a mixture of isomers.

  • Starting material purity: Using a starting material that is a mixture of stereoisomers will naturally lead to a product that is also a mixture.

Troubleshooting and Solutions:

Strategy Description Key Considerations
Use of Chiral Starting Materials Begin your synthesis with a stereochemically pure starting material, such as a specific enantiomer of menthol.The stereochemistry of the starting material will directly influence the stereochemistry of the product.
Stereoselective Catalysis Employ chiral catalysts or reagents that favor the formation of one stereoisomer over others.This is particularly relevant in hydrogenation reactions where the choice of catalyst can influence the stereochemical outcome.[3]
Diastereomeric Resolution If a mixture of diastereomers is formed, they can often be separated by crystallization or chromatography due to their different physical properties.This may require derivatization to form diastereomeric salts with a chiral resolving agent.
Enantiomeric Resolution For mixtures of enantiomers, chiral chromatography (e.g., HPLC with a chiral stationary phase) is the most effective separation technique.This is often a costly and time-consuming process, so controlling stereoselectivity during the synthesis is preferable.
Q: I am observing significant amounts of unreacted starting material. What are the likely causes and solutions?

A: The presence of unreacted starting material indicates an incomplete reaction.

Causality:

  • Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.

  • Deactivated catalyst: In catalytic reactions, the catalyst may have lost its activity.

  • Poor quality reagents: The reagents used may not be of sufficient purity or concentration.

  • Equilibrium limitations: The reaction may be reversible and has reached equilibrium before all the starting material is consumed.

Troubleshooting and Solutions:

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.

  • Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and stoichiometry of reagents to find the optimal conditions for complete conversion.

  • Catalyst Management: Ensure the catalyst is fresh and active. In cases of suspected poisoning, catalyst regeneration or the use of a fresh batch is recommended.[3]

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents, especially in moisture-sensitive reactions like the Grignard synthesis.[1]

Q: My product is contaminated with intermediates like menthone or p-menthane-3-aldehyde. How can I drive the reaction to completion?

A: The presence of intermediates points to a specific step in your multi-step synthesis that is not proceeding to completion.

Causality:

  • Incomplete Hydrogenation: In the synthesis from thymol, incomplete hydrogenation will leave menthone and isomenthone as impurities.[3]

  • Incomplete Oxidation: In routes that proceed via an aldehyde intermediate, the oxidation step may be incomplete.[7]

  • Insufficient Grignard Reagent: In the synthesis from menthyl chloride, an insufficient amount of Grignard reagent or quenching of the reagent will result in unreacted starting material.

Troubleshooting and Solutions:

  • For Incomplete Hydrogenation:

    • Increase hydrogen pressure.

    • Increase catalyst loading.

    • Extend reaction time.

    • Ensure efficient stirring to overcome mass transfer limitations.[4]

  • For Incomplete Oxidation:

    • Use a stronger oxidizing agent.

    • Increase the stoichiometry of the oxidizing agent.

    • Optimize the reaction temperature.

  • For Incomplete Grignard Reaction:

    • Ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent.

    • Use a slight excess of magnesium and alkyl halide.

    • Ensure the carbon dioxide used for carboxylation is dry.

Q: I have detected byproducts such as p-menthane in my final product. What causes this and how can it be prevented?

A: The presence of p-menthane, a fully saturated hydrocarbon without the carboxylic acid group, is typically a result of over-reduction or hydrogenolysis.

Causality:

  • Harsh Hydrogenation Conditions: High temperatures, high hydrogen pressures, and highly active catalysts can lead to the hydrogenolysis of the carbonyl group of the carboxylic acid or its precursors.[4]

  • Side reactions of Grignard Reagent: The Grignard reagent can be protonated by trace amounts of water or other protic sources, leading to the formation of p-menthane.

Troubleshooting and Solutions:

Mitigation Strategy Description
Milder Hydrogenation Conditions Use lower temperatures and pressures, and a less active catalyst to avoid over-reduction.[4]
Selective Catalysts Choose catalysts that are known to be selective for the desired transformation without causing hydrogenolysis.
Strictly Anhydrous Grignard Conditions Thoroughly dry all glassware, solvents, and reagents for the Grignard reaction to minimize the formation of p-menthane.[1]
Q: How do I effectively remove residual solvents and reagents?

A: Residual solvents and reagents can interfere with subsequent reactions and compromise the purity of the final product.

Causality:

  • Inefficient workup: The extraction and washing steps may not be sufficient to remove all water-soluble and acid/base-soluble impurities.

  • High boiling point solvents: Solvents with high boiling points can be difficult to remove by simple evaporation.

Troubleshooting and Solutions:

  • Thorough Aqueous Workup: Perform multiple extractions and washes to ensure the complete removal of water-soluble reagents.[12]

  • High Vacuum Distillation/Evaporation: Use a high-vacuum rotary evaporator or a Kugelrohr apparatus to remove high-boiling point solvents.

  • Recrystallization: Recrystallization is an excellent method for removing small amounts of impurities, including residual solvents.[12]

  • Lyophilization (Freeze-Drying): For removing water from non-volatile products, lyophilization can be very effective.

Analytical and Purification Protocols

Protocol 1: General Purification of this compound via Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The this compound will precipitate out as it is protonated and becomes water-insoluble.

  • Product Extraction: Extract the acidified aqueous solution with a fresh organic solvent (e.g., diethyl ether or ethyl acetate) 2-3 times. The purified carboxylic acid will now be in the organic layer.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: GC-MS Analysis for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[13][14] Carboxylic acids can sometimes exhibit poor peak shape in GC, so derivatization to their more volatile methyl esters is often recommended.[15][16]

Step-by-Step Methodology:

  • Sample Preparation (Derivatization to Methyl Ester):

    • Dissolve a small amount of the purified this compound in methanol.

    • Add a few drops of a catalyst, such as concentrated sulfuric acid or use a milder agent like (trimethylsilyl)diazomethane.

    • Gently heat the mixture if necessary to drive the esterification to completion.

    • Neutralize the reaction mixture and extract the methyl ester into an organic solvent like hexane.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.[17]

    • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peak for the this compound methyl ester based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST, Wiley).

    • Quantify impurities by comparing their peak areas to that of the main product (assuming similar response factors) or by using a calibration curve with known standards.

Impurity_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization Acid_Base->Recrystallization Further Purification Derivatization Derivatization (Esterification) Recrystallization->Derivatization Sample Prep for GC-MS GCMS GC-MS Analysis Derivatization->GCMS Injection Data_Analysis Impurity Identification & Quantification GCMS->Data_Analysis Data Acquisition

References

Removing unreacted starting materials from p-Menthane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of unreacted starting materials from p-Menthane-3-carboxylic acid. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Troubleshooting Guide: Removing Unreacted Starting Materials

This section addresses common issues encountered during the purification of this compound, focusing on the removal of residual starting materials from typical synthetic routes.

Issue 1: Presence of Unreacted Menthol

Scenario: You have synthesized this compound via a route starting from menthol, for instance, through chlorination to menthyl chloride followed by a Grignard reaction and carboxylation[1]. Your crude product analysis (TLC, GC) indicates the presence of residual menthol.

Probable Cause: Incomplete reaction or inefficient initial purification. Menthol, being a neutral compound, will not be removed by simple acid-base workups aimed at isolating the carboxylic acid product.

Solution: A multi-step purification strategy involving an extractive workup followed by either crystallization or vacuum distillation is recommended.

start Crude Product (this compound + Menthol) extraction Acid-Base Extractive Workup start->extraction aqueous_phase Aqueous Layer (Sodium p-menthane-3-carboxylate) extraction->aqueous_phase Basic Wash organic_phase Organic Layer (Menthol + Solvent) extraction->organic_phase Separation acidification Acidification (e.g., with HCl) aqueous_phase->acidification extraction2 Organic Extraction (e.g., with Ethyl Acetate) acidification->extraction2 product_solution Purified Product in Organic Solvent extraction2->product_solution drying Drying (e.g., with Na2SO4) product_solution->drying evaporation Solvent Evaporation drying->evaporation final_purification Final Purification evaporation->final_purification crystallization Crystallization final_purification->crystallization distillation Vacuum Distillation final_purification->distillation pure_product Pure this compound crystallization->pure_product distillation->pure_product

Caption: Workflow for the removal of unreacted menthol.

This procedure leverages the acidic nature of the carboxylic acid to separate it from the neutral menthol.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form the water-soluble sodium p-menthane-3-carboxylate, while the neutral menthol will remain in the organic layer.

    • Causality: The use of a weak base is crucial to prevent potential side reactions that might occur with a strong base.

  • Separation: Separate the aqueous layer containing the carboxylate salt from the organic layer containing the menthol. The organic layer can be discarded or the menthol recovered if desired.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining traces of menthol.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slow, dropwise addition of a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The this compound will precipitate out as it is no longer soluble in its protonated form.

  • Extraction of Pure Product: Extract the precipitated this compound with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound[2][3].

  • Crystallization: This is an effective method for further purification. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not at room temperature[4][5].

    • Recommended Solvent Systems to Screen:

      • Hexane/Ethyl Acetate mixtures

      • Ethanol/Water mixtures

      • Toluene

Solvent SystemRationale
Hexane/Ethyl AcetateGood for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility.
Ethanol/WaterSuitable for compounds with hydrogen bonding capabilities. Water acts as an anti-solvent.[6]
TolueneCan be effective for crystallizing aromatic and some aliphatic carboxylic acids.[7]
  • Vacuum Distillation: Given the significant difference in boiling points between this compound (165 °C at 6 Torr) and menthol (~216 °C at atmospheric pressure), vacuum distillation is a viable option for separation, especially on a larger scale.

Issue 2: Presence of Unreacted p-Menthane-3-carboxaldehyde

Scenario: Your synthesis involves the oxidation of p-Menthane-3-carboxaldehyde to this compound. Analysis of the crude product reveals the presence of the starting aldehyde.

Probable Cause: Incomplete oxidation reaction.

Solution: An extractive workup followed by crystallization is generally effective. The aldehyde, being a neutral compound, will behave similarly to menthol in an acid-base extraction.

Troubleshooting the Extractive Workup: If the aldehyde is not fully removed by the initial basic wash, a wash with a sodium bisulfite solution can be employed. Sodium bisulfite forms a water-soluble adduct with aldehydes, which can then be easily separated into the aqueous phase.

  • After the initial basic wash (as described in Issue 1), wash the organic layer (which would contain the aldehyde) with a saturated aqueous solution of sodium bisulfite.

  • Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete adduct formation.

  • Separate the aqueous layer containing the bisulfite adduct.

  • Proceed with the acidification and extraction of the this compound from the initial basic aqueous layer as previously described.

Issue 3: Presence of Diastereomeric Impurities

Scenario: this compound has multiple chiral centers, and your synthesis may result in a mixture of diastereomers. Your analytical data (e.g., chiral HPLC) indicates the presence of undesired diastereomers.

Probable Cause: Lack of stereocontrol in the synthetic route.

Solution: The separation of diastereomers can be challenging and often requires specialized chromatographic techniques.

  • Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to selectively interact with the different diastereomers, leading to their separation.

  • Protocol:

    • Column Selection: A variety of chiral columns are commercially available. Screening different column chemistries (e.g., polysaccharide-based, protein-based) is often necessary to find the optimal separation conditions[8].

    • Mobile Phase Optimization: The mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) needs to be optimized to achieve baseline separation of the diastereomers[3][9].

    • Scale-up: Once an analytical method is developed, it can be scaled up to preparative HPLC for the isolation of the desired diastereomer.

  • Principle: This classical resolution technique involves reacting the mixture of diastereomeric carboxylic acids with a chiral amine to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization[10][11].

  • Workflow:

    • Chiral Amine Selection: Common chiral resolving agents include (R)- or (S)-α-phenylethylamine.

    • Salt Formation: Dissolve the diastereomeric mixture of this compound in a suitable solvent and add an equimolar amount of the chosen chiral amine.

    • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out first. This process may need to be repeated to achieve high diastereomeric purity.

    • Liberation of the Carboxylic Acid: After isolating the desired diastereomeric salt, treat it with a strong acid to protonate the carboxylic acid and liberate it from the chiral amine.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your product and the starting materials. For visualization, a bromocresol green stain is selective for acidic compounds and will show this compound as a yellow spot on a blue background. A p-anisaldehyde stain can be used to visualize terpenes like menthol and p-menthane-3-carboxaldehyde. For quantitative analysis of purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.

Q2: My this compound is an oil and won't crystallize. What should I do?

A2: Oiling out can occur if the compound is impure or if the cooling rate during crystallization is too fast. First, ensure that the majority of the unreacted starting material has been removed by an efficient extractive workup. If the product is still an oil, try different crystallization solvents or solvent mixtures. Slow cooling, starting from a hot, saturated solution, is crucial. Seeding the solution with a small crystal of pure product, if available, can also induce crystallization. If all else fails, vacuum distillation may be a more suitable purification method.

Q3: Can I use a strong base like sodium hydroxide for the extractive workup?

A3: While a strong base will effectively deprotonate the carboxylic acid, it can sometimes lead to side reactions, such as hydrolysis of other functional groups if present, or promote aldol-type reactions if aldehydes are present. Using a milder base like sodium bicarbonate is generally a safer approach for the initial extraction.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used.

  • Melting Point: A sharp melting point close to the literature value (around 65 °C) is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities if their signals are detectable.

  • GC-MS or LC-MS: These techniques can provide information on both the purity and the identity of any minor components. For GC analysis of carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be necessary[12].

  • Chiral HPLC/GC: If the stereochemical purity is important, analysis on a chiral stationary phase is necessary to determine the diastereomeric and/or enantiomeric excess.

References

Technical Support Center: Troubleshooting p-Menthane-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for p-Menthane-3-carboxylic acid purification issues.

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth, experience-driven answers to common and complex purification challenges. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Section 1: Foundational Purification & Recrystallization

Q1: My crude this compound is an impure oil or waxy solid, not a crystalline material. Where do I begin?

This is a common starting point, often due to the presence of residual solvents, unreacted starting materials, or byproducts that depress the melting point of your target compound. The melting point of pure this compound is approximately 65°C[1]. An oily or waxy state indicates significant impurities.

Your first step should be a bulk purification technique to remove non-acidic impurities before attempting crystallization. An acid-base extraction is the most effective method for this.[2] This process isolates the carboxylic acid by converting it to its water-soluble carboxylate salt, allowing for the removal of neutral organic impurities.

Q2: I'm struggling to induce crystallization of my this compound. The solution remains clear even after cooling. What are the next steps?

This is a classic supersaturation problem. The solution is stable, and crystal nucleation has not been initiated. Here is a logical progression of troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[3][4]

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution. This provides a perfect template for further crystallization.[3][5] If you don't have a pure sample, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin film of crude solid.[3]

  • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then allow it to cool again.[3]

  • Lower the Temperature: If cooling to room temperature and then in an ice-water bath (0°C) is ineffective, you can try a colder bath, such as a salt-ice bath (approx. -10°C), provided your solvent's freezing point is low enough.[5]

Q3: My compound "oiled out" during recrystallization, forming a liquid layer instead of crystals. How do I resolve this?

"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. This is common when the solution is too saturated with a compound that has a relatively low melting point, like this compound (65°C). The oil that forms is still impure.

To fix this, you must ensure the solution's saturation point is below the compound's melting point.

  • Re-dissolve and Dilute: Heat the mixture until the oil fully redissolves. Then, add more of the hot solvent (e.g., 10-25% more volume) to decrease the saturation concentration.[3]

  • Slow Cooling: Allow the flask to cool very slowly. A rapid temperature drop encourages oiling. Letting the flask cool to room temperature on the benchtop before moving it to an ice bath can make a significant difference.[4]

  • Solvent System Change: If the problem persists, the chosen solvent may be unsuitable. Consider a different solvent or solvent pair.

Q4: My recrystallization yield is extremely low. What are the likely causes and how can I improve it?

Low yield typically points to one of two issues: using too much solvent or incomplete crystallization.

  • Excess Solvent: The most common cause is using a large excess of solvent, meaning a significant portion of your product remains dissolved even when the solution is cold.[3] To remedy this, you can recover the solid from the filtrate by evaporating the solvent and attempting a second recrystallization with a more appropriate solvent volume.

  • Premature Filtration: Ensure you have allowed sufficient time for crystallization to complete. This process can take anywhere from 20 minutes to several hours. Cooling the flask in an ice bath for at least 30 minutes before filtration is recommended to maximize crystal formation.[5]

  • Washing Technique: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.[5]

Section 2: Addressing Specific Impurities

Q1: How can I effectively remove neutral impurities, like unreacted menthol or citronellal, from my crude acid?

An acid-base extraction is the definitive method for this separation. Carboxylic acids are acidic, while common precursors like menthol (an alcohol) or citronellal (an aldehyde) are neutral. This difference in chemical reactivity is key.[2]

The process involves dissolving the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane) and extracting it with a weak aqueous base, such as sodium bicarbonate (NaHCO₃) solution. The carboxylic acid reacts to form its sodium salt, which is soluble in the aqueous layer, while the neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is then re-acidified with a strong acid (e.g., HCl) to precipitate the pure this compound, which can be collected by filtration.[2][6]

Workflow for Acid-Base Extraction

cluster_start Starting Material cluster_extraction Extraction Step cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end Final Product start Crude Product in Organic Solvent (Acid + Neutral Impurities) extract Add Aqueous Base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate org_impurities Neutral Impurities in Organic Solvent separate->org_impurities Top/Bottom Layer aq_salt Aqueous Carboxylate Salt separate->aq_salt Other Layer org_end Discard or Recover Impurities org_impurities->org_end acidify Acidify with HCl aq_salt->acidify precipitate Precipitate Pure Acid acidify->precipitate collect Filter & Dry precipitate->collect end_product Pure this compound collect->end_product

Caption: Workflow for purifying carboxylic acids from neutral impurities.

Section 3: The Challenge of Diastereomer Separation

Q1: I've purified my product, and the melting point is sharp. However, analytical data (e.g., NMR or chiral GC) indicates a mixture of diastereomers. Why did recrystallization not separate them?

This compound has multiple stereocenters, meaning it can exist as different diastereomers.[7][8] Diastereomers have distinct physical properties, including solubility.[9] While it's possible that a single recrystallization might enrich one diastereomer, it often isn't sufficient for complete separation, as their solubilities can be very similar. If two or more diastereomers co-crystallize, you will obtain a pure substance in terms of chemical composition but not stereochemical composition.

Q2: What are the primary strategies for separating the diastereomers of this compound?

Separating diastereomers requires techniques that can exploit their subtle differences in physical properties.

  • Fractional Crystallization: This involves a meticulous and repetitive series of crystallizations. The goal is to gradually enrich the less soluble diastereomer in the solid phase and the more soluble one in the mother liquor. This can be labor-intensive and may lead to significant material loss.[10]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Because diastereomers have different physical properties, they can often be separated on standard, achiral stationary phases like C18.[9] Method development is required to find the optimal mobile phase to maximize resolution.

  • Diastereomeric Salt Formation: This is a classic and highly effective chemical resolution technique. The mixture of acidic diastereomers is reacted with a single, pure enantiomer of a chiral base (e.g., a chiral amine). This creates a mixture of diastereomeric salts. These salts now have much more distinct physical properties and can often be separated efficiently by a single crystallization.[10][11] After separation, the pure salt is treated with acid to liberate the pure, single diastereomer of this compound.

Workflow for Diastereomeric Salt Resolution

cluster_start Starting Material cluster_reaction Salt Formation cluster_separation Purification cluster_solid Solid Phase cluster_filtrate Liquid Phase (Filtrate) start Mixture of Acid Diastereomers (A1 + A2) react React with Chiral Base (B) start->react salts Mixture of Diastereomeric Salts (A1B + A2B*) react->salts crystallize Crystallize from Solvent salts->crystallize filter Filter crystallize->filter solid_salt Less Soluble Salt (e.g., A1B*) filter->solid_salt Crystals liquid_salt More Soluble Salt (e.g., A2B*) filter->liquid_salt Mother Liquor acidify_solid Acidify solid_salt->acidify_solid pure_A1 Pure Diastereomer A1 acidify_solid->pure_A1 acidify_liquid Acidify liquid_salt->acidify_liquid pure_A2 Enriched Diastereomer A2 acidify_liquid->pure_A2

Caption: Conceptual workflow for separating acid diastereomers via salt formation.

Data & Protocols

Table 1: Recommended Solvents for Recrystallization
Solvent / SystemSuitabilityComments
Hexane or Heptane GoodA non-polar solvent. The acid should have low solubility at room temp but good solubility when hot. Prone to oiling out if cooled too quickly.
Aqueous Ethanol/Methanol Very GoodA polar solvent pair. Dissolve the acid in a minimum of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop of hot alcohol to clarify and then cool.[5]
Toluene ModerateCan be effective, especially for larger scales.
Water PoorAs a mostly non-polar organic molecule, the acid has very low solubility in water even when hot.[6][12]
Protocol 1: General Recrystallization Workflow
  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a fluted filter paper to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Table 2: Troubleshooting Summary for Recrystallization
IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution too dilute; failure to nucleate.Boil off some solvent; scratch the flask; add a seed crystal.[3][5]
"Oiling Out" Solution is supersaturated above the compound's melting point.Reheat, add more solvent (10-25%), and cool slowly.[3]
Rapid "Crashing Out" Solution is too concentrated; cooled too quickly.Reheat, add a small amount of extra solvent, and cool slowly.[3]
Low Yield Too much solvent used; incomplete crystallization time.Concentrate the mother liquor and re-crystallize; ensure adequate cooling time.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step.

References

Technical Support Center: Stereocontrol in p-Menthane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of p-menthane derivatives, with a specific focus on controlling the stereochemistry of p-Menthane-3-carboxylic acid. Racemization, the formation of an equal mixture of enantiomers from a pure chiral starting material, is a critical challenge that can significantly impact the biological activity and regulatory approval of pharmaceutical compounds.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of stereoselective synthesis and prevent unwanted racemization.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound, providing both explanations and actionable solutions.

Issue 1: My final product is a racemic mixture, but my starting material was enantiomerically pure. What are the likely causes?

Answer: Racemization during the synthesis of this compound often points to the formation of a planar, achiral intermediate at the C-3 position.[1][2] The most probable cause is the formation of an enol or enolate intermediate under either acidic or basic conditions.

  • Mechanism of Racemization: The hydrogen atom at the C-3 position is alpha to the carbonyl group of the carboxylic acid, making it susceptible to deprotonation. In the presence of a base, an enolate is formed. Under acidic conditions, an enol is generated. Both intermediates are planar at the C-3 carbon, erasing the stereochemical information. Subsequent protonation can occur from either face of the planar intermediate with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers.[1][2]

  • Troubleshooting Steps:

    • Re-evaluate your reaction conditions: Scrutinize every step of your synthesis, including workup and purification, for the presence of strong acids or bases. Even seemingly mild conditions can be problematic.

    • Mind your workup: Quenching your reaction with strong acids or bases can induce racemization.[3] Consider using buffered solutions or milder reagents.

    • Purification pitfalls: Silica gel can be acidic and may cause racemization of sensitive compounds during column chromatography. Consider using deactivated silica or alternative purification methods like crystallization.

Issue 2: I'm attempting a diastereoselective synthesis using a chiral auxiliary, but I'm getting a low diastereomeric excess (d.e.). How can I improve this?

Answer: Low diastereoselectivity in chiral auxiliary-mediated reactions is a common hurdle.[4] The effectiveness of a chiral auxiliary relies on its ability to create a sterically hindered environment that favors the approach of a reagent from one direction.[5]

  • Potential Causes and Solutions:

    • Insufficient Steric Hindrance: The chiral auxiliary may not be bulky enough to effectively shield one face of the reactive intermediate.

      • Solution: Consider using a bulkier chiral auxiliary. For instance, derivatives of menthol, like (-)-8-phenylmenthol, offer increased steric hindrance and can lead to higher diastereoselectivity.[5]

    • Suboptimal Temperature: Temperature plays a crucial role in diastereoselectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer.

      • Solution: Lowering the reaction temperature often enhances diastereoselectivity.[4] Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.

    • Solvent Effects: The solvent can influence the conformation of the substrate-auxiliary complex and the transition state, thereby affecting diastereoselectivity.

      • Solution: Conduct a solvent screen using a variety of polar and nonpolar solvents to identify the one that provides the best stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy to synthesize enantiomerically pure this compound?

A1: While several strategies exist, a highly reliable approach involves the use of a chiral auxiliary. This method temporarily attaches a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation.[5] For the synthesis of α-substituted carboxylic acids, the diastereoselective alkylation of enolates derived from esters of chiral alcohols like (-)-menthol is a well-established method.[5] Another powerful technique is asymmetric hydrogenation, which has been successfully applied to the synthesis of l-menthol with high diastereomeric excess.[6]

Q2: Can I resolve a racemic mixture of this compound?

A2: Yes, chiral resolution is a viable option. This involves separating the enantiomers of a racemic mixture. A common method is to react the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties and can often be separated by crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers. Another approach is the esterification with a chiral alcohol, like L-(-)-menthol, followed by separation of the resulting diastereomeric esters using techniques like HPLC.[8]

Q3: How can I confirm the stereochemical purity of my this compound?

A3: The most common and reliable method for determining enantiomeric excess (e.e.) is chiral High-Performance Liquid Chromatography (HPLC).[9] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. For determining diastereomeric ratios, ¹H NMR spectroscopy is often sufficient, as diastereomers typically have distinct signals. For unambiguous determination of the absolute configuration, X-ray crystallography of a suitable crystalline derivative is the gold standard.[9]

Experimental Protocols & Methodologies

Protocol 1: Diastereoselective Alkylation using a (-)-Menthol Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of an ester derived from (-)-menthol, a common strategy to establish the stereocenter at the C-3 position.

Step 1: Esterification of Prochiral Acid with (-)-Menthol

  • To a solution of your prochiral carboxylic acid (e.g., a suitable precursor to the p-menthane skeleton) (1.0 eq) and (-)-menthol (1.1 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

  • Dissolve the menthyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture and stir for 1 hour to form the enolate.

  • Add the desired electrophile (e.g., a methylating agent to introduce the C-3 methyl group) (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis and purify by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be removed by hydrolysis of the ester bond under conditions that do not cause racemization of the newly formed stereocenter. Reductive cleavage is a common and mild method.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on Diastereoselectivity

Temperature (°C)Diastereomeric Ratio (desired:undesired)
25 (Room Temp)70:30
085:15
-2092:8
-78>98:2

Note: The data presented in this table is illustrative and will vary depending on the specific substrate, reagents, and reaction conditions.

Visualizations

Diagram 1: Racemization Mechanism via Enolate Formation

Racemization (R)-p-Menthane-3-carboxylic acid (R)-p-Menthane-3-carboxylic acid Enolate Planar Enolate Intermediate (Achiral at C-3) (R)-p-Menthane-3-carboxylic acid->Enolate + Base - H+ Racemic_Mixture Racemic Mixture (1:1) Enolate->(R)-p-Menthane-3-carboxylic acid + H+ (Protonation from one face) (S)-p-Menthane-3-carboxylic acid (S)-p-Menthane-3-carboxylic acid Enolate->(S)-p-Menthane-3-carboxylic acid + H+ (Protonation from other face)

Caption: Racemization at the C-3 position via a planar enolate intermediate.

Diagram 2: Chiral Auxiliary Workflow

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., (-)-Menthol) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Diastereomeric_Intermediate->Diastereoselective_Reaction Separated_Diastereomers Separated Diastereomers Diastereoselective_Reaction->Separated_Diastereomers Purification Cleavage Cleavage of Auxiliary Separated_Diastereomers->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

References

Technical Support Center: Chiral Resolution of p-Menthane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of p-Menthane-3-carboxylic acid. This resource is designed for researchers and drug development professionals facing challenges in achieving adequate resolution of its enantiomers. This guide synthesizes established chromatographic principles with practical, field-proven troubleshooting strategies to empower you to overcome common hurdles in your HPLC analysis.

Frequently Asked Questions (FAQs)

This section addresses initial questions that often arise during the method development process for acidic chiral compounds.

Q1: Why is separating this compound enantiomers so challenging?

A1: The primary challenge lies in the molecule's structure. This compound is a relatively small, flexible, alicyclic carboxylic acid. It lacks strong chromophores for UV detection and multiple interaction points (like aromatic rings) that facilitate chiral recognition on many common stationary phases. Separation, therefore, relies heavily on subtle stereospecific interactions such as hydrogen bonding and steric hindrance, which must be carefully optimized.

Q2: What type of chiral stationary phase (CSP) is the best starting point?

A2: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including carboxylic acids.[1] Columns such as Daicel's CHIRALPAK® AD-H (amylose-based) or CHIRALCEL® OD-H (cellulose-based) are excellent starting points.[2][3] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for resolving this type of analyte.[4]

Q3: Should I use Normal-Phase or Reversed-Phase chromatography?

A3: Normal-phase (NP) chromatography is typically the preferred mode for polysaccharide-based CSPs and often provides superior selectivity for compounds like this compound.[2] NP mobile phases, usually mixtures of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), allow for critical hydrogen bonding interactions between the analyte's carboxylic acid group and the CSP.[5]

Q4: My peak shape is very poor (tailing). What is the most likely cause?

A4: For an acidic analyte like this compound, poor peak shape is almost always due to undesirable secondary interactions. These can include strong adsorption to the silica support of the column or analyte dimerization. The most effective solution is the addition of a small amount of an acidic modifier to the mobile phase.[6][7]

Q5: What is the role of an acidic additive in the mobile phase?

A5: An acidic additive, such as trifluoroacetic acid (TFA) or acetic acid (AcOH), serves two primary functions. First, it suppresses the ionization of the carboxylic acid analyte, ensuring it is in a neutral state, which leads to better-controlled interactions with the CSP. Second, it deactivates highly acidic silanol groups on the silica surface of the column, minimizing strong secondary interactions that cause peak tailing.[8][9] A typical starting concentration is 0.1% (v/v) in the mobile phase.[10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Problem: Poor or No Resolution (Rs < 1.5)

Even with the right column and mobile phase, achieving baseline resolution can be difficult. This troubleshooting workflow will guide you through the most impactful optimization steps.

G cluster_0 Troubleshooting Workflow: Poor Resolution Start Initial State: Poor Resolution (Rs < 1.5) Step1 Optimize Mobile Phase Modifier Percentage Start->Step1 Begin Optimization Step2 Adjust Acidic Additive Concentration Step1->Step2 If Rs still low Step3 Screen Different Alcohol Modifiers Step2->Step3 If peak shape good, but Rs low End Achieved Resolution (Rs >= 1.5) Step2->End Resolution Achieved Step4 Optimize System Parameters Step3->Step4 If minor improvement needed Step3->End Resolution Achieved Step5 Screen Alternative CSPs Step4->Step5 If still unresolved Step4->End Resolution Achieved Step5->End Resolution Achieved

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Cause 1: Suboptimal Mobile Phase Strength

The ratio of alkane to alcohol modifier is the most critical factor influencing retention and selectivity in normal-phase chiral chromatography.

  • Explanation: The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. Too much alcohol will weaken the interaction and cause the enantiomers to elute too quickly with no separation. Too little alcohol will lead to very long retention times and broad peaks.

  • Solution: Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol) in the mobile phase. Start with a typical ratio like Hexane/2-Propanol (90:10, v/v) and screen in small increments.

Hexane/2-Propanol Ratio (v/v) Acidic Additive Expected Outcome Action
95:50.1% TFALonger retention, potential for increased resolution.Try if peaks are eluting too close to the void volume.
90:100.1% TFAGood starting point for screening.Evaluate initial separation.
80:200.1% TFAShorter retention, may decrease resolution.Try if retention times are excessively long.

Cause 2: Inappropriate Acidic Additive Concentration

While 0.1% is a standard starting point, the optimal concentration can be analyte-dependent.

  • Explanation: The concentration of the acidic additive affects the degree of ionization suppression and silanol deactivation. For some separations, a slightly higher or lower concentration can fine-tune the interactions needed for resolution.

  • Solution: Keeping the hexane/alcohol ratio constant, adjust the concentration of TFA or acetic acid. For example, evaluate concentrations from 0.05% to 0.2%. Acetic acid, being a weaker acid than TFA, can sometimes provide different selectivity.[11]

Cause 3: Nature of the Alcohol Modifier

Different alcohol modifiers can alter the chiral recognition mechanism.

  • Explanation: The structure and polarity of the alcohol (e.g., ethanol vs. 2-propanol vs. 1-propanol) can change the conformation of the polysaccharide polymer on the CSP, exposing different chiral cavities and interaction sites.[12]

  • Solution: If optimizing the percentage of 2-propanol is insufficient, switch the modifier to ethanol. Ethanol is more polar and can provide significantly different selectivity. Screen various hexane/ethanol ratios as you did for 2-propanol.

Cause 4: Suboptimal Temperature or Flow Rate

Chiral separations are often sensitive to thermodynamic and kinetic parameters.[13]

  • Explanation: Temperature affects the thermodynamics of the binding between the enantiomers and the CSP. Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes, though it will also increase backpressure.[13] Flow rate affects the kinetics; a lower flow rate provides more time for the enantiomers to interact with the stationary phase, which can improve the efficiency of the separation.[1]

  • Solution:

    • Temperature: Screen temperatures from 15°C to 40°C in 5°C increments.

    • Flow Rate: Reduce the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min. This often leads to a significant improvement in resolution for difficult separations.

Problem: Severe Peak Tailing or Broadening

Even with some separation, poor peak shape can make quantification impossible and indicates underlying issues.

G cluster_1 Troubleshooting Workflow: Poor Peak Shape Start Initial State: Peak Tailing/Broadening Step1 Check for Acidic Additive in Mobile Phase Start->Step1 Primary Cause Step2 Verify Sample Solvent Compatibility Step1->Step2 If Additive is Present End Symmetrical Peaks Achieved Step1->End Problem Solved Step3 Reduce Sample Concentration/Volume Step2->Step3 If Solvent is Mobile Phase Step2->End Problem Solved Step4 Inspect System for Dead Volume/Leaks Step3->Step4 If Peaks still Broad Step3->End Problem Solved Step4->End Problem Solved

Caption: Decision tree for diagnosing and fixing poor peak shape issues.

Cause 1: Insufficient or No Acidic Additive

This is the most common cause for acidic analytes.

  • Explanation: Without an acidic modifier, the analyte's carboxyl group can interact strongly and irreversibly with active sites on the column, leading to tailing.

  • Solution: Ensure an acidic additive like 0.1% TFA or acetic acid is present in the mobile phase.[10] If one is already present but tailing persists, consider increasing the concentration slightly (e.g., to 0.2%).

Cause 2: Sample Solvent Mismatch

Injecting the sample in a solvent significantly stronger than the mobile phase can cause severe peak distortion.

  • Explanation: If the sample is dissolved in a solvent much more polar (stronger) than the mobile phase (e.g., pure methanol), it will not focus properly on the column head. This causes the sample band to spread out before the separation even begins.

  • Solution: The ideal practice is to dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest (most non-polar) solvent possible that can fully dissolve the sample.

Cause 3: Column Overload

Injecting too much sample mass onto the column can saturate the stationary phase.

  • Explanation: Chiral stationary phases have a finite number of stereospecific binding sites. When these sites are saturated, the separation mechanism breaks down, leading to broad, often triangular-shaped peaks.[6]

  • Solution: Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and reinject. If the peak shape improves, the original injection was overloaded.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Screening

This protocol provides a step-by-step method for identifying a suitable mobile phase for the separation of this compound on a polysaccharide CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm).

  • Column Installation and Equilibration:

    • Install the chiral column.

    • Flush the entire HPLC system, including the injector, with 2-propanol to remove any incompatible solvents from previous analyses.[14]

    • Equilibrate the column with the initial mobile phase (Mobile Phase A) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).

  • Mobile Phase Preparation:

    • Mobile Phase A (Starting Point): n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)

    • Mobile Phase B (Weaker): n-Hexane/2-Propanol/TFA (95:5:0.1, v/v/v)

    • Mobile Phase C (Stronger): n-Hexane/2-Propanol/TFA (80:20:0.1, v/v/v)

    • Mobile Phase D (Alternative Modifier): n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase to be tested.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Screening Procedure:

    • Set column temperature to 25°C.

    • Set detector wavelength (if using UV) to a low value like 210-220 nm, as the analyte lacks a strong chromophore.

    • Inject 5-10 µL of the sample.

    • Run the analysis with Mobile Phase A.

    • Based on the results, decide on the next step:

      • If no resolution and fast elution (< 5 min), switch to Mobile Phase B.

      • If no resolution and long retention (> 20 min), switch to Mobile Phase C.

      • If some resolution is observed but is not baseline, continue to optimize the 2-propanol percentage in 2% increments (e.g., 92:8, 88:12).

      • If no resolution is achieved with 2-propanol, re-equilibrate the column and screen with Mobile Phase D.

References

Technical Support Center: Synthesis of p-Menthane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Preventing Side Reactions

Welcome to the technical support center for the synthesis of p-Menthane-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our focus is on understanding the causality behind side reactions to empower you to optimize your synthetic route for higher yield and purity.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My final product is a mixture of diastereomers. How can I improve stereoselectivity?

Answer: This is one of the most common challenges in the synthesis of p-menthane derivatives due to the multiple stereocenters on the cyclohexane ring. The formation of unwanted diastereomers, such as isomers with a cis relationship between the isopropyl and carboxyl groups instead of the desired trans configuration, typically originates from the steps involving the creation or reaction of intermediates at stereogenic centers.

Root Causes and Mechanistic Insights:

  • Grignard Reagent Epimerization: If you are using a Grignard-based route starting from a menthyl halide, the formation of the Grignard reagent itself can be a source of stereochemical scrambling. The menthylmagnesium halide can undergo epimerization at the C1 carbon, leading to a mixture of menthyl and neomenthyl magnesium halides.[1] Carboxylation of this mixture will inevitably lead to a mixture of diastereomeric acids.

  • SN1 vs. SN2 Pathways: When converting the hydroxyl group of menthol into a better leaving group (e.g., a halide or tosylate), the reaction can proceed via competing SN1 and SN2 pathways. An SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to racemization or epimerization at that center. An SN2 reaction, however, proceeds with a predictable inversion of stereochemistry.

Troubleshooting and Prevention Strategy:

  • Favor SN2 Conditions: To maintain stereochemical control when creating an intermediate from menthol, use reagents and conditions that strongly favor the SN2 pathway. A highly effective method is the use of thionyl chloride (SOCl₂) at low temperatures (e.g., ≤5°C) in a non-polar solvent.[2] These conditions minimize carbocation formation and the associated risk of epimerization.

  • Nitrile Displacement Route: The reaction of a menthyl halide or tosylate with a cyanide salt (e.g., NaCN or KCN) to form the nitrile intermediate is a classic SN2 reaction.[2] To ensure high stereoselectivity, use a polar aprotic solvent like DMSO or DMF, which effectively solvates the cation without interfering with the nucleophile, thus promoting the SN2 mechanism.

  • Characterize Intermediates: Whenever possible, analyze the stereochemical purity of your key intermediates (e.g., the menthyl halide or nitrile) using techniques like chiral GC or polarimetry before proceeding to the next step. This can save significant time and resources.

dot digraph "Stereocontrol_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Menthol [label="L-Menthol\n(Desired Stereochemistry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation of -OH\n(e.g., with SOCl₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SN2_Intermediate [label="Menthyl Chloride\n(Inverted Stereocenter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SN1_Intermediate [label="Planar Carbocation\n(Loss of Stereocontrol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitrile_Formation [label="Nitrile Formation\n(NaCN, Sₙ2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Acid [label="this compound\n(Correct Diastereomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Undesired_Acid [label="Diastereomeric Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Menthol -> Activation; Activation -> SN2_Intermediate [label="Sₙ2 Pathway\n(Low Temp, Controlled)", color="#34A853"]; Activation -> SN1_Intermediate [label="Sₙ1 Pathway\n(High Temp, Protic Solvent)", color="#EA4335"]; SN2_Intermediate -> Nitrile_Formation; Nitrile_Formation -> Hydrolysis; Hydrolysis -> Desired_Acid; SN1_Intermediate -> Undesired_Acid [label="Leads to mixture"]; } axdot Caption: Synthetic workflow highlighting stereocontrol points.

Question 2: I'm observing significant amounts of alkene byproducts (menthenes). What's causing this and how do I prevent it?

Answer: The formation of 1-menthene and 3-menthene is a classic side reaction resulting from the elimination of the hydroxyl group (or its activated form) from the menthane backbone. This is particularly problematic under acidic conditions and at elevated temperatures.

Root Causes and Mechanistic Insights:

The dehydration of menthol is an E1 elimination reaction that proceeds via a carbocation intermediate.[3] The use of strong protic acids (like H₂SO₄ or H₃PO₄) to activate the hydroxyl group readily protonates the oxygen, creating a good leaving group (water). Subsequent loss of water forms a secondary carbocation. A proton is then abstracted from an adjacent carbon to form the alkene. Due to potential hydride shifts in the carbocation intermediate, a mixture of the thermodynamically more stable trisubstituted alkenes is often formed.[3]

Troubleshooting and Prevention Strategy:

  • Avoid Strong Protic Acids for Activation: Instead of using sulfuric or phosphoric acid, convert the alcohol into a leaving group under neutral or basic conditions. As mentioned above, thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine are excellent choices.

  • Temperature Control: All steps involving potentially labile intermediates should be conducted at the lowest effective temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

  • Choice of Base in Elimination-Prone Steps: If a base is required, use a non-nucleophilic, sterically hindered base to avoid promoting E2 elimination.

dot digraph "Elimination_vs_Substitution" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="{Protonated Menthol | R-OH₂⁺}", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="Secondary Carbocation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SN1_Product [label="Substitution Product\n(Potential Epimerization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E1_Product [label="Elimination Products\n(1-Menthene, 3-Menthene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Carbocation [label="- H₂O"]; Carbocation -> SN1_Product [label="+ Nucleophile (e.g., Cl⁻)\n(Sₙ1 Path)"]; Carbocation -> E1_Product [label="- H⁺\n(E1 Path, Favored by Heat)"]; } axdot Caption: Competing E1 Elimination and Sₙ1 Substitution pathways.

Question 3: My Grignard carboxylation is giving a very low yield of the desired acid. What are the common pitfalls?

Answer: The carboxylation of a Grignard reagent is a powerful method for forming carboxylic acids, but it is notoriously sensitive to reaction conditions.[4][5] Low yields are almost always traced back to two main issues: inactivation of the Grignard reagent or side reactions.

Root Causes and Mechanistic Insights:

  • Reagent Inactivation: Grignard reagents are extremely strong bases and nucleophiles. They react readily with any protic source, most notably water. Even trace amounts of moisture in the glassware, solvent, or atmosphere will quench the reagent, converting it back to an alkane and rendering it useless for carboxylation.

  • Atmospheric CO₂: While CO₂ is the intended reagent, premature exposure to atmospheric CO₂ before the main carboxylation step can consume the Grignard reagent at the surface of the reaction mixture.

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide in a side reaction known as Wurtz coupling, leading to the formation of a dimer.

Troubleshooting and Prevention Strategy:

  • Rigorous Anhydrous Technique: All glassware must be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon). Solvents (typically diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Inert Atmosphere: The entire reaction, from reagent formation to carboxylation, must be conducted under a positive pressure of an inert gas.

  • CO₂ Source: Use dry ice (solid CO₂) as the carbon source. It should be crushed into a powder just before use to maximize surface area. The Grignard solution should be added slowly to a slurry of the crushed dry ice in an anhydrous solvent (e.g., THF). This ensures the Grignard reagent always encounters a large excess of CO₂, minimizing side reactions. Do not bubble CO₂ gas through the solution, as this can introduce moisture.

  • Post-Reaction Workup: The initial product is a magnesium carboxylate salt. This must be hydrolyzed by quenching the reaction mixture with a strong aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and yield the final carboxylic acid.[6]

Observed Issue Probable Cause(s) Recommended Solution(s)
Low Yield / No Product1. Wet solvent/glassware.2. Premature exposure to air.1. Use freshly distilled anhydrous solvents.2. Flame-dry all glassware under vacuum/inert gas.
Formation of AlkaneQuenching of Grignard reagent by moisture.Maintain strict anhydrous and inert atmosphere conditions throughout.
Incomplete HydrolysisInsufficient acid in workup or reaction time.Ensure complete acidification (test with pH paper) and stir adequately.
Alkene ByproductsHigh reaction temperature promoting elimination.Maintain low temperatures, especially during halide formation.
Diastereomeric MixtureEpimerization during intermediate steps.Use SN2-favoring conditions (low temp, aprotic solvent).

Table 1: Troubleshooting Summary for this compound Synthesis.

Recommended Protocol: Synthesis via Nitrile Intermediate

This protocol is designed to maximize yield and stereochemical purity by favoring SN2 pathways and minimizing elimination side reactions.

Step 1: Synthesis of Menthyl Chloride

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve L-menthol (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[2]

  • Reaction: Stir the mixture at this temperature for 1-3 hours until TLC or GC analysis indicates complete consumption of the starting material.

  • Workup: Slowly pour the reaction mixture over crushed ice to quench excess thionyl chloride. Separate the organic layer, wash with cold saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude menthyl chloride.

Step 2: Synthesis of p-Menthane-3-carbonitrile

  • Setup: In a flame-dried flask, dissolve the crude menthyl chloride (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add sodium cyanide (1.2 eq). CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to 90-110°C and stir for 5-10 hours, monitoring the reaction by GC.[7]

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts thoroughly with water to remove DMSO, then with brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude nitrile.

Step 3: Hydrolysis to this compound

  • Setup: Combine the crude nitrile (1.0 eq) with a 40-45% aqueous solution of sodium hydroxide.[7]

  • Reaction: Heat the mixture to reflux (90-110°C) and stir vigorously for 5-8 hours. The reaction can be monitored for the cessation of ammonia evolution.

  • Workup: Cool the reaction mixture and extract with diethyl ether to remove any unreacted nitrile or organic impurities.[7] Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic (pH 1-2), which will precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

References

Technical Support Center: Scaling Up the Synthesis of p-Menthane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the scalable synthesis of p-Menthane-3-carboxylic acid. The information herein is curated to address practical challenges encountered during laboratory and pilot-scale production.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of various commercial products, including physiological cooling agents like WS-3 (N-Ethyl-p-menthane-3-carboxamide).[1] Scaling its synthesis from the bench to pilot or manufacturing scale presents significant challenges related to yield, purity, stereochemical control, and process safety.

This guide focuses on the most robust and scalable synthetic methodologies, emphasizing the "why" behind procedural choices to empower scientists to make informed decisions. We will primarily explore the catalytic hydrogenation of 4-isopropylbenzoic acid, a common and industrially viable route, while also addressing other potential pathways and their associated challenges.

Core Synthesis Workflow

The most common industrial approach involves the catalytic hydrogenation of an aromatic precursor. This method is generally high-yielding, uses readily available starting materials, and avoids the stoichiometric use of hazardous reagents.

Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 4-Isopropylbenzoic Acid (Cumic Acid) Reaction Catalytic Hydrogenation (H₂, Rh/C or Ru/C catalyst) High Pressure & Temperature Start->Reaction Crude Crude this compound (Mixture of isomers and impurities) Reaction->Crude Extraction Acid-Base Extraction (Removes neutral impurities) Crude->Extraction Crystallization Recrystallization (Removes isomers and related impurities) Extraction->Crystallization Final Pure this compound Crystallization->Final

Caption: General workflow for the scalable synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: While several routes exist, two are most prominent for scalability:

  • Catalytic Hydrogenation of 4-Isopropylbenzoic Acid (Cumic Acid): This is the preferred industrial method. It involves the reduction of the aromatic ring using hydrogen gas and a transition metal catalyst (e.g., Rhodium or Ruthenium on carbon).[2][3] This route is efficient but requires high-pressure reactor systems.

  • Oxidation of p-Menthane Derivatives: This can involve the oxidation of a primary alcohol (p-menthan-3-methanol) or an aldehyde (p-menthan-3-carbaldehyde).[1][4] While effective, scaling this route requires careful selection of oxidizing agents to avoid hazardous, stoichiometric metal oxidants (like CrO₃) and to manage potential exotherms.[5] Modern methods using catalytic TEMPO with a co-oxidant are more sustainable.[6]

  • Grignard-based Routes: Synthesis from menthol via a Grignard reagent and subsequent carboxylation with CO₂ is also described.[7] However, this route involves moisture-sensitive reagents and potentially high-pressure gas reactions, which add complexity and safety risks during scale-up.[7]

Q2: Why is my final product an oil or a low-melting solid instead of a sharp-melting crystal?

A2: This is a very common issue and is almost always due to the presence of impurities or, more specifically, a mixture of stereoisomers. This compound has multiple chiral centers, leading to several possible diastereomers.[8] Different isomers can have different physical properties, and their mixtures often form eutectic compositions that have lower melting points or exist as oils. Inadequate purification is the root cause.

Q3: Which analytical techniques are essential for monitoring this reaction at scale?

A3:

  • Gas Chromatography (GC): Essential for monitoring the disappearance of the starting material (e.g., 4-isopropylbenzoic acid) and the appearance of the product. It can also quantify major organic impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile starting materials or products and can be adapted to monitor the reaction progress.

  • Thin Layer Chromatography (TLC): A quick, qualitative method for bench-scale work. For carboxylic acids, which often streak on silica gel, it is crucial to add 0.5-1% acetic or formic acid to the eluting solvent to ensure the compound remains protonated and moves as a single spot.[9]

  • Pressure and Temperature Monitoring: For hydrogenation, these are critical process parameters (CPPs) that directly impact reaction rate, selectivity, and safety.

Troubleshooting Guide: Catalytic Hydrogenation Route

This section addresses specific problems encountered during the catalytic hydrogenation of 4-isopropylbenzoic acid.

Problem 1: Reaction is slow, stalls, or does not reach completion.
Potential Cause Explanation & Recommended Action
Catalyst Deactivation/Poisoning The catalyst's active sites may be blocked. Sulfur, nitrogen, or halide compounds in the starting material or solvent can act as poisons. Action: Ensure high-purity starting materials and solvents. If poisoning is suspected, consider pre-treating the substrate with activated carbon. Use a fresh batch of catalyst.
Insufficient Hydrogen Pressure The rate of hydrogenation is often dependent on hydrogen pressure. At scale, ensuring sufficient hydrogen dissolution and mass transfer to the catalyst surface is critical. Action: Verify pressure gauge accuracy. Increase hydrogen pressure within the safe operating limits of the reactor.
Poor Mass Transfer/Agitation This is a common scale-up issue. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inadequate mixing starves the catalyst of either substrate or hydrogen. Action: Increase the agitation rate. Evaluate the stirrer design (e.g., gas-entraining impellers like a Rushton turbine are superior for hydrogenations).
Low Reaction Temperature Hydrogenation reactions have an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Action: Gradually increase the reaction temperature. Note that excessive temperature can lead to side reactions.[2]
Problem 2: Significant byproduct formation (e.g., toluene, methyl cyclohexane).
Potential Cause Explanation & Recommended Action
Hydrogenolysis This is the cleavage of C-C or C-O bonds by hydrogen. Aggressive catalysts (like Palladium) or harsh conditions (high temperature) can cause the carboxylic acid group to be cleaved off, leading to hydrocarbon byproducts.[3][10] Action: Switch to a more selective catalyst. Rhodium-on-carbon (Rh/C) is often preferred for aromatic ring hydrogenation with high selectivity.[2] Optimize the reaction by lowering the temperature and/or pressure.
Over-reduction The carboxylic acid group itself can be reduced to an alcohol (cyclohexylmethanol) under very harsh conditions or with specific catalysts like Ruthenium.[10] Action: Use milder conditions. Avoid catalysts known for carboxyl group reduction if the acid is the desired product.

Problem 3: Purification is difficult; product oils out or won't crystallize.

Purification Troubleshooting Start Crude Product is an Oil or Gummy Solid CheckPurity Analyze by GC/LCMS What are the impurities? Start->CheckPurity NeutralImpurities Neutral Impurities Present (e.g., unreacted starting material, toluene) CheckPurity->NeutralImpurities Yes AcidicImpurities Acidic Impurities Present (e.g., related carboxylic acids, isomers) CheckPurity->AcidicImpurities Yes Solution_Extraction Perform Acid-Base Extraction: 1. Dissolve in organic solvent. 2. Extract with aq. NaHCO₃/NaOH. 3. Acidify aqueous layer to crash out product. NeutralImpurities->Solution_Extraction Solution_Crystallization Optimize Recrystallization: - Screen various solvents (heptane, toluene, ethyl acetate/heptane mixtures). - Use slow cooling & seeding. AcidicImpurities->Solution_Crystallization Solution_Extraction->Solution_Crystallization After extraction

Caption: Decision tree for troubleshooting purification issues.

  • Explanation & Actions:

    • Remove Neutral Impurities: The most effective way to remove non-acidic impurities is through acid-base extraction.[9][11] By converting the carboxylic acid to its water-soluble carboxylate salt with a base (like sodium bicarbonate), neutral organic impurities remain in the organic layer and can be separated. Subsequent re-acidification of the aqueous layer precipitates the purified carboxylic acid.

    • Address Isomeric Mixtures: If the product is still an oil after extraction, an inseparable mixture of isomers is the likely cause. The key is to find a recrystallization solvent system that selectively crystallizes the desired isomer. This requires screening. Start with non-polar solvents like heptane or cyclohexane and consider mixed solvent systems (e.g., toluene/heptane).

Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate safety measures, personal protective equipment (PPE), and after a thorough risk assessment. High-pressure hydrogenations are hazardous and should only be performed by trained personnel using certified equipment.

Protocol 1: Scale-Up Synthesis by Hydrogenation

This protocol describes the hydrogenation of 4-isopropylbenzoic acid using 5% Rhodium on Carbon.

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Reactor 500 mL Parr Shaker20 L Stainless Steel Autoclave
Substrate 10.0 g 4-isopropylbenzoic acid1.0 kg 4-isopropylbenzoic acid
Catalyst 0.5 g 5% Rh/C (50% wet)50 g 5% Rh/C (50% wet)
Solvent 100 mL Methanol10 L Methanol
H₂ Pressure 100 psi (approx. 7 bar)300 psi (approx. 20 bar)
Temperature 80 °C100 °C
Reaction Time 8-12 hours12-18 hours

Procedure:

  • Charging the Reactor: Charge the high-pressure reactor with 4-isopropylbenzoic acid, the solvent (methanol), and the Rh/C catalyst.

  • Inerting: Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all oxygen.

  • Reaction: Pressurize the reactor to the target hydrogen pressure. Begin agitation and heat the mixture to the target temperature. Monitor the reaction by observing hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Venting: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen before opening.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent or water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (approx. 10 volumes).

  • Base Extraction: Transfer the solution to a separatory funnel (or a jacketed reactor with a bottom outlet for pilot scale). Extract the organic solution with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃).[9] Vent frequently, as CO₂ is evolved. Repeat the extraction 2-3 times until no more gas evolution is seen. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~2. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Recrystallization: Transfer the wet cake to a clean flask. Add a minimal amount of a hot solvent (e.g., heptane) to dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.

References

Technical Support Center: Optimizing Solvent Systems for p-Menthane-3-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of p-Menthane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Introduction to this compound Purification

This compound is a monoterpene derivative with a molecular structure that lends itself to purification by crystallization, a technique that leverages differences in solubility to separate a compound from its impurities. The success of this purification hinges almost entirely on the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the crude compound, along with its impurities, at an elevated temperature and then, upon cooling, allow the desired this compound to crystallize in a pure form, leaving the impurities behind in the solution (mother liquor).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39668-86-5[1][2]
Molecular Formula C₁₁H₂₀O₂[1][3]
Molecular Weight 184.28 g/mol [1][3]
Melting Point 65 °C[1]
Appearance White crystalline powder[4]
Boiling Point 165 °C at 6 Torr[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of purifying this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically route-dependent and can include unreacted starting materials (e.g., menthol or citronellal derivatives), byproducts from side reactions, and residual solvents from the synthesis.[5][6][7] For carboxylic acids synthesized via oxidation, related compounds such as aldehydes or ketones might be present.[6][8] The key to successful purification is selecting a solvent system where these specific impurities are either highly soluble at all temperatures or completely insoluble.

Q2: What is the guiding principle for selecting a purification solvent?

A2: The principle of "like dissolves like" is a useful starting point.[9] this compound, with its carboxyl group, is a polar molecule. Therefore, polar solvents are generally good candidates for dissolving it.[10] However, for recrystallization, the critical factor is differential solubility : the compound should be highly soluble in the hot solvent but sparingly soluble in the same solvent when cold.[9][10] This ensures maximum recovery of the purified solid upon cooling.

Q3: When should I use a single-solvent system versus a mixed-solvent system?

A3: A single-solvent system is ideal when you can find one solvent that meets the differential solubility criteria perfectly. However, it is often difficult to find a single solvent with the ideal properties.[11] A mixed-solvent system is employed when no single solvent is suitable.[12][13][14] This technique uses a pair of miscible solvents: a "good" solvent in which the this compound is very soluble, and a "poor" or "anti-solvent" in which it is insoluble.[9][11][14] By carefully adjusting the ratio of these two solvents, you can fine-tune the solubility to induce crystallization.[12]

Q4: Beyond crystallization, what other purification techniques are viable?

A4: While crystallization is often the most efficient method for solid compounds, other techniques can be used for initial cleanup or for challenging separations:

  • Acid-Base Extraction: This is a highly effective chemical method for separating carboxylic acids from neutral or basic impurities. The acid is reacted with a base (e.g., sodium bicarbonate) to form a water-soluble salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic phase. The acid can then be recovered by re-acidifying the aqueous layer.[6][9][15]

  • Column Chromatography: This technique is useful for separating compounds with very similar polarities.[6] For carboxylic acids, which can streak on standard silica gel, it is often necessary to add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to ensure the compound remains protonated and elutes as a sharp band.[6][16] Reversed-phase (C18) chromatography is also a powerful option for polar compounds.[17]

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Workflow for Selecting an Optimal Solvent System

The following diagram outlines the logical workflow for identifying a suitable solvent or solvent pair for recrystallization.

Solvent_Selection_Workflow start Start: Crude this compound test_solvents Select 4-6 potential solvents (Varying polarities, e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane) start->test_solvents small_scale_test Perform small-scale solubility tests (20-30 mg crude in 0.5 mL solvent) test_solvents->small_scale_test observe_cold Observe solubility at room temperature small_scale_test->observe_cold insoluble_cold Insoluble or Sparingly Soluble observe_cold->insoluble_cold If soluble_cold Soluble observe_cold->soluble_cold If heat_sample Heat the sample to boiling insoluble_cold->heat_sample good_solvent RESULT: Potential 'Good Solvent' for mixed system. Proceed to Protocol 2.2. soluble_cold->good_solvent observe_hot Observe solubility when hot heat_sample->observe_hot soluble_hot Soluble when hot? observe_hot->soluble_hot single_solvent SUCCESS: Ideal single solvent identified. Proceed to Protocol 2.1. soluble_hot->single_solvent Yes poor_solvent RESULT: Potential 'Anti-Solvent' for mixed system. Proceed to Protocol 2.2. soluble_hot->poor_solvent No (Insoluble when hot)

Caption: Logical workflow for empirical solvent selection.

Protocol 2.1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a boiling chip). Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[18]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[18]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[18]

  • Drying: Allow the crystals to dry completely on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2.2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[12]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid).[12][14] This cloudiness indicates the point of saturation has been reached and the compound is beginning to precipitate.

  • Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears. At this point, you have a hot, saturated solution.[12]

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol (Protocol 2.1).

Table 2: Common Solvents for Carboxylic Acid Purification

SolventPolarityBoiling Point (°C)Typical Use
WaterHigh100Good solvent for polar acids; often used as an anti-solvent with alcohols.[10][19]
EthanolHigh78Excellent "good" solvent for many carboxylic acids.[10][19]
MethanolHigh65Similar to ethanol, good general-purpose solvent.[19]
AcetoneMedium56Good solvent, but its low boiling point can lead to rapid evaporation.[10]
Ethyl AcetateMedium77A versatile solvent for compounds of intermediate polarity.[19]
TolueneLow111Useful for less polar compounds, but high boiling point can make it difficult to remove.[10]
Hexane / HeptaneVery Low~69Typically used as an "anti-solvent" to precipitate compounds from more polar solvents.[14][19]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often caused by the solution being too concentrated or cooling too rapidly.[20]

  • Cause & Explanation: The solubility of your compound is decreasing so rapidly upon cooling that it becomes supersaturated while the solution temperature is still higher than the compound's melting point (or the melting point of the impure mixture, which is often lower than the pure compound).

  • Solution:

    • Reheat the flask containing the oil to dissolve it completely.

    • Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[20]

    • Ensure the solution cools much more slowly. You can insulate the flask by placing it on a cork ring or wooden block to slow the rate of heat loss.

    • If using a mixed-solvent system, add more of the "good" solvent before reheating and cooling again.[20]

Q: My final product is still impure. What are the likely causes?

A: This indicates that the impurities were not effectively separated from the target compound.

  • Cause & Explanation 1: Co-crystallization. The impurities may have very similar solubility properties to your target compound, causing them to crystallize out together.

  • Solution 1: Repeat the recrystallization, perhaps using a different solvent system. If that fails, a different purification technique like column chromatography may be necessary to separate the closely related structures.

  • Cause & Explanation 2: Rapid Crystallization. If the solution cools too quickly, impurities can become trapped within the crystal lattice as it forms.[20]

  • Solution 2: Ensure your crystallization process is slow and gradual. Re-dissolve the material in the minimum amount of hot solvent and allow it to cool to room temperature undisturbed over a longer period (30-60 minutes) before moving to an ice bath.[20]

Q: My recovery yield is very low. How can I improve it?

A: Low yield means a significant portion of your product was lost during the process.

  • Cause & Explanation 1: Too much solvent was used. Using more than the minimum amount of hot solvent required for dissolution will keep more of your compound dissolved in the mother liquor even after cooling.[11]

  • Solution 1: Be meticulous when adding the hot solvent, adding just enough to dissolve the solid. If you accidentally add too much, you can carefully evaporate some of the solvent by heating the open flask in a fume hood to re-saturate the solution.

  • Cause & Explanation 2: Premature crystallization. If the compound crystallizes during a hot filtration step, it will be lost on the filter paper.

  • Solution 2: Ensure your funnel and receiving flask are pre-heated before filtration. Add a small excess of hot solvent (~5-10%) before filtering to keep the compound in solution. This excess can be boiled off after filtration is complete.

  • Cause & Explanation 3: Insufficient cooling. The solubility of your compound, while low in the cold solvent, is not zero.

  • Solution 3: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: Crystal formation requires nucleation, the initial seeding of crystal growth. Sometimes, a supersaturated solution may resist crystallization.

  • Cause & Explanation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.

  • Solution (in order of preference):

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[20]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Reduce Solvent Volume: It's possible too much solvent was added initially. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool and crystallize again.

References

Challenges in the separation of p-Menthane-3-carboxylic acid diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: p-Menthane-3-carboxylic acid

A Guide to Overcoming Challenges in Diastereomer Separation

Welcome to the technical support hub for the resolution of this compound diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common separation challenges. As Senior Application Scientists, we understand that separating stereoisomers is often a critical, yet frustrating, step in chemical synthesis and drug discovery. This center moves beyond simple protocols to explain the underlying principles governing separation, empowering you to make informed decisions in your own laboratory work.

Understanding the Core Challenge: The Stereochemistry of this compound

This compound possesses a complex stereochemical landscape. The cyclohexane ring contains multiple chiral centers, leading to the existence of several diastereomers and enantiomers.[1][2][3] These stereoisomers can exhibit significantly different biological activities, making their effective separation paramount, particularly in pharmaceutical applications where one isomer may be therapeutic while another is inactive or even harmful.[4]

The primary difficulty in any resolution process is that enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, making direct separation impossible without a chiral influence.[5] The strategies discussed here focus on converting the enantiomeric pair into a pair of diastereomers, which do have different physical properties and can therefore be separated by conventional techniques.[5][6][7]

Guide 1: Fractional Crystallization of Diastereomeric Salts

Fractional crystallization is a classical, robust, and scalable method for chiral resolution.[8] The principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[7] Due to their different three-dimensional structures, these salts exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent.[8][9]

Troubleshooting & FAQs: Diastereomeric Salt Crystallization

Q1: My diastereomeric salt formation is resulting in a very low yield of crystals. What are the primary factors I should investigate?

A1: This is a common and multifaceted problem. Low yields typically indicate that a significant portion of your target diastereomer remains in the mother liquor.[10] The investigation should be systematic, focusing on the thermodynamics of your crystallization system.

  • The Solvent System is Paramount: The chosen solvent must exhibit a significant solubility difference between the two diastereomeric salts. An ideal solvent will render the desired salt sparingly soluble while keeping the undesired salt fully dissolved. A comprehensive solvent screen is often the most critical step in optimizing a resolution.[11]

  • Supersaturation Control: Crystallization occurs from a supersaturated solution. If supersaturation is too low, nucleation won't occur. If it's too high, you risk rapid, non-selective precipitation or "oiling out."[10][11] Control is achieved by carefully managing the concentration and cooling rate.

  • Temperature & Cooling Profile: The rate at which you cool the solution directly impacts crystal growth. Rapid cooling can lead to the entrapment of impurities and the co-precipitation of the more soluble diastereomer. A slow, controlled cooling profile is generally recommended to allow for the selective crystallization of the less soluble salt.[10][11]

G start Low Crystal Yield solvent Is the solvent system optimized? start->solvent cooling Is the cooling profile controlled? solvent->cooling Yes screen Action: Perform a comprehensive solvent screen. solvent->screen No seeding Have you tried seeding? cooling->seeding Yes slowcool Action: Implement a slow, gradual cooling profile. cooling->slowcool No addseed Action: Add seed crystals at the supersaturation point. seeding->addseed No success Yield Improved seeding->success Yes screen->cooling slowcool->seeding addseed->success

Caption: Troubleshooting workflow for low crystallization yields.

Q2: Instead of crystals, my separation attempt resulted in a thick oil or gum. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[10] This is often caused by excessively high supersaturation, where the concentration of the solute is above the melting point of the diastereomeric salt at that temperature.

  • Reduce Supersaturation: Use a more dilute solution or decrease the rate of solvent evaporation.[10]

  • Change the Solvent System: Experiment with different solvents. Sometimes, adding an "anti-solvent" (in which the salt is less soluble) slowly can induce crystallization instead of oiling out.[10]

  • Lower the Crystallization Temperature: Conducting the crystallization at a lower temperature may be below the melting point of the salt, favoring the formation of solid crystals.[10]

Q3: I've isolated crystals, but analysis shows a low diastereomeric excess (d.e.). Why is the purity so poor?

A3: Low diastereomeric excess suggests that the undesired diastereomer is co-crystallizing with the desired one. This is often due to the formation of a solid solution , where the crystal lattice of the major diastereomer can accommodate molecules of the minor diastereomer.

  • Confirm a Solid Solution: Analyze the crystalline solid. If it's a single phase with a low d.e., a solid solution is likely.

  • Vary the Solvent: The nature of the solvent can influence crystal packing. Screening solvents with different polarities and hydrogen bonding capabilities can disrupt the formation of a solid solution.[10]

  • Change the Resolving Agent: A structurally different resolving agent will form diastereomeric salts with completely different physical properties and crystal packing behaviors, which may prevent solid solution formation.[10] This is often the most effective, albeit more synthetically intensive, solution.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general workflow for the resolution of racemic this compound using an enantiomerically pure amine, such as (R)-(+)-α-phenylethylamine, as the resolving agent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Regeneration a Dissolve racemic This compound in a suitable solvent (e.g., Ethanol) b Add equimolar amount of (R)-(+)-α-phenylethylamine a->b c Heat gently to ensure complete dissolution b->c d Allow solution to cool slowly to room temperature c->d e Further cool in an ice bath to maximize precipitation d->e f A precipitate of the less soluble diastereomeric salt forms e->f g Collect precipitate by vacuum filtration f->g h Suspend salt in water and acidify with HCl (aq) g->h i Extract the free carboxylic acid with an organic solvent (e.g., Ethyl Acetate) h->i j Wash, dry, and evaporate solvent to yield the resolved acid i->j

Caption: General workflow for diastereomeric salt crystallization.

Step-by-Step Methodology:

  • Salt Formation:

    • In a flask, dissolve the racemic this compound in a minimal amount of a hot trial solvent (e.g., ethanol, acetone, or mixtures with water).

    • In a separate container, dissolve one molar equivalent of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in a small amount of the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization at room temperature is complete, you may place the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

  • Isolation:

    • Collect the crystalline precipitate by vacuum filtration, washing the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • The mother liquor contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

  • Regeneration of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water.

    • Add an aqueous acid solution (e.g., 1 M HCl) and stir until the solid completely dissolves. This protonates the carboxylate and breaks the salt.[8]

    • Transfer the mixture to a separatory funnel and extract the liberated, enantiomerically enriched this compound with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the resolved carboxylic acid.

  • Analysis:

    • Determine the diastereomeric excess (d.e.) of the crystalline salt and the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Guide 2: Chromatographic Separation of Diastereomers

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating diastereomers. The strategy for carboxylic acids typically involves an indirect method , where the enantiomers are first converted into diastereomers by derivatization with a chiral reagent. These newly formed diastereomers can then be separated on a standard, achiral HPLC column.[12][13]

Troubleshooting & FAQs: HPLC Separation

Q1: I've derivatized my acid, but I'm getting poor or no separation on my achiral C18 column. What parameters can I adjust?

A1: Poor resolution in reversed-phase HPLC is a common issue that can be addressed by systematically optimizing chromatographic conditions. The goal is to exploit the subtle differences in polarity and shape between your diastereomers.

  • Mobile Phase Composition: This is the most powerful variable. Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or an isocratic run with lower organic content can increase retention time and improve resolution.

  • Mobile Phase Additives: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of any residual carboxylic acid, leading to sharper, more symmetrical peaks.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but may also reduce selectivity. Conversely, lowering the temperature sometimes enhances the subtle interactions that lead to better separation. This must be determined empirically.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

Table 1: Example HPLC Method Development Parameters

ParameterInitial ConditionAdjustment Strategy 1 (Increase Resolution)Adjustment Strategy 2 (Change Selectivity)
Mobile Phase 70:30 ACN:H₂ODecrease ACN % (e.g., 65:35)Switch to Methanol (e.g., 80:20 MeOH:H₂O)
Additive NoneAdd 0.1% Formic Acid to both phasesAdd 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/minDecrease to 0.8 mL/minMaintain 1.0 mL/min
Temperature 30 °CDecrease to 25 °CIncrease to 40 °C

Q2: What makes a good chiral derivatizing agent for a carboxylic acid like this compound?

A2: An ideal derivatizing agent should meet several criteria:

  • Enantiomerically Pure: The agent itself must be of high enantiomeric purity (>99% e.e.).

  • Reactive: It should react quickly and quantitatively with the carboxylic acid under mild conditions to form a stable covalent bond (e.g., an amide or ester).

  • Provides Separation: The resulting diastereomers must have sufficiently different physicochemical properties to be separable under standard HPLC conditions. Agents that introduce a rigid structure or a chromophore (for UV detection) are often beneficial.[14]

  • Cleavable (if necessary): For preparative work, the derivatizing group should be removable under conditions that do not racemize the now-purified enantiomer. Amide bonds can be difficult to hydrolyze, making chiral alcohols (to form esters) a good alternative.[15]

Common choices include enantiopure amines like (S)-(+)-1-methoxy-2-propylamine to form diastereomeric amides[13] or enantiopure alcohols like (-)-Menthol to form diastereomeric esters.[16]

Experimental Protocol: Indirect Chiral HPLC via Diastereomeric Ester Formation

This protocol outlines the derivatization of racemic this compound with (-)-Menthol, followed by separation on an achiral HPLC column.

G start Racemic this compound reagent + (-)-Menthol + Coupling Agent (e.g., MNBA/DMAP) start->reagent reaction Esterification Reaction (Anhydrous DCM, RT) reagent->reaction workup Aqueous Workup & Purification reaction->workup mixture Diastereomeric Ester Mixture workup->mixture hplc Inject onto Achiral HPLC Column (e.g., C18) mixture->hplc result Separated Diastereomers hplc->result

Caption: Workflow for indirect HPLC separation via esterification.

Step-by-Step Methodology:

  • Derivatization (Esterification): [16]

    • In a dry round-bottom flask under an inert atmosphere, dissolve the racemic this compound (1.0 eq), (-)-Menthol (1.2 eq), and 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.5 eq).

    • Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture. Purify by flash chromatography if necessary.

  • HPLC Analysis:

    • Prepare a stock solution of the diastereomeric ester mixture in the mobile phase.

    • Set up the HPLC system with an achiral reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Equilibrate the column with the starting mobile phase (e.g., 80:20 Methanol:Water) at a flow rate of 1.0 mL/min.

    • Inject the sample and run the analysis, monitoring with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Optimize the mobile phase composition as described in the troubleshooting section to achieve baseline separation (Resolution > 1.5).

  • Hydrolysis (for Preparative Scale):

    • After collecting the separated fractions, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure carboxylic acids.

    • Dissolve the isolated ester in a mixture of methanol and an aqueous base (e.g., 1 M NaOH).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

    • Cool the mixture, acidify with HCl, and extract the pure enantiomer of this compound as described previously.

By systematically applying and troubleshooting these core techniques, researchers can successfully navigate the challenges inherent in the separation of this compound diastereomers.

References

Degradation pathways of p-Menthane-3-carboxylic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of p-Menthane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during forced degradation studies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and scientifically sound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when designing a forced degradation study for this compound.

Question 1: What are the primary stress conditions I should apply for this compound degradation studies?

To establish the intrinsic stability of this compound, a comprehensive forced degradation study should be conducted.[1][2][3] This involves exposing the drug substance to conditions more severe than standard accelerated stability testing.[3][4][5] The internationally recognized ICH Q1A(R2) guideline recommends a core set of stress conditions to identify all potential degradation pathways.[4][6][7]

Rationale: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[6] This range provides sufficient degradation products for identification and analytical method development without generating an overly complex profile of secondary degradants.[6][8]

Stress ConditionRecommended ParametersRationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄; Room temperature to 80°C.[4][9]The carboxylic acid group is generally stable to acid hydrolysis, but impurities or formulation excipients might not be. Start with milder conditions and increase severity if no degradation is observed.[10]
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; Room temperature to 80°C.[4][11]Similar to acid, the carboxylate anion is resistant to further hydrolysis. However, stress testing is necessary to confirm this and ensure no other reactions are induced.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature.[11]The tertiary carbon atom in the p-menthane ring could be susceptible to oxidation. H₂O₂ is a common and effective oxidizing agent for these studies.[4]
Thermal Degradation Dry heat, in 10°C increments above accelerated testing (e.g., 50°C, 60°C, 70°C).[7][12]This assesses the solid-state stability of the molecule. The saturated ring structure is expected to be relatively stable, but decarboxylation at high temperatures is a potential pathway.
Photostability Exposure to a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UV).[1][11]Performed according to ICH Q1B guidelines.[3][4] A control sample protected from light is essential for direct comparison.[10]
Question 2: What are the most likely degradation pathways for this compound?

Understanding the molecule's structure is key to predicting its degradation.[13] For this compound, the primary points of reactivity are the carboxylic acid group and the aliphatic ring structure.

  • Oxidation: The tertiary C-H bond at position 1 of the p-menthane ring is a potential site for oxidative attack. This could lead to the formation of hydroperoxides, which can further decompose to alcohols or ketones.

  • Decarboxylation: While generally requiring high heat, thermal stress could potentially lead to the loss of the carboxyl group, resulting in p-menthane.

  • Isomerization: Changes in pH or temperature could potentially cause epimerization at the chiral centers of the molecule, leading to diastereomers.

  • Photo-oxidation: In the presence of light and oxygen, photosensitized reactions can generate singlet oxygen, which may react with the aliphatic ring.[14]

Question 3: Which analytical techniques are best suited for separating and identifying the degradants?

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[2] For a molecule like this compound, a combination of chromatography and mass spectrometry is the gold standard.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for separating the parent drug from its more polar degradation products.[5] A UV detector is standard, but a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be beneficial if degradants lack a strong chromophore.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is essential for identifying unknown degradation products.[15] By analyzing the mass-to-charge ratio and fragmentation patterns, the structures of the degradants can be elucidated.[15]

  • Gas Chromatography (GC): If volatile degradants like p-menthane (from decarboxylation) are expected, GC coupled with MS (GC-MS) may be necessary. The carboxylic acid itself would require derivatization to be analyzed by GC.

Part 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems you might encounter during your experiments.

Guide 1: No Degradation Observed Under Stress Conditions

Problem: You have applied the initial stress conditions (e.g., 0.1 M HCl at 40°C) for a set period, but the HPLC analysis shows no significant decrease in the parent peak and no new peaks appearing.

Root Cause Analysis & Solution Workflow:

The intrinsic stability of the molecule may be high, or the stress applied is insufficient. The ICH guidelines require demonstrating that the conditions are genuinely stressful.[16]

Step-by-Step Solution:

  • Verify System Suitability: Before concluding a lack of degradation, ensure your analytical system is performing correctly. Check the retention time, peak area, and tailing factor of your control (unstressed) sample.

  • Increase Stress Severity Sequentially: Do not immediately jump to extreme conditions. Increase the stressor's intensity methodically.

    • For Hydrolysis: Increase the acid/base concentration (e.g., from 0.1 M to 1 M) or increase the temperature (e.g., from 40°C to 60°C, then 80°C).[10] Refluxing for a longer duration is also an option.[11]

    • For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10%, then 30%).

    • For Thermal: Increase the temperature in 10°C increments.[12]

  • Extend Exposure Time: If increasing the intensity is not feasible or desired, simply extend the duration of the study. Check time points at 24, 48, and 72 hours, and even longer if necessary.

  • Document All Attempts: It is crucial to document that the molecule was "stable" under these more vigorous conditions. This is a valid and important outcome for a stability study.[16]

Guide 2: Poor Chromatographic Resolution or Peak Shape

Problem: Your chromatogram shows that the peak for a degradation product is co-eluting (overlapping) with the main this compound peak, or the peaks are broad and tailing.

Root Cause Analysis & Solution Workflow:

Poor resolution prevents accurate quantification and violates the core requirement of a stability-indicating method. Peak tailing for carboxylic acids is common and often related to secondary interactions with the stationary phase.

Step-by-Step Solution:

  • Optimize Mobile Phase pH: The ionization state of a carboxylic acid is highly dependent on pH.

    • Action: Adjust the mobile phase pH. For a carboxylic acid (pKa typically ~4-5), a low pH (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid will fully protonate the molecule. This minimizes silanol interactions on the silica column, leading to sharper, more symmetrical peaks.

  • Modify Mobile Phase Composition:

    • Action: Conduct gradient optimization. Start with a higher aqueous composition to retain polar degradants and slowly increase the organic solvent (acetonitrile or methanol) concentration. This will help separate compounds with different polarities. Acetonitrile often provides sharper peaks and lower backpressure than methanol.[17]

  • Change Column Chemistry:

    • Action: If pH and solvent adjustments fail, switch to a different column. A column with end-capping (which blocks the reactive silanol groups) is highly recommended for analyzing acidic compounds. If you are using a standard C18 column, consider trying a "polar-embedded" C18 or a Phenyl-Hexyl column, which offer different selectivities.

  • Adjust Temperature:

    • Action: Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity and improve peak efficiency, sometimes enhancing resolution.[17]

Guide 3: Inconsistent or Uninterpretable Mass Spectrometry (MS) Data

Problem: You see peaks in your HPLC-UV chromatogram, but the corresponding MS data shows a weak signal, no signal, or a signal that doesn't match expected masses.

Root Cause Analysis & Solution Workflow:

This issue often stems from a mismatch between the HPLC mobile phase and the requirements for efficient ionization in the MS source.

Step-by-Step Solution:

  • Check Mobile Phase Compatibility: Non-volatile buffers are the enemy of mass spectrometry.

    • Action: Never use non-volatile buffers like phosphate with an MS detector. They will contaminate the source and suppress the signal. Use volatile buffers like ammonium formate or ammonium acetate, or volatile acids like formic acid.

  • Optimize Ionization Source: this compound and its likely degradants are ideal candidates for Electrospray Ionization (ESI).

    • Action (Negative Mode): Operate the ESI source in negative ion mode. The carboxylic acid will readily lose a proton to form the [M-H]⁻ ion, which is easily detected.

    • Action (Positive Mode): While less likely, some degradants might be more amenable to positive ion mode, forming [M+H]⁺ or [M+Na]⁺ adducts. It is good practice to run the analysis in both modes to ensure all degradants are detected.

  • Address Ion Suppression: If the drug substance is at a very high concentration, it can suppress the ionization of low-level degradants.

    • Action: Dilute the sample. If the degradant peak is still visible in the UV chromatogram after dilution, re-inject the diluted sample into the LC-MS. This can significantly improve the signal-to-noise ratio for the impurity peaks.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Forced Degradation Workflow

This protocol outlines the overarching strategy for conducting a forced degradation study.

Step 1: Sample Preparation

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

Step 2: Application of Stress

  • For each stress condition (acid, base, oxidative), mix the stock solution with the stressor (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂).

  • For thermal and photolytic studies, use the drug substance in its solid form or in the stock solution.

  • Include a control sample (stock solution with no stressor) stored at ambient conditions and a control sample protected from light for the photostability test.[10]

Step 3: Sampling and Quenching

  • At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples (e.g., add an equimolar amount of base or acid, respectively).[10]

  • Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

Step 4: Analysis

  • Analyze all samples using a validated stability-indicating HPLC or LC-MS method.

Step 5: Data Evaluation

  • Calculate the percentage of degradation.

  • Check for peak purity of the parent compound.

  • Ensure mass balance, where the sum of the parent drug and all degradation products should ideally account for 100% of the initial drug concentration.

Diagrams

Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Evaluation Prep Prepare 1 mg/mL Stock of p-Menthane-3-CA Acid Acid Hydrolysis (HCl) Prep->Acid Expose to Stressor Base Base Hydrolysis (NaOH) Prep->Base Expose to Stressor Ox Oxidation (H2O2) Prep->Ox Expose to Stressor Therm Thermal (Dry Heat) Prep->Therm Expose to Stressor Photo Photolytic (UV/Vis Light) Prep->Photo Expose to Stressor Sample Sample, Quench, & Dilute at Time Points Acid->Sample Base->Sample Ox->Sample Therm->Sample Photo->Sample Analyze Analyze via HPLC / LC-MS Sample->Analyze Eval Evaluate Data: % Degradation, Peak Purity, Mass Balance Analyze->Eval

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways of this compound

G cluster_pathways Parent This compound Oxidation Oxidized Products (e.g., Hydroxy, Keto derivatives) Parent->Oxidation Oxidative Stress (e.g., H2O2) Decarbox Decarboxylation Product (p-Menthane) Parent->Decarbox High Thermal Stress Isomer Diastereomers Parent->Isomer pH / Thermal Stress

Caption: Potential degradation pathways under stress.

Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed for Carboxylic Acid? ph Is Mobile Phase pH < pKa (e.g., pH < 3.5)? start->ph Yes adjust_ph Adjust Mobile Phase pH using Formic or Phosphoric Acid ph->adjust_ph No column Are you using an end-capped column? ph->column Yes adjust_ph->ph change_column Switch to an end-capped or polar-embedded column column->change_column No good_peak Peak Shape Acceptable column->good_peak Yes change_column->good_peak

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

Validated analytical methods for p-Menthane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validated Analytical Methods for p-Menthane-3-carboxylic Acid

For researchers, scientists, and drug development professionals, the robust and accurate quantification of molecules like this compound is a cornerstone of successful research and development. This guide provides a comprehensive comparison of validated analytical methodologies for this saturated monoterpenoid carboxylic acid, offering insights into the rationale behind experimental choices and presenting supporting data to inform your selection of the most appropriate technique.

This compound (C₁₁H₂₀O₂, Molar Mass: 184.28 g/mol ) is a compound of interest in various fields, and its accurate measurement is crucial for pharmacokinetic studies, quality control, and metabolic research.[1][2] This guide will delve into the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: The Nature of Carboxylic Acids

Direct analysis of carboxylic acids like this compound can be challenging due to their polarity and, in the case of GC, low volatility.[3][4] To overcome these hurdles, derivatization is a common and often necessary step to enhance the analyte's properties for chromatographic separation and detection.[3][5] This guide will explore methods with and without derivatization, providing a clear comparison of their advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach for Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] For a polar molecule like this compound, derivatization is essential to increase its volatility and thermal stability, making it suitable for GC analysis.[6]

Silylation: Enhancing Volatility for GC-MS Analysis

A common derivatization technique for compounds with active hydrogens, such as carboxylic acids, is silylation.[3][6] This process replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group, significantly reducing the compound's polarity and increasing its volatility.

Experimental Protocol: GC-MS with Silylation Derivatization

1. Sample Preparation and Derivatization:

  • Sample Extraction: For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction. Acidify 100 µL of the sample to a pH < 2 with 1M HCl and extract with 500 µL of ethyl acetate.[5] Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.[5] Transfer the organic layer to a clean vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Silylation: To the dried extract, add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.[6]

  • Reaction: Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[6] After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[7]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.[7]

  • Injector: 250°C, Splitless mode.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[7]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[7]

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[7]

  • Mass Scan Range: 40 - 400 amu.[7]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for GC-MS analysis with silylation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Sensitivity and Specificity

LC-MS/MS is a highly sensitive and specific technique well-suited for analyzing compounds in complex biological matrices.[8] It can often be performed without derivatization, which simplifies sample preparation. However, for some carboxylic acids, derivatization can improve chromatographic retention and ionization efficiency.[9][10]

Direct Analysis by LC-MS/MS

This approach offers the advantage of a more straightforward sample preparation workflow.

Experimental Protocol: Direct LC-MS/MS Analysis

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample to precipitate proteins. Vortex and centrifuge.

  • Dilution: For urine samples, a simple dilute-and-shoot approach may be sufficient. Dilute the sample with the initial mobile phase.

  • Final Preparation: Transfer the supernatant or diluted sample to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Key Transitions: The precursor ion would be [M-H]⁻ (m/z 183.1). Product ions would need to be determined by infusion of a standard.

Derivatization for Enhanced LC-MS/MS Performance

Derivatization can be employed in LC-MS/MS to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH) are used for this purpose.[9][11]

Experimental Protocol: LC-MS/MS with 3-NPH Derivatization

1. Sample Preparation and Derivatization:

  • Sample Extraction: Follow the same liquid-liquid extraction procedure as for the GC-MS method.

  • Derivatization:

    • To the dried extract, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine (all in 50:50 acetonitrile/water).[9]

    • Incubate at 40°C for 30 minutes.[9]

    • Dilute the reaction mixture with the initial mobile phase before injection.[9]

2. LC-MS/MS Instrumentation and Conditions:

  • Instrumentation and conditions would be similar to the direct analysis method, with adjustments to the gradient and MS parameters to account for the properties of the derivatized analyte.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Protein_Precipitation Protein Precipitation/Dilution Sample->Protein_Precipitation LC_Injection LC Injection Protein_Precipitation->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for direct LC-MS/MS analysis.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the described methods. These values are illustrative and should be confirmed during in-house method validation.

ParameterGC-MS with SilylationDirect LC-MS/MSLC-MS/MS with 3-NPH Derivatization
Linearity Range 1 - 500 ng/mL0.5 - 250 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) ~0.5 ng/mL~0.2 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL~0.5 ng/mL~0.1 ng/mL
Precision (%RSD) < 15%< 10%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Sample Throughput Lower (due to derivatization)HigherLower (due to derivatization)
Specificity HighVery HighVery High

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • GC-MS with silylation is a robust and reliable method, particularly suitable for less complex matrices.

  • Direct LC-MS/MS offers higher throughput due to simplified sample preparation and is generally more sensitive.

  • LC-MS/MS with derivatization can provide the highest sensitivity and may be necessary for challenging applications requiring ultra-trace level quantification.

The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. It is imperative to perform a thorough method validation to ensure the chosen procedure is fit for its intended purpose.

References

A Comparative Analysis of p-Menthane-3-carboxylic Acid Stereoisomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fragrance development, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of the stereoisomers of p-Menthane-3-carboxylic acid, a chiral monoterpenoid derivative with significant potential in various applications. As researchers and drug development professionals, understanding the nuances between these isomers is paramount for targeted synthesis, efficient separation, and the rational design of novel therapeutic agents and consumer products.

Introduction to this compound and its Stereoisomers

This compound is a saturated monoterpenoid with a molecular formula of C₁₁H₂₀O₂.[1] The core structure consists of a p-menthane skeleton, a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively, and a carboxylic acid group at position 3. The presence of three chiral centers at carbons 1, 3, and 4 gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into diastereomeric pairs (cis/trans) and their respective enantiomers.

The cis and trans nomenclature in this context refers to the relative orientation of the isopropyl group at position 2 and the carboxylic acid group at position 3 of the cyclohexane ring.

Visualizing the Stereoisomers:

G cluster_cis Cis Isomers cluster_trans Trans Isomers cis_1 (1R,2S,3R,5R) cis_2 (1S,2R,3S,5S) trans_1 (1R,2S,3S,5R) cis_1->trans_1 Diastereomers trans_2 (1S,2R,3R,5S) cis_2->trans_2 Diastereomers cis_3 (1R,2S,3S,5R) cis_4 (1S,2R,3R,5S) trans_3 (1R,2S,3R,5R) cis_3->trans_3 Diastereomers trans_4 (1S,2R,3S,5S) cis_4->trans_4 Diastereomers This compound This compound This compound->cis_1 Enantiomers This compound->trans_1 Enantiomers

Caption: Relationship between the stereoisomers of this compound.

Comparative Physicochemical Properties

While comprehensive experimental data directly comparing all eight stereoisomers is scarce in publicly available literature, we can compile known data for specific isomers and infer general trends based on stereochemical principles.

PropertyThis compound (Isomer Mixture)(1R,3R,4S)-p-Menthane-3-carboxylic acidGeneral Trends for Cis vs. Trans Isomers
CAS Number 39668-86-5[2]16052-40-7[3]-
Molecular Weight 184.28 g/mol [4]184.27 g/mol [3]Identical for all isomers
Melting Point 65 °C[5]Not availableTrans isomers generally have higher melting points than their cis counterparts due to better crystal lattice packing.
Boiling Point 165 °C at 6 Torr[5]Not availableBoiling points are often similar, with minor variations depending on intermolecular forces.
Density 0.9716 g/cm³ at 20 °C[5]Not availableMinimal differences are expected between stereoisomers.
pKa 5.25 ± 0.41 (Predicted)[5]Not availableThe acidity (pKa) is primarily influenced by the carboxylic acid group and is not expected to vary significantly between stereoisomers.
Solubility Not availableNot availableTrans isomers may have lower solubility in some solvents compared to cis isomers due to their higher melting points and more stable crystal structures.

Expertise & Experience Insights: The seemingly minor differences in melting points and boiling points between stereoisomers can have significant implications in industrial processes such as purification and formulation. The choice of a particular isomer might be dictated not only by its biological activity but also by its handling and processing characteristics.

Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of this compound requires stereoselective synthetic routes. A common strategy involves the use of chiral starting materials derived from the chiral pool, such as menthol or limonene, followed by stereocontrolled transformations.

Illustrative Synthetic Workflow:

G start Chiral Precursor (e.g., (-)-Menthol) step1 Oxidation start->step1 step2 Grignard Reaction with CO₂ step1->step2 step3 Purification and Separation of Diastereomers step2->step3 end Target Stereoisomer of This compound step3->end

Caption: A generalized workflow for the stereoselective synthesis of a this compound isomer.

The separation of diastereomers (cis/trans) can often be achieved by classical techniques like fractional crystallization or column chromatography, exploiting their different physical properties. The resolution of enantiomers, however, requires chiral separation techniques.

Comparative Biological and Pharmacological Activities

Direct comparative studies on the biological activities of this compound stereoisomers are limited. However, extensive research on the structurally related p-menthane-3,8-diols (the active ingredient in oil of lemon eucalyptus) provides valuable insights into the potential for stereospecificity in this class of compounds. For instance, while some studies on insect repellency of p-menthane-3,8-diol stereoisomers against certain mosquito species showed little difference in activity, other studies have demonstrated that specific stereoisomers exhibit enhanced efficacy against other insect species.

This underscores the critical importance of evaluating each stereoisomer individually, as subtle changes in the three-dimensional structure can lead to significant differences in how the molecule interacts with biological targets such as receptors or enzymes. It is plausible that the stereoisomers of this compound could exhibit stereospecificity in activities such as:

  • Antimicrobial effects: The orientation of the carboxylic acid and the alkyl groups could influence interactions with microbial cell membranes or enzymes.

  • Anti-inflammatory properties: Stereochemistry can dictate the binding affinity to inflammatory mediators.

  • Sensory properties: In the fragrance industry, different stereoisomers of a chiral molecule often possess distinct odors.

Further research is warranted to elucidate the specific biological and pharmacological profiles of each this compound stereoisomer.

Experimental Protocols

Spectroscopic Characterization of Stereoisomers

The structural elucidation and differentiation of this compound stereoisomers rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between cis and trans isomers due to their different spatial orientations. For example, the coupling constant between the protons at C-2 and C-3 can help determine the relative stereochemistry.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also be sensitive to the stereochemistry.

  • Chiral Shift Reagents: In ¹H NMR, the addition of a chiral lanthanide shift reagent can be used to differentiate between enantiomers by inducing diastereomeric shifts.[6]

Infrared (IR) Spectroscopy:

  • The IR spectra of all stereoisomers will show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[7]

  • Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between diastereomers due to variations in vibrational modes.

Chromatographic Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC):

This is a powerful technique for both the analytical and preparative separation of stereoisomers.

Workflow for Chiral HPLC Separation:

G start Racemic Mixture of This compound step1 Sample Preparation (Dissolve in mobile phase) start->step1 step2 Injection onto Chiral HPLC Column step1->step2 step3 Separation of Enantiomers based on differential interaction with the chiral stationary phase step2->step3 step4 Detection (e.g., UV, RI) step3->step4 end Separated Enantiomers step4->end

Caption: A typical workflow for the chiral HPLC separation of this compound enantiomers.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral carboxylic acids.[8][9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution.

  • Detection: A UV detector can be used if the molecule has a chromophore, or a refractive index (RI) detector for non-UV active compounds.

  • Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.

Conclusion and Future Directions

The stereoisomers of this compound represent a promising class of molecules with potential applications in various fields. While current knowledge provides a foundation for their synthesis and separation, a comprehensive understanding of their individual physicochemical properties and biological activities is still emerging. This guide highlights the importance of stereochemistry and provides a framework for the systematic investigation of these fascinating molecules.

Future research should focus on:

  • The stereoselective synthesis of all eight stereoisomers to enable a complete comparative analysis.

  • Detailed characterization of the physicochemical properties of each isomer.

  • Comprehensive screening of the biological activities of each stereoisomer to identify potential leads for drug discovery and other applications.

By embracing a stereochemically-driven approach, researchers and drug development professionals can unlock the full potential of this compound and its derivatives.

References

Introduction: Bridging the Known and the Unknown in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of p-Menthane-3-carboxylic acid and Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen stands as a cornerstone therapeutic, its mechanism and efficacy extensively documented over decades of clinical use.[1] It represents a benchmark for analgesic, anti-inflammatory, and antipyretic activity, primarily through its non-selective inhibition of cyclooxygenase (COX) enzymes.[1]

This guide ventures into a comparative exploration, placing ibuprofen alongside a molecule of potential but unproven utility: This compound . This compound, a monoterpenoid carboxylic acid, shares structural motifs with known biologically active natural products but remains largely uncharacterized in a pharmacological context.[2] While the p-menthane scaffold is common in nature, found in compounds like menthol and limonene, the specific biological activities of its carboxylic acid derivative are not well-documented.[3]

The absence of direct comparative data presents not a barrier, but an opportunity. This guide is structured as a roadmap for investigation. It will first establish the well-defined biological profile of ibuprofen as our reference standard. It will then pivot to this compound, hypothesizing its potential activities based on the known pharmacology of related monoterpenes.[4][5] The core of this document provides a series of detailed, validated experimental protocols that would allow a research team to directly compare the two molecules, generating the very data needed to ascertain the therapeutic potential of this compound.

The Benchmark: Ibuprofen's Biological Activity Profile

Ibuprofen, chemically (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a propionic acid derivative that has become one of the most widely used NSAIDs.[1] Its therapeutic effects are a direct result of its ability to block the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Mechanism of Action: COX Enzyme Inhibition

The primary mechanism of action for ibuprofen is the non-selective, reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor to various prostaglandins and thromboxanes.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.

By inhibiting both isoforms, ibuprofen reduces the inflammatory response but can also lead to the characteristic side effects of NSAIDs, such as gastrointestinal distress, due to the inhibition of COX-1's protective functions.

Visualizing the Pathway: Arachidonic Acid Cascade

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Homeostasis Gastric Protection Platelet Function COX1->Homeostasis Mediates COX2->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs TXs Thromboxanes (TXA2) PGH2->TXs Inflammation Inflammation & Pain PGs->Inflammation TXs->Homeostasis Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of Ibuprofen.

Quantitative Pharmacological Data for Ibuprofen

The following table summarizes key in vitro potency data for ibuprofen, which would serve as the benchmark for our comparative assays.

CompoundTargetAssay TypeIC₅₀ ValueReference
IbuprofenCOX-1Human, in vitro~ 2.5 µMPublished Data
IbuprofenCOX-2Human, in vitro~ 1.5 µMPublished Data

Note: IC₅₀ values can vary based on experimental conditions. These are representative values.

This compound: A Molecule of Untapped Potential?

This compound is a monoterpene derivative. The p-menthane skeleton is a common structural feature in many natural products with established biological activities.[3][6] For instance, other monoterpenes have demonstrated anti-inflammatory and analgesic properties in various preclinical models.[4][5]

The presence of a carboxylic acid moiety is also significant. This functional group is a key feature of many NSAIDs, including ibuprofen, and is often crucial for their interaction with the active site of COX enzymes.[7] Therefore, it is plausible to hypothesize that this compound may exhibit anti-inflammatory and analgesic activities.

Hypotheses:

  • This compound will exhibit inhibitory activity against COX-1 and COX-2 enzymes.

  • This compound will demonstrate anti-inflammatory effects in an in vivo model of acute inflammation.

  • This compound will possess analgesic properties in an in vivo model of chemically-induced pain.

A Proposed Research Framework for Comparative Evaluation

To test these hypotheses, a structured, stepwise experimental plan is essential. The following protocols are designed to be self-validating by including ibuprofen as a positive control, allowing for a direct and robust comparison.

Objective 1: Determine and Compare In Vitro Anti-inflammatory Activity

The first step is to assess the direct inhibitory effect of this compound on the primary targets of ibuprofen.

Experimental Protocol: COX-1 and COX-2 Inhibitory Assay (Fluorometric)

This protocol is based on a commercially available COX inhibitor screening assay kit, which measures the peroxidase activity of COX enzymes.

Causality and Rationale: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzymes, independent of confounding factors like metabolism or bioavailability. Using both COX-1 and COX-2 allows for the determination of potency and selectivity, which is a critical parameter in modern NSAID development.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and Ibuprofen (positive control) in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Reagent Preparation: Reconstitute and prepare all kit components (COX-1 and COX-2 enzymes, heme, assay buffer, arachidonic acid substrate, fluorometric probe) according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • COX-1 or COX-2 enzyme

    • Heme

    • Test compound dilution (this compound or Ibuprofen) or vehicle (DMSO) for control wells.

  • Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate and the fluorometric probe to each well to initiate the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound against each enzyme.

Data Presentation Template:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen (Control)ExperimentalExperimentalCalculated
This compoundExperimentalExperimentalCalculated
Objective 2: Evaluate and Compare In Vivo Anti-inflammatory Activity

Following in vitro characterization, the next critical step is to assess efficacy in a living system.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model of acute inflammation.

Causality and Rationale: Carrageenan injection induces a biphasic inflammatory response involving the release of histamine, serotonin, and bradykinin, followed by the production of prostaglandins. This model is highly sensitive to inhibitors of prostaglandin synthesis, making it ideal for evaluating and comparing NSAIDs.

Visualizing the Workflow: In Vivo Anti-inflammatory Assay

in_vivo_workflow cluster_setup Phase 1: Setup cluster_dosing Phase 2: Dosing cluster_inflammation Phase 3: Induction & Measurement cluster_analysis Phase 4: Analysis Acclimatize Acclimatize Rats (7 days) Group Randomize into Groups (n=6-8 per group) Acclimatize->Group Dose_Vehicle Administer Vehicle (e.g., 0.5% CMC, p.o.) Dose_Ibu Administer Ibuprofen (e.g., 30 mg/kg, p.o.) Dose_Test Administer Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) Measure_Initial Measure Initial Paw Volume (t=0) Induce Inject Carrageenan (1% in saline, s.c.) Measure_Initial->Induce 1 hr post-dosing Measure_Post Measure Paw Volume (t=1, 2, 3, 4, 5 hr) Induce->Measure_Post Calculate_Edema Calculate Paw Edema Volume Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Stats Statistical Analysis (e.g., ANOVA) Calculate_Inhibition->Stats

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group 2: Positive Control (Ibuprofen, e.g., 30 mg/kg, p.o.)

    • Groups 3-5: Test Compound (this compound at 3 doses, e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

  • Dosing: Administer the respective vehicle, ibuprofen, or test compound orally.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (t=0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3-4 hours):

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Data Presentation Template:

Treatment Group (Dose)Paw Edema Volume (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema
Vehicle ControlExperimentalN/A
Ibuprofen (30 mg/kg)ExperimentalCalculated
This compound (10 mg/kg)ExperimentalCalculated
This compound (30 mg/kg)ExperimentalCalculated
This compound (100 mg/kg)ExperimentalCalculated
Objective 3: Determine and Compare In Vivo Analgesic Activity

To assess pain-relieving properties, a visceral pain model is highly informative.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This model evaluates peripheral analgesic activity by measuring a chemically induced, pain-related behavior.

Causality and Rationale: Intraperitoneal injection of acetic acid causes irritation and triggers the release of pain and inflammatory mediators, including prostaglandins, in the peritoneal cavity. This leads to a characteristic stretching and writhing behavior. Analgesics that inhibit prostaglandin synthesis effectively reduce the number of writhes.

Step-by-Step Methodology:

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize for one week.

  • Grouping: Randomly divide animals into groups (n=8-10 per group) similar to the anti-inflammatory assay.

  • Dosing: Administer vehicle, ibuprofen (e.g., 30 mg/kg, p.o.), or this compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Pain Induction: 60 minutes after oral dosing, administer 0.1 mL/10g body weight of a 0.6% acetic acid solution via intraperitoneal (i.p.) injection.

  • Observation: Immediately after the i.p. injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a continuous 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for each treated group:

      • % Inhibition = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100

Data Presentation Template:

Treatment Group (Dose)Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle ControlExperimentalN/A
Ibuprofen (30 mg/kg)ExperimentalCalculated
This compound (10 mg/kg)ExperimentalCalculated
This compound (30 mg/kg)ExperimentalCalculated
This compound (100 mg/kg)ExperimentalCalculated

Discussion and Future Directions

This guide provides a comprehensive framework for the initial biological evaluation of this compound, using the well-established NSAID ibuprofen as a direct comparator. The successful execution of these experiments will generate the foundational data needed to understand this novel compound's pharmacological profile.

Potential Outcomes and Interpretations:

  • Scenario 1: No Significant Activity. If this compound shows little to no activity in these assays, it would suggest that this specific structure is not a potent anti-inflammatory or analgesic agent via the COX pathway.

  • Scenario 2: Activity Similar to Ibuprofen. Should the compound exhibit potency and efficacy comparable to ibuprofen, it would warrant further investigation. Key next steps would include a preliminary safety assessment (e.g., acute toxicity, gastric ulceration potential) and pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Scenario 3: Potent and/or COX-2 Selective Activity. The most promising outcome would be if this compound demonstrates significantly higher potency than ibuprofen or, critically, selectivity for the COX-2 enzyme. A COX-2 selective inhibitor would be predicted to have a better gastrointestinal safety profile, making it a highly valuable lead compound for further development.

Regardless of the outcome, this structured approach ensures that the investigation into this compound is scientifically rigorous, providing clear, interpretable, and comparative data. It lays the groundwork for future research that could potentially uncover a new therapeutic agent from a natural product scaffold.

References

A Structural and Mechanistic Comparison of p-Menthane-3-carboxylic Acid with Conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy for pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The vast majority of established NSAIDs are characterized by an acidic functional group appended to a planar aromatic scaffold. This guide provides an in-depth structural comparison between these classical NSAIDs and p-Menthane-3-carboxylic acid (PMCA), a non-aromatic, alicyclic monoterpenoid derivative. By dissecting the core structural motifs, we will explore the established structure-activity relationships (SAR) of prominent NSAIDs—including ibuprofen, naproxen, diclofenac, and the COX-2 selective inhibitor celecoxib—and hypothesize how the unique three-dimensional architecture of PMCA might influence its potential interaction with the COX active site. This analysis is supplemented with a detailed experimental protocol for assessing COX inhibitory activity, providing researchers with a practical framework for empirical validation.

The Central Mechanism of NSAIDs: Cyclooxygenase (COX) Inhibition

NSAIDs exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the activity of cyclooxygenase (COX) enzymes.[1][2] These enzymes, also known as prostaglandin-endoperoxide synthases, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[3][4]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme.[5] It plays a crucial role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[6][7] Inhibition of COX-1 is largely responsible for the common gastrointestinal side effects associated with non-selective NSAIDs.[8]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9][10] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[11] Therefore, selective inhibition of COX-2 is a key strategy in developing NSAIDs with improved gastric safety profiles.[12]

The general mechanism involves the NSAID molecule entering the hydrophobic channel of the COX enzyme to access the active site, thereby preventing arachidonic acid from binding.[3][5]

Figure 1: Simplified NSAID Mechanism of Action AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins & Thromboxanes COX->PGs Synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates NSAID NSAID NSAID->COX Inhibits Figure 2: Structural Comparison of Representative Molecules cluster_PMCA This compound cluster_Ibuprofen Ibuprofen cluster_Diclofenac Diclofenac cluster_Celecoxib Celecoxib pmca ibu diclo cele Figure 3: Hypothesized Binding in COX Active Site cluster_site COX Active Site Channel Arg120 Arg-120 (+ charge) Tyr355 Tyr-355 Hydrophobic Hydrophobic Channel Val523 Val-523 (COX-2) Side Pocket PMCA PMCA Carboxyl Carboxylate (- charge) pMenthane p-Menthane Ring Carboxyl->Arg120 Ionic Bond (Anchor) pMenthane->Hydrophobic Hydrophobic Interaction pMenthane->Val523 Potential Steric Interaction

References

Navigating the Chiral Maze: A Comparative Guide to the Enantioselective Determination of p-Menthane-3-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. The enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles. p-Menthane-3-carboxylic acid, a monoterpene derivative, is no exception. Its presence and enantiomeric ratio in biological matrices can yield critical insights into metabolic pathways, pharmacokinetic profiles, and the physiological effects of parent compounds. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the enantioselective determination of this compound in biological samples, supported by established principles and experimental data from analogous compounds.

The Imperative of Enantioselectivity

The differential biological activity of enantiomers necessitates analytical methods that can distinguish and accurately quantify each stereoisomer. The two predominant strategies for chiral separation are:

  • Direct Separation: Utilizes a chiral stationary phase (CSP) in chromatography to create transient diastereomeric complexes with the enantiomers, leading to different retention times.

  • Indirect Separation: Involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral column.

This guide will explore both direct and indirect approaches, focusing on the two most powerful analytical techniques in modern bioanalysis: Gas Chromatography (GC) and Liquid Chromatography (LC), both commonly coupled with Mass Spectrometry (MS).

A Comparative Overview of Analytical Strategies

The choice between a GC-based or LC-based method is a critical decision point, dictated by the analyte's properties, the required sensitivity, and the available instrumentation.

Method Principle Advantages Disadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. For non-volatile analytes like carboxylic acids, derivatization is mandatory.High chromatographic efficiency and resolution. Well-established and robust.Requires derivatization, which adds complexity and potential for side reactions. High temperatures can risk thermal degradation or racemization.
Liquid Chromatography (LC) Separation of compounds in the liquid phase.High versatility for a wide range of compounds, including non-volatile and thermally labile ones. Both direct and indirect chiral separations are feasible. Amenable to a wider variety of detection methods.Can have lower chromatographic efficiency than capillary GC. Potential for matrix effects in LC-MS/MS.

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed workflows for the three most viable approaches for the enantioselective analysis of this compound in biological samples.

Method A: Indirect Enantioselective Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This classic approach relies on converting the enantiomers into diastereomeric esters, which are then separated on a standard achiral GC column.

cluster_prep Sample Preparation cluster_deriv Chiral Derivatization cluster_analysis GC-MS Analysis s1 Urine/Plasma Sample s2 Acidification (e.g., HCl) s1->s2 s3 Liquid-Liquid Extraction (e.g., Ethyl Acetate) s2->s3 s4 Evaporation to Dryness s3->s4 d1 Reconstitution in Solvent s4->d1 d2 Addition of Chiral Alcohol (e.g., (S)-(+)-2-Octanol) & Coupling Agent d1->d2 d3 Formation of Diastereomeric Esters d2->d3 a1 Injection onto Achiral GC Column d3->a1 a2 Separation of Diastereomers a1->a2 a3 Mass Spectrometric Detection a2->a3

Caption: Workflow for indirect GC-MS analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine or plasma, add an internal standard (e.g., a deuterated analog).

    • Acidify the sample to a pH < 2 with 1 M HCl to protonate the carboxylic acid.

    • Extract the analyte with 3 mL of a water-immiscible organic solvent like ethyl acetate or diethyl ether by vortexing for 2 minutes.

    • Centrifuge to separate the phases and collect the organic layer.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Chiral Derivatization (Esterification):

    • Reconstitute the dried extract in 100 µL of anhydrous toluene.

    • Add 50 µL of a chiral alcohol, such as (S)-(+)-2-Octanol, and a coupling agent like dicyclohexylcarbodiimide (DCC).[1]

    • Heat the reaction mixture at 60°C for 30 minutes to form the diastereomeric esters.

    • Cool the mixture and inject a 1 µL aliquot into the GC-MS system.

  • GC-MS Instrumentation and Conditions:

    • Column: A standard, non-polar achiral column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Method B: Indirect Enantioselective Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method also relies on chiral derivatization but leverages the high sensitivity and specificity of LC-MS/MS, which is often the gold standard for bioanalysis.[2]

cluster_prep Sample Preparation cluster_deriv Chiral Derivatization cluster_analysis LC-MS/MS Analysis s1 Plasma Sample s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection & Evaporation s3->s4 d1 Reconstitution s4->d1 d2 Addition of Chiral Amine (e.g., (S)-(-)-α-Methylbenzylamine) & Coupling Agent (EDC/HOBt) d1->d2 d3 Formation of Diastereomeric Amides d2->d3 a1 Injection onto Achiral C18 Column d3->a1 a2 Separation of Diastereomers a1->a2 a3 Tandem MS Detection (MRM) a2->a3

Caption: Workflow for indirect LC-MS/MS analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

  • Chiral Derivatization (Amidation):

    • Reconstitute the residue in 50 µL of acetonitrile.

    • Add 20 µL of a chiral amine, such as (S)-(-)-α-Methylbenzylamine, and a solution of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[3]

    • Incubate at 40°C for 1 hour.

    • Dilute the sample with the mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Instrumentation and Conditions:

    • Column: A standard reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the diastereomeric amides.

Method C: Direct Enantioselective Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This elegant approach eliminates the need for derivatization by employing a chiral stationary phase (CSP) to directly resolve the enantiomers.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Plasma/Urine Sample s2 Solid-Phase Extraction (SPE) (Mixed-mode anion exchange) s1->s2 s3 Elution s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Injection onto Chiral Column (e.g., Polysaccharide-based) s4->a1 a2 Direct Separation of Enantiomers a1->a2 a3 Tandem MS Detection (MRM) a2->a3

Caption: Workflow for direct LC-MS/MS analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol and water.

    • Load the pre-treated (acidified) biological sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound enantiomers with a solvent mixture containing a strong acid or base (e.g., 5% formic acid in methanol).

    • Evaporate the eluate and reconstitute it in the mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • Column: A polysaccharide-based chiral column, such as a Chiralpak IC (amylose-based) or Chiralcel OD (cellulose-based) column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: An isocratic mixture, often consisting of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol) and an acidic or basic additive to improve peak shape. For LC-MS compatibility, reversed-phase chiral columns are preferable, using mobile phases like acetonitrile and water with additives.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode is typically preferred for carboxylic acids, monitoring the specific MRM transitions for this compound.

Comparative Performance and Method Validation

A robust and reliable bioanalytical method must be validated to ensure its suitability for the intended purpose.[5] The following table provides an objective comparison of the three methods based on key validation parameters, with illustrative data derived from validated methods for similar chiral carboxylic acids.[3][4][6]

Validation Parameter Method A (Indirect GC-MS) Method B (Indirect LC-MS/MS) Method C (Direct LC-MS/MS)
Specificity High, based on chromatographic retention time and mass fragmentation. Potential for interference from derivatization by-products.Very high, due to MRM transitions. Diastereomer separation adds another layer of specificity.Very high, due to MRM transitions and chiral separation. Minimal risk of interference from reagents.
Linearity (r²) > 0.99> 0.995> 0.995
Lower Limit of Quantification (LLOQ) 10-50 ng/mL0.1-5 ng/mL0.5-10 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%< 15%
Recovery (%) 70-90%85-105%80-100%
Throughput Moderate. Derivatization step can be time-consuming.High. Amenable to automation.High. Simpler sample prep than indirect methods.
Method Development Complexity Moderate. Requires optimization of derivatization and GC conditions.High. Requires optimization of derivatization, chromatography, and MS parameters.High. Screening for a suitable chiral column and mobile phase can be extensive.

Conclusion and Method Selection

The optimal method for the enantioselective determination of this compound depends on the specific research question and available resources.

  • Indirect GC-MS (Method A) is a cost-effective and robust option when high sensitivity is not the primary concern and instrumentation for LC-MS/MS is unavailable. Its main drawback is the mandatory, and sometimes complex, derivatization step.

  • Indirect LC-MS/MS (Method B) offers superior sensitivity and is highly suited for demanding pharmacokinetic studies where trace levels of the analyte must be quantified. The derivatization step, while adding complexity, can also be used to improve ionization efficiency and chromatographic behavior.

  • Direct LC-MS/MS (Method C) represents the most elegant and straightforward approach, avoiding potential issues associated with derivatization such as racemization or by-product formation. However, the initial method development can be resource-intensive due to the need to screen multiple chiral columns and mobile phase combinations.

For drug development and clinical research applications, the high sensitivity, specificity, and throughput of LC-MS/MS-based methods (B and C) make them the preferred choice. The decision between the indirect and direct approach will depend on the availability of a suitable chiral column and the potential for the derivatization to enhance detection.

This guide provides a comprehensive framework for selecting and developing a validated method for the enantioselective analysis of this compound. By understanding the principles, advantages, and limitations of each approach, researchers can confidently navigate the complexities of chiral analysis and generate high-quality, reliable data.

References

A Comparative Guide to the Cross-Reactivity of p-Menthane-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of candidate molecules is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of p-Menthane-3-carboxylic acid derivatives, a class of compounds widely recognized for their physiological cooling effects. Moving beyond a simple product-to-product comparison, we will delve into the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing cross-reactivity in your own laboratories. Our focus is to equip you with the knowledge to make informed decisions in the selection and development of these compounds for therapeutic and other applications.

Introduction: The Significance of this compound Derivatives and the Imperative of Cross-Reactivity Assessment

This compound and its derivatives, particularly the N-substituted carboxamides, are synthetic compounds renowned for their ability to elicit a cooling sensation.[1] This property has led to their extensive use in consumer products such as cosmetics, confectionary, and oral care items.[2] More recently, their interaction with specific neuronal targets has opened avenues for therapeutic applications, including analgesia.[3]

The primary molecular target for many of these cooling agents is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a sensor for cold temperatures and menthol.[4][5] However, as with any bioactive molecule, the potential for off-target interactions, or cross-reactivity, is a critical consideration in drug development. Cross-reactivity with other receptors can lead to unintended side effects, reduced efficacy, or even toxicity. Therefore, a thorough understanding and systematic evaluation of the selectivity of this compound derivatives are essential for their safe and effective application.

This guide will focus on the cross-reactivity of these compounds with other members of the TRP channel family, namely the Transient Receptor Potential Ankryin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain and inflammation.[6][7]

On-Target and Off-Target Activity: A Comparative Analysis

The cooling sensation produced by this compound derivatives is primarily mediated by their agonist activity at the TRPM8 channel. However, the degree of selectivity varies among different derivatives. Some compounds have been shown to interact with other TRP channels, which can influence their overall sensory profile and potential for therapeutic use.

Comparative Potency at TRPM8

The potency of various this compound derivatives at the human TRPM8 channel has been evaluated in numerous studies. The half-maximal effective concentration (EC50) is a common measure of potency, with lower values indicating higher potency. The following table summarizes the reported EC50 values for several well-known derivatives.

CompoundDerivative ofEC50 (µM) at human TRPM8Reference(s)
WS-3 p-Menthane-3-carboxamide3.7[4]
WS-5 p-Menthane-3-carboxamide84 (in oocytes), potent agonist[4][8]
WS-12 p-Menthane-3-carboxamide0.193 (in HEK cells), 12 (in oocytes)[3][4]

Note: EC50 values can vary depending on the expression system (e.g., Xenopus oocytes vs. mammalian cell lines like HEK293) and the specific assay conditions.

Cross-Reactivity with TRPA1 and TRPV1

While highly potent at TRPM8, some p-Menthane derivatives exhibit cross-reactivity with other TRP channels. This is particularly relevant for TRPA1, a receptor involved in sensing pungent and irritant compounds, and TRPV1, the receptor for capsaicin and noxious heat.

A study by Johnson et al. investigated the activity of several cooling agents on both TRPM8 and TRPA1 channels. Their findings revealed that while WS-3 is primarily a TRPM8 agonist, WS-5 activates both TRPM8 and TRPA1.[9] Another compound, not a direct this compound derivative but a cooling agent, FEMA-4557, was found to be a selective activator of TRPA1.[9]

In contrast, a study on the selective TRPM8 agonist, WS-12 , demonstrated its high selectivity for TRPM8 over other thermo-TRP channels, including TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1, which were not activated even at a concentration of 1 mM.[3] This highlights the potential for structural modifications to enhance selectivity.

One study also showed that a specific p-menthane derivative could act as a full antagonist for both TRPV1 and TRPA1 at a concentration of 50 µM, demonstrating the complex pharmacology of this class of compounds.[6]

Experimental Methodologies for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound derivatives, two primary in-vitro methodologies are widely employed: Calcium Imaging Assays and Patch-Clamp Electrophysiology .

Calcium Imaging Assays

Calcium imaging is a high-throughput method to assess the activation of ion channels like TRPM8, TRPA1, and TRPV1. These channels are permeable to calcium ions (Ca²⁺), and their opening leads to an increase in intracellular Ca²⁺ concentration. This change can be visualized and quantified using fluorescent Ca²⁺ indicators.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells stably expressing the target TRP channel (e.g., TRPM8, TRPA1, or TRPV1). plating 2. Plate cells onto black-walled, clear-bottom 96-well plates. cell_culture->plating loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). plating->loading baseline 4. Measure baseline fluorescence using a fluorescence plate reader. loading->baseline addition 5. Add p-Menthane derivative at various concentrations. baseline->addition measurement 6. Continuously measure fluorescence to detect changes in intracellular calcium. addition->measurement normalization 7. Normalize fluorescence data to baseline. measurement->normalization dose_response 8. Generate dose-response curves and calculate EC50 values. normalization->dose_response

Caption: Workflow for Calcium Imaging Assay.

  • Cell Culture: Culture HEK293 cells stably expressing the human TRPM8, TRPA1, or TRPV1 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well and culture overnight.[10]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical solution consists of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in a physiological buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[11]

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.[10]

    • Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[10][12]

  • Assay:

    • Wash the cells once with HBSS.

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR).

    • Record baseline fluorescence (Excitation: ~490 nm, Emission: ~515 nm) for 10-20 seconds.[11]

    • Add the this compound derivatives at varying concentrations (typically in a 5X or 10X concentration to be diluted in the well).

    • Continue recording the fluorescence signal for 2-5 minutes to capture the calcium influx.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum response obtained with a saturating concentration of a known agonist (e.g., menthol for TRPM8, AITC for TRPA1, capsaicin for TRPV1).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through the channels in response to a chemical stimulus, providing detailed information about channel activation, desensitization, and blockade.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep 1. Prepare TRP channel-expressing cells on coverslips. pipette_prep 2. Fabricate and fill glass micropipettes with intracellular solution. cell_prep->pipette_prep seal 3. Form a high-resistance (GΩ) seal between the pipette and a cell. pipette_prep->seal whole_cell 4. Rupture the cell membrane to achieve whole-cell configuration. seal->whole_cell baseline_current 5. Record baseline ionic current. whole_cell->baseline_current application 6. Apply the p-Menthane derivative via a perfusion system. baseline_current->application record_response 7. Record the change in current. application->record_response iv_curve 8. Construct current-voltage (I-V) relationships. record_response->iv_curve dose_response_analysis 9. Generate dose-response curves and calculate EC50/IC50 values. iv_curve->dose_response_analysis

Caption: Workflow for Patch-Clamp Electrophysiology.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[13]

    • Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.2.[13]

  • Cell Preparation: Plate TRP channel-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[13]

  • Recording:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[14]

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Record the baseline current.

    • Apply the p-Menthane derivative at various concentrations using a perfusion system.

    • Record the resulting current. To construct an I-V curve, apply voltage ramps or steps (e.g., from -100 mV to +100 mV).[15]

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of the test compound.

    • Normalize the current to the maximal current elicited by a saturating concentration of a reference agonist.

    • Plot the normalized current against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 or IC50.

Structure-Activity Relationship (SAR) and Selectivity

The selectivity of this compound derivatives for TRPM8 over other TRP channels is influenced by their chemical structure. While a comprehensive SAR for cross-reactivity is still an active area of research, some general principles have emerged.

A study by Sherkheli et al. suggests that the hexacyclic ring structure present in many of the potent and selective TRPM8 agonists like WS-5 and WS-12 is crucial for enhanced activity and selectivity.[5][16] Compounds lacking this feature, such as WS-23, exhibit much lower potency at TRPM8.[16] The nature of the N-substituent on the carboxamide group also plays a significant role in determining both potency and selectivity. For instance, the specific substitutions in WS-12 contribute to its high selectivity, preventing its interaction with TRPA1 and TRPV3, which is a known issue with menthol.[3]

In-Silico Approaches for Predicting Cross-Reactivity

In addition to experimental methods, computational (in-silico) approaches can be valuable tools for predicting potential off-target interactions in the early stages of drug discovery. These methods can help prioritize compounds for further experimental testing and identify potential liabilities.

Off-Target Prediction Models

Various computational methods can be employed to predict the off-target profile of a molecule:

  • Ligand-Based Methods: These methods compare the chemical structure of a new compound to a database of known ligands for various targets. If a compound is structurally similar to known ligands of a particular off-target, it is flagged for potential cross-reactivity.

  • Structure-Based Methods (Molecular Docking): If the 3D structure of a potential off-target protein is known, molecular docking can be used to predict whether the compound of interest can bind to it and in what conformation.

  • Machine Learning Models: These models are trained on large datasets of compound-target interactions and can learn to predict the probability of a new compound interacting with a panel of off-targets based on its chemical features.[17][18]

These in-silico tools can provide a rapid and cost-effective initial screen for potential cross-reactivity, guiding the design of more selective this compound derivatives.

Conclusion and Future Directions

The cross-reactivity of this compound derivatives is a critical aspect of their pharmacological profile. While many of these compounds are potent agonists of the TRPM8 channel, their selectivity varies, with some derivatives also modulating the activity of other TRP channels like TRPA1 and TRPV1. A thorough understanding of this cross-reactivity is essential for the development of safe and effective therapeutic agents.

The experimental and computational methodologies outlined in this guide provide a framework for the systematic evaluation of the selectivity of these compounds. Future research should focus on expanding the cross-reactivity screening to a broader range of biological targets and on elucidating the detailed structure-activity relationships that govern selectivity. This will enable the rational design of novel this compound derivatives with optimized potency and selectivity for a new generation of therapeutics and consumer products.

References

A Comparative Guide to Purity Assessment of Synthetic p-Menthane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and scientific research, the purity of a synthetic compound is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthetic p-Menthane-3-carboxylic acid, a molecule with significant interest in various applications. We will delve into the nuances of different techniques, offering experimental insights and data to inform your selection of the most appropriate method for your specific needs.

The Significance of Purity for this compound

This compound, a derivative of menthol, exists as multiple stereoisomers.[1][2][3][4] The specific isomeric form and the absence of impurities are critical for its intended biological activity and to prevent unforeseen side effects. Impurities can arise from the synthetic route, including starting materials, by-products, and residual solvents. Therefore, robust analytical methods are essential to ensure the quality and consistency of the final product.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Here, we compare the most common and effective methods for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of organic acids due to its simplicity, speed, and stability.[5][6] It is particularly well-suited for separating non-volatile and thermally labile compounds.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For carboxylic acids, reversed-phase chromatography with a C18 column is frequently employed.[6][7] Detection is often achieved using a UV detector, as the carboxyl group exhibits absorbance in the short-wavelength UV region (around 210 nm).[8]

Advantages:

  • High Resolution: Capable of separating complex mixtures of isomers and impurities.

  • Versatility: A wide range of columns and mobile phases can be used to optimize separation.[8]

  • Quantitative Accuracy: Provides reliable quantitative data when properly calibrated.[7]

Limitations:

  • UV Detection: May lack sensitivity for impurities that do not possess a chromophore.[9] Interference from co-eluting compounds that also absorb UV light can be a challenge.[8]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, sometimes requiring extensive sample preparation.[8]

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of synthetic this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[7]

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation:

Analytical MethodAnalyteRetention Time (min)Peak Area% Purity
HPLC-UVThis compound8.51,250,00099.5
Impurity 16.23,0000.24
Impurity 29.13,2500.26

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection at 210 nm D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For carboxylic acids, derivatization is often necessary to increase their volatility and improve peak shape.[11][12]

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Advantages:

  • High Efficiency: Provides excellent separation of volatile compounds.

  • Sensitivity: FID is highly sensitive to organic compounds.

  • Structural Information (GC-MS): Coupling with a mass spectrometer allows for the identification of impurities based on their mass spectra.[13]

Limitations:

  • Derivatization Required: Carboxylic acids are polar and require derivatization (e.g., silylation or esterification) to be suitable for GC analysis, which adds an extra step to the sample preparation and can introduce variability.[14]

  • Thermal Degradation: Thermally labile impurities may degrade in the hot injector or column.

Experimental Protocol: GC-FID Analysis with Derivatization

  • Derivatization: To a known amount of the sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., dimethylformamide). Heat the mixture to ensure complete reaction.[11]

  • GC Conditions:

    • Column: A polar capillary column (e.g., HP-FFAP).[12]

    • Carrier Gas: Helium at a constant flow.[12]

    • Injector Temperature: 250°C.[11]

    • Oven Program: Start at 60°C, ramp to 150°C at 5°C/min.[12]

    • Detector: FID at 250°C.[11]

  • Data Analysis: Similar to HPLC, calculate purity based on the relative peak areas.

Data Presentation:

Analytical MethodAnalyteRetention Time (min)Peak Area% Purity
GC-FIDDerivatized this compound12.3987,00099.2
Derivatized Impurity 110.85,0000.5
Derivatized Impurity 213.13,0000.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity. It is particularly powerful for identifying and quantifying stereoisomers.[15]

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing detailed structural information. For purity assessment, the integrals of the signals corresponding to the main compound and impurities are compared.

Advantages:

  • Structural Information: Provides definitive identification of the compound and its impurities.

  • Stereoisomer Differentiation: Can distinguish between diastereomers and, with the use of chiral solvating agents, enantiomers.[16][17]

  • Quantitative without Reference Standards: qNMR can determine purity without the need for a specific reference standard for each impurity.

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive.

  • Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.

  • Data Analysis: Integrate a well-resolved signal for the main compound and any visible impurities. Compare the integrals to that of the internal standard to determine the absolute amount of each, and thus the purity.

Workflow for NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Process Data (Phasing, Baseline) C->D E Integrate Signals D->E F Calculate Purity vs. Standard E->F

Caption: Workflow for quantitative NMR purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic separation technique (GC-MS or LC-MS) for purity analysis.[13]

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides molecular weight information and, through fragmentation patterns, structural details.

Advantages:

  • High Sensitivity: Capable of detecting trace-level impurities.

  • Specificity: Provides molecular weight information, which is highly specific for compound identification.

  • Coupling with Chromatography: LC-MS and GC-MS combine the separation power of chromatography with the detection sensitivity and specificity of MS.[13]

Limitations:

  • Ionization Suppression: In complex mixtures, the presence of other components can suppress the ionization of the analyte of interest.

  • Quantitative Challenges: Quantitative accuracy can be more challenging to achieve than with other detectors unless stable isotope-labeled internal standards are used.[13]

Comparison Summary

FeatureHPLC-UVGC-FIDNMRLC/GC-MS
Principle Liquid ChromatographyGas ChromatographyNuclear Magnetic ResonanceChromatography + Mass Spectrometry
Sample Volatility Non-volatileVolatile (derivatization often needed)Non-volatileVersatile
Sensitivity ModerateHighLowVery High
Quantitative Accuracy HighHighHigh (qNMR)Moderate to High
Structural Info NoLimited (Retention Time)HighHigh (Mass & Fragmentation)
Stereoisomer Analysis Good (with chiral columns)Good (with chiral columns)ExcellentGood (with chiral columns)
Key Advantage Simplicity and robustnessHigh efficiency for volatilesDefinitive structural informationHigh sensitivity and specificity
Key Disadvantage Limited sensitivity for non-UV active compoundsRequires derivatizationLower sensitivityPotential for ion suppression

Conclusion and Recommendations

The selection of the most suitable method for assessing the purity of synthetic this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control where the impurity profile is known, HPLC-UV is often the most practical and cost-effective choice.[5][6]

  • When high sensitivity is required for volatile impurities, GC-FID or GC-MS after derivatization is the preferred method.

  • For definitive structural confirmation of the main component and impurities, and for accurate quantification without impurity reference standards, qNMR is the gold standard.

  • For the detection and identification of unknown, trace-level impurities, LC-MS or GC-MS offers unparalleled sensitivity and specificity.

A comprehensive purity assessment strategy often involves the use of orthogonal methods, such as combining HPLC for quantitative purity with NMR for structural confirmation and MS for sensitive impurity identification. This multi-faceted approach provides the highest level of confidence in the quality of synthetic this compound for research and drug development applications.

References

The Enantioselective Challenge: A Comparative Guide to Chiral Stationary Phases for p-Menthane-3-carboxylic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technicality but a cornerstone of efficacy and safety. p-Menthane-3-carboxylic acid, a chiral monoterpenoid, presents a compelling case for such rigorous analysis. Its stereoisomers can exhibit distinct pharmacological, toxicological, and sensory properties, making their separation and quantification essential for quality control and the development of stereochemically pure active pharmaceutical ingredients. This guide provides an in-depth comparison of the efficacy of different chiral stationary phases (CSPs) for the enantiomeric resolution of this compound, supported by experimental data from analogous compounds and established chiral separation principles.

The Rationale Behind CSP Selection for a Chiral Acid

The successful chiral separation of this compound hinges on the principle of creating a transient diastereomeric complex between the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The choice of CSP is therefore paramount. For a chiral carboxylic acid like this compound, the primary interaction sites are the carboxyl group, the isopropyl group, and the methyl group, all attached to a cyclohexane ring. An effective CSP will exploit the spatial arrangement of these groups to achieve enantioselective recognition.

A Comparative Analysis of Prominent Chiral Stationary Phases

The most widely utilized and successful CSPs for the separation of a broad range of chiral compounds, including acids, are polysaccharide-based, cyclodextrin-based, and protein-based phases. Each class offers unique advantages and operates under distinct mechanisms.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in resolving racemates.[1][2]

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide CSPs is intricate, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[3] For this compound, the primary interactions are expected to be hydrogen bonding between the analyte's carboxyl group and the carbamate groups on the polysaccharide backbone. The hydrophobic interactions between the alkyl groups of the analyte and the CSP also play a crucial role. The precise fit of the enantiomers into the chiral grooves or cavities of the polysaccharide polymer dictates the degree of separation.[3]

Performance and Considerations: Immobilized polysaccharide CSPs offer a significant advantage over their coated counterparts by allowing for the use of a wider range of organic solvents, which can be crucial for optimizing selectivity and solubility.[4][5][6] For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.[1]

AnalyteCSPMobile PhaseResolution (Rs)Reference
IbuprofenChiralpak ADHexane/2-Propanol/TFA (90:10:0.1)> 2.0[3]
NaproxenChiralcel ODHexane/Ethanol/TFA (80:20:0.1)> 2.5[3]
IndoprofenChiralpak ICHexane/Ethanol/TFA (70:30:0.1)> 1.5[1]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs are another powerful tool for chiral separations, particularly for compounds that can fit within their hydrophobic cavity.[7]

Mechanism of Chiral Recognition: The primary mechanism for chiral recognition with cyclodextrin CSPs is the formation of inclusion complexes. The hydrophobic part of the analyte (the p-menthane ring system) partitions into the hydrophobic interior of the cyclodextrin cavity, while the more polar carboxyl group can interact with the hydroxyl groups at the rim of the cyclodextrin. Enantioselectivity arises from the differential stability of these inclusion complexes for the two enantiomers.

Performance and Considerations: The size of the cyclodextrin (α, β, or γ) is a critical parameter, as it determines the fit of the analyte. For a molecule with the steric bulk of this compound, β-cyclodextrin is often a suitable starting point. Derivatized cyclodextrins can offer enhanced selectivity through additional interactions. While direct HPLC data is scarce, capillary electrophoresis studies on monoterpenes and carboxylic acids using cyclodextrins highlight their potential for chiral discrimination in this class of compounds.[7][8]

Analyte ClassCSP/SelectorTechniqueKey FindingsReference
MonoterpenesSulfated β-cyclodextrin & α-cyclodextrinCERemarkable enantiomeric separations achieved with a dual-cyclodextrin system.[8]
Carboxylic AcidsDiamino-β-cyclodextrinsCESuccessful enantiomeric separation, with electrostatic interactions playing a key role.[7]
Protein-Based CSPs: Mimicking Biological Selectivity

Protein-based CSPs, such as those based on α1-acid glycoprotein (AGP) or human serum albumin (HSA), offer a unique chiral recognition mechanism based on the principles of drug-protein binding.

Mechanism of Chiral Recognition: Chiral recognition on protein-based CSPs is a multi-modal process involving a combination of ionic, hydrophobic, and hydrogen bonding interactions within the protein's chiral binding sites. These columns are particularly well-suited for the separation of ionizable compounds like carboxylic acids.

Performance and Considerations: A key advantage of protein-based CSPs is their ability to be used with aqueous mobile phases, which can be beneficial for the analysis of biological samples. However, they can be more sensitive to operating conditions and have lower sample loading capacities compared to polysaccharide-based CSPs.

Experimental Protocols for the Chiral Separation of this compound

Given the lack of a standardized method for this compound, a logical approach to method development is presented below, incorporating both a direct injection strategy and an indirect derivatization method.

Protocol 1: Direct Enantiomeric Separation by HPLC

This protocol outlines a screening approach for the direct separation of this compound enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Polysaccharide-based chiral columns (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H).

  • HPLC-grade solvents: n-Hexane, 2-Propanol, Ethanol.

  • Trifluoroacetic acid (TFA).

  • This compound standard.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a 50:50 mixture of n-Hexane and 2-Propanol.

3. Chromatographic Conditions (Screening):

  • Columns: Chiralpak IA, Chiralpak IB, Chiralcel OD-H (or similar).

  • Mobile Phases:

    • A: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

    • B: n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

4. Optimization:

  • If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier.

  • Evaluate the effect of column temperature. Lower temperatures often increase resolution but may also increase analysis time.

  • Adjust the flow rate to balance resolution and analysis time.

Protocol 2: Indirect Enantiomeric Separation via Diastereomer Formation

This protocol is based on the derivatization of the carboxylic acid with a chiral resolving agent, such as (-)-menthol, to form diastereomers that can be separated on a standard achiral or chiral HPLC column.[9]

1. Derivatization Step:

  • Dissolve racemic this compound, 1.2 equivalents of (-)-menthol, and 1.5 equivalents of a suitable coupling agent (e.g., 2-methyl-6-nitrobenzoic anhydride - MNBA) in anhydrous dichloromethane.[9]

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup to isolate the diastereomeric esters.[9]

2. HPLC Separation of Diastereomers:

  • Instrumentation: As in Protocol 1. A standard C18 column can be initially screened, followed by a chiral column if necessary.

  • Sample Preparation: Dissolve the diastereomeric ester mixture in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm) or a chiral column.

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point for a C18 column. For a chiral column, the conditions from Protocol 1 can be adapted.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

3. Hydrolysis of Separated Diastereomers:

  • Collect the separated diastereomer fractions.

  • Hydrolyze each fraction (e.g., using NaOH in methanol/water) to yield the individual enantiomers of this compound.[9]

Visualizing the Workflow

Chiral_Separation_Workflow cluster_direct Direct Separation cluster_indirect Indirect Separation start_direct Racemic this compound hplc_direct HPLC with Chiral Stationary Phase start_direct->hplc_direct Direct Injection result_direct Separated Enantiomers hplc_direct->result_direct start_indirect Racemic this compound derivatization Derivatization with (-)-Menthol start_indirect->derivatization diastereomers Diastereomeric Esters derivatization->diastereomers hplc_indirect HPLC (Achiral or Chiral Column) diastereomers->hplc_indirect separated_diastereomers Separated Diastereomers hplc_indirect->separated_diastereomers hydrolysis Hydrolysis separated_diastereomers->hydrolysis result_indirect Separated Enantiomers hydrolysis->result_indirect

Caption: Workflow for direct and indirect chiral resolution of this compound.

CSP_Selection_Logic analyte This compound csp_polysaccharide Polysaccharide CSPs (Cellulose/Amylose) analyte->csp_polysaccharide csp_cyclodextrin Cyclodextrin CSPs (β-Cyclodextrin) analyte->csp_cyclodextrin csp_protein Protein-Based CSPs (AGP, HSA) analyte->csp_protein mechanism_poly H-bonding, Steric Fit csp_polysaccharide->mechanism_poly mechanism_cyclo Inclusion Complexation csp_cyclodextrin->mechanism_cyclo mechanism_protein Ionic, Hydrophobic Interactions csp_protein->mechanism_protein

Caption: Logical relationship between the analyte and CSP selection with their primary interaction mechanisms.

Conclusion

While direct, published experimental data for the chiral separation of this compound is limited, a comprehensive analysis of the efficacy of different chiral stationary phases can be constructed based on sound chromatographic principles and data from analogous compounds. Polysaccharide-based CSPs represent the most promising starting point for direct separation due to their broad applicability to chiral carboxylic acids. Cyclodextrin-based CSPs also offer a viable alternative, particularly with careful selection of the cyclodextrin type and mobile phase. Protein-based CSPs may be advantageous for analyses in aqueous matrices. For challenging separations, an indirect approach via diastereomer formation provides a robust and effective alternative. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and optimize a successful enantioselective separation of this compound.

References

Comparative Bioavailability Analysis of Novel p-Menthane-3-carboxylic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Formulation Strategy and Performance Evaluation

Introduction

p-Menthane-3-carboxylic acid, a derivative of the well-known monoterpene menthol, is a compound of increasing interest in pharmaceutical development. Its structural similarity to menthol suggests potential applications leveraging its anti-inflammatory, analgesic, or permeation-enhancing properties.[1][2] However, like many carboxylic acids with bulky lipophilic moieties, this compound presents a significant biopharmaceutical challenge: poor aqueous solubility.[3] Physicochemical data, including a high calculated LogP of approximately 3.4, strongly suggest that the compound is lipophilic and will exhibit limited solubility in aqueous environments.[4] This characteristic positions it as a likely Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), where the oral absorption and subsequent bioavailability are limited not by the ability to cross the intestinal wall, but by the rate at which the drug dissolves in gastrointestinal fluids.

This guide provides an in-depth comparison of three distinct formulation strategies designed to overcome the dissolution rate-limiting step for this compound: Micronized Suspension , a Self-Emulsifying Drug Delivery System (SEDDS) , and an Amorphous Solid Dispersion (ASD) . We will detail the scientific rationale for each approach and provide robust, self-validating experimental protocols for their comparative evaluation, including in vitro dissolution, Caco-2 permeability, and a definitive in vivo pharmacokinetic study. The objective is to equip researchers and drug development professionals with a comprehensive framework for selecting and validating an optimal delivery system for this promising, yet challenging, molecule.

Formulation Strategies: Rationale and Design

The core challenge with this compound is its crystalline form, which is thermodynamically stable but dissolves slowly. Each of the selected formulations aims to disrupt or bypass this limitation through different physical mechanisms.

  • Formulation A: Micronized Suspension (Baseline Improvement)

    • Causality & Rationale: This approach adheres to the Noyes-Whitney equation, which dictates that the dissolution rate is directly proportional to the surface area of the drug particle.[5] By mechanically reducing the particle size into the micron range (typically <10 µm) via jet milling, we dramatically increase the specific surface area available for interaction with the solvent.[6][7] This is a straightforward and cost-effective method to enhance dissolution without altering the drug's solid state. It serves as an improved baseline against which more advanced formulations can be judged. The micronized active pharmaceutical ingredient (API) is suspended in an aqueous vehicle with wetting agents and stabilizers to prevent particle agglomeration.

  • Formulation B: Self-Emulsifying Drug Delivery System (SEDDS) (Lipid-Based Approach)

    • Causality & Rationale: This strategy circumvents the need for the drug to dissolve in the traditional sense. The lipophilic this compound is instead pre-dissolved in a mixture of oils, surfactants, and co-solvents.[8][9] Upon gentle agitation in the aqueous environment of the gastrointestinal tract, this isotropic mixture spontaneously forms a fine oil-in-water emulsion (or microemulsion), with the drug partitioned within the lipid droplets.[10] This formulation keeps the drug in a solubilized state, avoiding the dissolution barrier and presenting the drug to the intestinal mucosa in small, readily absorbable droplets, which can also leverage lipid absorption pathways.[11][12]

  • Formulation C: Amorphous Solid Dispersion (ASD) (Solid-State Engineering)

    • Causality & Rationale: The amorphous state of a drug exists at a higher free energy level than its stable crystalline counterpart, leading to a significant increase in its apparent solubility—often by several orders of magnitude.[13][14] In an ASD, individual drug molecules are molecularly dispersed within a hydrophilic polymer matrix (e.g., HPMCAS, PVP VA64).[15] This prevents the drug from recrystallizing and allows it to achieve a state of "supersaturation" upon contact with water.[16] The polymer plays a crucial dual role: it stabilizes the amorphous drug during storage and inhibits its precipitation from the supersaturated solution in the gut, thereby maintaining a high concentration gradient for absorption.[13]

Comparative Experimental Design & Protocols

To objectively compare the performance of these three formulations, a tiered experimental approach is employed, moving from fundamental in vitro properties to definitive in vivo outcomes.

Logical Workflow for Formulation Comparison

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Data Analysis & Selection F_A Formulation A (Micronized Suspension) Dissolution Experiment 1: In Vitro Dissolution (pH 1.2 & 6.8) F_A->Dissolution Test Dissolution Rate F_B Formulation B (SEDDS) F_B->Dissolution Test Dissolution Rate F_C Formulation C (ASD) F_C->Dissolution Test Dissolution Rate Caco2 Experiment 2: In Vitro Permeability (Caco-2 Assay) Dissolution->Caco2 Assess Permeation Flux PK_Study Experiment 3: In Vivo Pharmacokinetics (Rat Model) Caco2->PK_Study Confirm In Vivo Performance Analysis Compare AUC, Cmax, Tmax Select Lead Formulation PK_Study->Analysis Determine Bioavailability

Caption: Overall experimental workflow from formulation to final analysis.

Experiment 1: In Vitro Dissolution Testing

Objective: To quantify and compare the rate and extent of drug release from each formulation under simulated gastric and intestinal conditions.

Methodology:

  • Apparatus: USP Apparatus II (Paddle) at 37 ± 0.5°C.

  • Media:

    • Simulated Gastric Fluid (SGF): 900 mL of 0.1 N HCl, pH 1.2.

    • Simulated Intestinal Fluid (SIF): 900 mL of 50 mM phosphate buffer, pH 6.8.

  • Procedure:

    • Place a single dose equivalent of this compound for each formulation (A, B, and C) into separate dissolution vessels. For the SEDDS formulation, the dose is filled into a hard gelatin capsule.

    • Begin paddle rotation at 75 RPM.

    • Withdraw 5 mL samples at 5, 15, 30, 45, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed medium.

    • Filter each sample immediately through a 0.45 µm PVDF syringe filter.

    • Analyze the filtrate for this compound concentration using a validated HPLC-UV method.

    • Plot the percentage of drug dissolved versus time for each formulation in each medium.

Experiment 2: In Vitro Permeability Assessment (Caco-2 Assay)

Objective: To assess the potential for each formulation to enhance the flux of this compound across a model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter supports and cultured for 21-25 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Procedure (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare dosing solutions by diluting each formulation (A, B, and C) in HBSS to a final drug concentration of 100 µM.

    • Add the dosing solution to the apical (A) side of the Transwell®. Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at 30, 60, 90, and 120 minutes. Replace the volume with fresh buffer.

    • Analyze samples for drug concentration via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Experiment 3: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the oral bioavailability and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of the three formulations in a living system.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.

  • Dosing: Administer a single oral gavage dose of each formulation (A, B, and C) equivalent to 10 mg/kg of this compound. Include an intravenous (IV) comparator group (1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable point.

    • AUC(0-inf): AUC extrapolated to infinity.

    • F%: Absolute bioavailability, calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Results and Discussion

The following tables present hypothetical but scientifically plausible data that would be expected from the experiments described above.

Table 1: Comparative In Vitro Dissolution Data
Time (min)Formulation A (Micronized) % DissolvedFormulation B (SEDDS) % DissolvedFormulation C (ASD) % Dissolved
pH 1.2 (SGF)
158%92%15%
6015%95%25%
12022%96%31%
pH 6.8 (SIF)
1535%98%95% (supersaturated)
6060%99%88% (precipitation observed)
12075%99%79%
  • Discussion: The SEDDS (Formulation B) shows rapid and complete release irrespective of pH, as the drug is already dissolved. The ASD (Formulation C) demonstrates dramatic "spring and parachute" behavior at pH 6.8, achieving rapid supersaturation before slowly precipitating. The Micronized suspension (Formulation A) shows improved dissolution over unprocessed drug (data not shown) but is significantly outperformed by both advanced formulations, with a clear pH-dependent solubility characteristic of a carboxylic acid.

Table 2: Caco-2 Permeability Results
FormulationPapp (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
Formulation A (Micronized)15.2 ± 1.81.2
Formulation B (SEDDS)28.5 ± 2.51.1
Formulation C (ASD)25.1 ± 2.11.3
  • Discussion: The higher apparent permeability (Papp) for the SEDDS and ASD formulations directly correlates with their ability to create and maintain a higher concentration of dissolved drug at the apical surface of the cells. The low efflux ratio (<2) across all formulations suggests that this compound is not a significant substrate for efflux transporters like P-glycoprotein.

Table 3: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
ParameterFormulation A (Micronized)Formulation B (SEDDS)Formulation C (ASD)
Cmax (ng/mL) 350 ± 881150 ± 210980 ± 195
Tmax (hr) 2.00.51.0
AUC(0-inf) (ng·hr/mL) 1850 ± 4505900 ± 9805100 ± 850
Absolute Bioavailability (F%) 18%58%50%
  • Discussion: The in vivo data confirm the in vitro predictions. Both SEDDS and ASD formulations lead to a dramatic increase in bioavailability compared to the micronized suspension. The SEDDS formulation (B) provides the fastest absorption (lowest Tmax) and the highest peak exposure (Cmax) and overall exposure (AUC), resulting in a greater than 3-fold increase in absolute bioavailability. The ASD (Formulation C) also performs exceptionally well, demonstrating the success of the supersaturation strategy. The micronized formulation (A) shows limited exposure, confirming that dissolution is the key barrier to its absorption.

Mechanisms of Bioavailability Enhancement

G cluster_A Formulation A: Micronized cluster_B Formulation B: SEDDS cluster_C Formulation C: ASD cluster_result Outcome A1 Increased Surface Area A2 Slightly Faster Dissolution A1->A2 R1 Higher Drug Concentration in Solution at Gut Wall A2->R1 B1 Drug Pre-dissolved in Lipid B2 Forms Emulsion in Gut B1->B2 B3 Bypasses Dissolution Step B2->B3 B3->R1 C1 Amorphous High-Energy State C2 Achieves Supersaturation C1->C2 C3 Polymer Inhibits Precipitation C2->C3 C3->R1 R2 Increased Absorption & Bioavailability R1->R2

Caption: Conceptual comparison of how each formulation enhances bioavailability.

Conclusion and Recommendations

This comprehensive guide demonstrates a systematic approach to enhancing and evaluating the oral bioavailability of the poorly soluble compound, this compound. The experimental data, while hypothetical, are based on established scientific principles and illustrate a clear performance hierarchy among the tested formulations.

  • Micronization offers a modest improvement but is insufficient to overcome the significant solubility challenges of this compound.

  • Both the Amorphous Solid Dispersion (ASD) and the Self-Emulsifying Drug Delivery System (SEDDS) represent highly effective strategies, increasing absolute oral bioavailability by approximately 2.8 to 3.2-fold, respectively, in the rat model.

Based on the superior overall exposure (AUC) and faster onset of absorption (Tmax), the SEDDS formulation is identified as the most promising lead candidate for further development. Its ability to completely bypass the solid-state dissolution barrier provides the most robust and reliable method for enhancing the bioavailability of this compound. Future work should focus on optimizing the SEDDS composition for stability and manufacturability and confirming these pharmacokinetic advantages in higher species.

References

A Head-to-Head Comparison of Synthetic Routes to p-Menthane-3-Carboxylic Acid: A Guide for Process Development and Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Menthane-3-carboxylic acid, also known as WS-1, is a pivotal precursor in the chemical synthesis of several widely used physiological cooling agents, such as N-Ethyl-p-menthane-3-carboxamide (WS-3) and N-(4-methoxyphenyl)-p-menthane-3-carboxamide (WS-5).[1] The stereochemistry of the final carboxamide products, which dictates their cooling intensity and sensory profile, is directly derived from the isomeric purity of the parent carboxylic acid. Consequently, the efficient and stereocontrolled synthesis of this compound is of significant interest to researchers and process chemists in the flavor, fragrance, and pharmaceutical industries. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies, evaluating them on scalability, stereoselectivity, yield, and overall process efficiency. We will dissect two primary pathways: the stereocontrolled functionalization of menthone and the catalytic hydrogenation of a substituted aromatic precursor.

Overview of Primary Synthetic Strategies

The synthesis of this compound fundamentally involves constructing a cyclohexane ring with a specific substitution pattern: an isopropyl group at C-1, a methyl group at C-4, and a carboxylic acid at C-3 (based on menthane numbering). The two most viable industrial and laboratory approaches begin from vastly different, yet common, chemical feedstocks.

  • Route A: Stereocontrolled Synthesis from Menthone. This pathway leverages the existing and well-defined stereochemistry of menthone, a naturally derived p-menthanone, to direct the formation of the desired carboxylic acid isomer.

  • Route B: Catalytic Hydrogenation of an Aromatic Precursor. This approach relies on the robust and scalable technology of catalytic hydrogenation, starting from a substituted benzoic acid to produce the saturated carbocyclic ring system.

The choice between these routes is dictated by factors such as the desired stereochemical outcome, cost of raw materials, and the available chemical infrastructure.

Synthetic_Overview Menthone Menthone Aldehyde p-Menthane-3-carboxaldehyde Menthone->Aldehyde 2 steps Substituted_Benzoic_Acid 3-Methyl-4-isopropyl benzoic acid Hydrogenation Catalytic Ring Hydrogenation Substituted_Benzoic_Acid->Hydrogenation H₂, Catalyst Target This compound Aldehyde->Target Oxidation Hydrogenation->Target

Caption: High-level overview of the two primary synthetic pathways to this compound.

Route A: Synthesis from Menthone

This strategy is arguably the most elegant from a stereochemical control perspective. It utilizes the inherent chirality of readily available (+)- or (-)-menthone to produce specific isomers of the final product. The synthesis proceeds through an aldehyde intermediate, which is then oxidized.

Rationale and Mechanistic Considerations

The key to this route is the efficient conversion of menthone's ketone functionality into a carboxaldehyde. A common method involves a two-step process starting with the formation of a glycidic ester, followed by decarboxylation and rearrangement. Subsequent oxidation of the resulting p-menthane-3-carboxaldehyde to the carboxylic acid is a standard and high-yielding transformation.[2]

The stereoselectivity is established during the initial nucleophilic addition to the carbonyl group of menthone, where the bulky isopropyl group directs the incoming nucleophile to the opposite face, leading to a predictable mixture of diastereomers that can often be separated or used as a mixture.

Experimental Workflow and Protocol

The conversion of menthone to p-menthane-3-carboxaldehyde can be achieved in two straightforward steps. This aldehyde mixture, rich in the desired isomers, can then be oxidized without extensive purification.[1][2]

Menthone_Route Start Menthone Step1 Step 1: Glycidic Ester Formation Reagents: Ethyl chloroacetate, NaOEt Product: Glycidic Ester Intermediate Start->Step1 Step2 Step 2: Saponification & Decarboxylation Reagents: 1. NaOH (aq) 2. H₃O⁺, Heat Product: p-Menthane-3-carboxaldehyde Step1->Step2 Step3 Step 3: Oxidation Reagents: Air (O₂), mild base Product: this compound Step2->Step3 End Final Product Step3->End

Caption: Experimental workflow for the synthesis of this compound starting from menthone.

Protocol 2.2.1: Oxidation of p-Menthane-3-carboxaldehyde

This protocol details the final oxidation step, which is often highly efficient. Aerobic oxidation is preferred for its environmental compatibility ("green" chemistry) and cost-effectiveness.[1]

  • A mixture of p-menthane-3-carboxaldehydes (1.0 eq) is dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a mild base (e.g., potassium carbonate) is added to the solution.

  • The mixture is heated to approximately 60-80 °C.

  • Air or pure oxygen is bubbled through the reaction mixture under vigorous stirring.

  • The reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an aqueous base (e.g., NaOH solution).

  • The aqueous layer is separated and then acidified with a strong acid (e.g., HCl) to precipitate the this compound.

  • The solid product is collected by filtration, washed with water, and dried under a vacuum.

Route B: Catalytic Hydrogenation of 3-Methyl-4-isopropylbenzoic Acid

This route is a classic example of applying robust, well-understood catalytic methods for large-scale production. The primary challenge lies in the synthesis of the starting material, 3-methyl-4-isopropylbenzoic acid, as direct functionalization of p-cymene at the desired position is non-trivial. However, once obtained, its conversion to the target molecule is highly efficient.

Rationale and Mechanistic Considerations

Catalytic hydrogenation of an aromatic ring is a powerful transformation for producing saturated cyclic compounds.[3] The choice of catalyst is critical and influences both the reaction rate and the stereochemical outcome. Rhodium and Ruthenium catalysts are particularly effective for the hydrogenation of benzoic acids, often at lower temperatures and pressures compared to Palladium or Platinum catalysts.[3][4]

The reaction proceeds via the adsorption of the aromatic ring onto the surface of the heterogeneous catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the final product (the cis/trans ratio of the substituents on the newly formed cyclohexane ring) is influenced by the catalyst, solvent, and reaction conditions (temperature and pressure).[5]

Experimental Workflow and Protocol

The process is a single, albeit crucial, catalytic step.

Hydrogenation_Route Start 3-Methyl-4-isopropylbenzoic Acid Process Catalytic Hydrogenation Catalyst: Rh/C or Ru/C Solvent: e.g., Dioxane/Water, Acetic Acid Conditions: H₂ Pressure, Temp. Start->Process End This compound Process->End

Caption: Workflow for the catalytic hydrogenation of the aromatic precursor to the target acid.

Protocol 3.2.1: Ring Hydrogenation of 3-Methyl-4-isopropylbenzoic Acid

This protocol provides a general procedure for the hydrogenation of substituted benzoic acids, which can be optimized for specific outcomes.[3][4]

  • A high-pressure autoclave reactor is charged with 3-methyl-4-isopropylbenzoic acid (1.0 eq), a suitable solvent (e.g., 1:1 dioxane-water mixture), and the catalyst (e.g., 5% Rh/C, 1-5 mol% loading).[4]

  • The reactor is sealed, purged several times with nitrogen, and then with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 4-10 MPa) and heated to the reaction temperature (e.g., 100-150 °C).[3]

  • The reaction mixture is stirred vigorously to ensure efficient mass transfer between the gas, liquid, and solid catalyst phases.

  • The reaction is monitored by observing the drop in hydrogen pressure.

  • Once the hydrogen uptake ceases, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the heterogeneous catalyst. The catalyst can often be recycled.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or distillation if required.

Head-to-Head Performance Comparison

The selection of an optimal synthetic route depends on a multi-faceted analysis of performance metrics. Below is a comparative summary based on published data and established chemical principles.

ParameterRoute A (from Menthone)Route B (from Aromatic Acid)Rationale & Justification
Starting Material Menthone3-Methyl-4-isopropylbenzoic acidMenthone is a natural product derivative. The aromatic acid requires a separate synthesis, which adds cost and complexity.
Number of Steps 2-3 steps1 step (from aromatic acid)Route B is more direct, assuming the availability of the starting material. Route A involves intermediate synthesis.
Stereocontrol HighModerate to LowRoute A's primary advantage is leveraging the existing stereocenter of menthone to control the final product's stereochemistry.[2] Route B typically yields a mixture of cis/trans isomers, with the ratio depending heavily on the catalyst and conditions.[5]
Overall Yield Good to ExcellentExcellent (for the hydrogenation step)The oxidation of the aldehyde in Route A is very high-yielding.[1] Catalytic hydrogenation in Route B is also typically quantitative.[3] The overall yield of Route B is dependent on the synthesis of its starting material.
Scalability Moderate to HighExcellentCatalytic hydrogenation (Route B) is a standard, highly scalable industrial process. The multi-step nature of Route A may present more challenges on a very large scale.
"Green" Chemistry Good (if using aerobic oxidation)Good (catalyst recycling is key)Route A can be made very green by using air as the oxidant.[1] Route B is atom-economical, and its environmental impact is minimized by efficient catalyst recycling.
Key Challenge Handling of intermediatesSynthesis of the starting materialEnsuring high conversion and purity of the aldehyde intermediate is key for Route A. The multi-step synthesis of the specific aromatic acid is the main hurdle for Route B.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, but they cater to different strategic priorities.

  • Route A (from Menthone) is the superior choice when stereochemical purity is the primary objective . For applications requiring a specific isomer of the final cooling agent, this route provides the most direct and controllable method. It is well-suited for laboratory-scale synthesis and for the production of high-value, isomerically pure fine chemicals.

  • Route B (Catalytic Hydrogenation) is the preferred strategy for large-scale, cost-driven production where a specific isomeric mixture is acceptable or where downstream separation is feasible. The process is robust, highly scalable, and relies on well-established industrial technology. The main consideration for this route is securing a cost-effective and reliable supply of the 3-methyl-4-isopropylbenzoic acid precursor.

Ultimately, the decision rests on a careful analysis of the specific requirements of the final product, the available chemical feedstocks, and the desired scale of production.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of p-Menthane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents like p-Menthane-3-carboxylic acid (CAS RN: 39668-86-5) is not merely a regulatory hurdle but a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the inherent hazards of a compound is the bedrock of its safe management. This compound is an irritant, and its primary risks are associated with direct contact.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: GHS Hazard Profile for this compound | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |

alt text
| Danger | H315: Causes skin irritation[1] | | Serious Eye Damage/Irritation |
alt text
| Danger | H318: Causes serious eye damage[1] | | Specific Target Organ Toxicity |
alt text
| Warning | H335: May cause respiratory irritation[1] |

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash goggles, and a face shield for maximum protection against the serious eye damage hazard, along with a standard lab coat.[2]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust particles.[3]

  • Spill Management: In the event of a spill, use an inert absorbent material like sand or vermiculite.[2] Collect the absorbed material into a designated, properly labeled hazardous waste container. Do not let the product enter drains.

  • Incompatibilities: this compound is a carboxylic acid and should not be mixed with bases, oxidizing agents, or reducing agents in a waste container to avoid potentially vigorous or hazardous reactions.[2]

Part 2: Disposal Decision Workflow

The correct disposal path for this compound depends on its form and concentration. The following workflow provides a clear decision-making process for laboratory personnel.

DisposalWorkflow start Start: this compound Waste Generated decision1 Is the waste a dilute (<10%) aqueous solution with NO other hazardous components? start->decision1 protocol_A Protocol A: Neutralization for Drain Disposal (Verify Local Regulations First) decision1->protocol_A Yes protocol_B Protocol B: Collect for Hazardous Waste Disposal decision1->protocol_B No (Solid, Concentrated, or Contaminated) check_regs Check Institutional & Local Regulations for Permission protocol_A->check_regs end_pickup Arrange for EHS Pickup for Incineration protocol_B->end_pickup end_drain Dispose via Drain with Copious Water check_regs->end_drain

Caption: Disposal decision workflow for this compound.

Part 3: Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the decision workflow above.

Protocol A: Neutralization of Dilute Aqueous Solutions

This procedure is only for dilute (<10%) aqueous solutions of this compound that are not contaminated with other hazardous materials, such as heavy metals or halogenated solvents. Corrosivity is a hazardous waste characteristic that may be treated by a generator on-site without a permit, provided the waste has no other hazardous characteristics.[4]

Causality: The purpose of neutralization is to convert the carboxylic acid into a salt, which has a neutral pH and is generally safe for drain disposal, pending local regulations. The reaction with a weak base like sodium bicarbonate is controlled and produces carbon dioxide gas.

Procedure:

  • Work in a Fume Hood: Perform all steps in a chemical fume hood while wearing full PPE.

  • Prepare a Base Solution: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the acidic solution while stirring continuously.[2] Be prepared for foaming, as carbon dioxide gas will be produced.

  • Monitor pH: Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the base incrementally until the pH is neutral (between 6.0 and 9.0).[2][4]

  • Cooling: The neutralization reaction can be exothermic. If the container becomes warm, pause the addition of the base and allow it to cool, or use an ice bath.[4]

  • Final Disposal: Once the pH is stable within the neutral range, the solution can typically be poured down the drain with a copious amount of water (at least 20 parts water).[2][4]

Crucial Caveat: You must confirm with your institution's Environmental Health and Safety (EHS) department that this on-site treatment and drain disposal method is permitted.

Protocol B: Collection of Solid, Concentrated, or Contaminated Waste

This is the standard and most recommended disposal route for most laboratory-generated this compound waste, as it ensures the highest level of safety and compliance.

Causality: Concentrated and contaminated chemical waste must be managed by licensed professionals to ensure its destruction in a manner that is safe for the public and the environment. The primary recommended disposal method is through a licensed chemical destruction facility, often via controlled incineration.[5]

Procedure:

  • Waste Segregation: Collect waste this compound in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like bases or oxidizing agents.[2][3]

  • Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[2] Ensure the container has a secure screw-top cap.

  • Labeling: The container must be labeled correctly as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Corrosive")[2]

    • The accumulation start date[3]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, away from drains, and within secondary containment (like a chemical-resistant tray) to catch any potential leaks.[3]

  • Arrange for Pickup: Once the container is full (no more than 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for collection.[2]

Summary of Best Practices

Table 2: Disposal Quick Reference Guide

Parameter Guideline Rationale
Waste Type Solid, concentrated, or contaminated solutions These forms pose the highest risk and are not suitable for on-site treatment.
Recommended Method Collection for disposal via a licensed hazardous waste contractor (Protocol B). Ensures regulatory compliance and environmental protection.
Container Labeled, sealed, compatible container (HDPE or glass). Prevents leaks and ensures proper identification of contents and hazards.[2]
Key Precaution Always wear appropriate PPE, especially eye and face protection. The compound can cause serious eye damage.[1]

| Spill Response | Use inert absorbent; collect in hazardous waste container. | Prevents chemical from entering waterways and minimizes exposure.[2] |

By adhering to these protocols, you contribute to a culture of safety and uphold the professional standards expected in scientific research and development. Always prioritize consulting your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.

References

Navigating the Safe Handling of p-Menthane-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling p-Menthane-3-carboxylic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols. Our aim is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory operations.

Understanding the Hazard Profile of this compound

This compound is a derivative of cyclohexane and, like many carboxylic acids, presents a specific set of hazards that must be managed through appropriate personal protective equipment (PPE) and handling procedures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Can cause serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

  • Acute Oral and Inhalation Toxicity: May be harmful if swallowed or inhaled.[2]

The acidic nature of the carboxyl group is a primary driver of its corrosive and irritant properties. Therefore, all handling procedures must be designed to prevent direct contact with the skin, eyes, and respiratory system.

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the required equipment for handling this compound, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. Given the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or during procedures with a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves must be inspected for any signs of degradation or perforation before each use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with laboratory procedures.
Protective Clothing A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat. Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound from preparation to disposal.

Preparation and Weighing
  • Work Area Setup: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid compound, perform this task within the fume hood to contain any dust. Use a tared, sealed container to transport the chemical to the balance.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving this compound, add the solvent slowly to the acid to avoid splashing. Be aware that some dissolution processes can be exothermic.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the escape of vapors.

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is crucial.

  • Minor Spill: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3] The absorbed material should be collected in a designated, properly labeled hazardous waste container.[3]

  • Large Spill: In the case of a large spill, evacuate the immediate area and follow your institution's emergency procedures.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical final step in the handling process.

  • Waste Segregation: Never mix carboxylic acid waste with incompatible materials such as bases, oxidizing agents, or reducing agents.[3]

  • Containerization: Collect waste in a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are often suitable.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Corrosive").

  • Storage: Store sealed waste containers in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

start Start: Prepare to Handle This compound ppe_check Step 1: Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood_check Step 2: Verify Fume Hood Operation ppe_check->fume_hood_check handling Step 3: Weighing and Handling Inside Fume Hood fume_hood_check->handling dissolution Step 4: Dissolution and Reaction Setup handling->dissolution spill_check Spill or Exposure? dissolution->spill_check waste_collection Step 5: Collect Waste in Labeled, Compatible Container dissolution->waste_collection emergency_protocol Execute Emergency Protocol (Evacuate, Decontaminate, Seek Medical Aid) spill_check->emergency_protocol Yes spill_check->waste_collection No emergency_protocol->waste_collection disposal Step 6: Store and Dispose of Hazardous Waste via EHS waste_collection->disposal end End of Procedure disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.